2-Octenoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1577-96-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(Z)-oct-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/b7-6- |
InChI Key |
CWMPPVPFLSZGCY-SREVYHEPSA-N |
melting_point |
5 - 6 °C |
physical_description |
Liquid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Octenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octenoic acid (C₈H₁₄O₂) is an unsaturated medium-chain fatty acid with a double bond at the second carbon position. It exists as cis (Z) and trans (E) isomers, with the trans isomer being more common. This document provides a comprehensive overview of the chemical and physical properties of this compound, along with its biological activities and relevant experimental methodologies.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | N/A |
| Molecular Weight | 142.20 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | 5-6 °C | [2][3][4][5][6] |
| Boiling Point | 154 °C at 22 mmHg; 139-141 °C at 13 mmHg | [3][4][5][6],[2] |
| Density | 0.944 g/mL at 25 °C | [3][4][5][6] |
| Refractive Index (n20/D) | 1.4588 | [3][4][5][6] |
| Water Solubility | Approx. 1 g/L; slightly soluble | [7],[2] |
| logP (Octanol/Water) | 2.208 - 2.9 | [8],[2] |
| pKa | ~5.25 (Predicted) | [8] |
Spectroscopic Data
| Spectroscopy Type | Key Features |
| ¹H NMR | Signals corresponding to the vinyl, alpha-carbonyl, and aliphatic protons. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, olefinic carbons, and the aliphatic chain carbons.[2] |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns.[2] |
| Infrared (IR) | Characteristic absorptions for the O-H of the carboxylic acid, C=O stretching, and C=C stretching. |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the chemical properties of this compound. Below are generalized protocols for key experiments.
Determination of Melting Point
The melting point of this compound can be determined using a capillary melting point apparatus.[9]
-
Sample Preparation: A small amount of solid this compound (frozen) is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.[9]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire solid has turned into a liquid is the end of the range.[9]
Determination of pKa by Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).
-
Titration Setup: A pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration: The titrant is added in small increments, and the pH is recorded after each addition.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used for the separation and identification of this compound and its isomers.
-
Derivatization: The carboxylic acid group is often derivatized (e.g., to a methyl ester) to improve volatility and chromatographic performance.[2][8]
-
Injection: A small volume of the derivatized sample is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
-
Detection: As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.[2][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).[1][5][11][12][13]
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.
-
Spectral Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to confirm the structure of the molecule.[1][5][11][12][13]
Biological Activity and Signaling Pathways
This compound exhibits notable biological activities, particularly as an antimicrobial agent. Its mechanism of action often involves the disruption of cellular membranes.
Antimicrobial Activity
Medium-chain fatty acids like this compound can insert into the phospholipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.[14][15][16][17][18] They have also been shown to inhibit biofilm formation.[19][20][21]
Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Potential Role in Mammalian Cell Signaling
While direct signaling pathways for this compound are not extensively characterized, related medium-chain fatty acids have been shown to influence key signaling cascades. For instance, octanoic acid can impact the insulin (B600854) signaling pathway through the modulation of Akt and mTOR phosphorylation.[14] This suggests a potential for this compound to interact with metabolic signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 4. agilent.com [agilent.com]
- 5. Video: NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]
- 6. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
- 12. researchgate.net [researchgate.net]
- 13. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Membrane stress caused by octanoic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial action of octanoic acid against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
An In-depth Technical Guide to cis-2-Octenoic Acid: Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-2-octenoic acid, an unsaturated medium-chain fatty acid. Due to the limited availability of specific experimental data for this compound, this document synthesizes information on its structure and properties, and discusses the biological activities of its close structural analogs to provide a relevant biological context. Detailed, representative experimental protocols for the synthesis, purification, and analysis of similar fatty acids are also presented to facilitate future research.
Chemical Identity and Structure
cis-2-Octenoic acid, systematically named (2Z)-oct-2-enoic acid, is a monounsaturated fatty acid characterized by a carbon-carbon double bond between the second and third carbon atoms, with the alkyl groups on the same side of the double bond. This cis configuration introduces a characteristic bend in the eight-carbon aliphatic chain.
Table 1: Chemical Identifiers for cis-2-Octenoic Acid
| Identifier | Value | Source |
| IUPAC Name | (2Z)-oct-2-enoic acid | [1][2] |
| Synonyms | cis-2-Octenoic acid, (Z)-2-Octenoic acid | [2] |
| CAS Number | 1577-96-4 | [2] |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [1] |
| InChI Key | CWMPPVPFLSZGCY-SREVYHEPSA-N | [2] |
| SMILES | CCCCC/C=C\C(=O)O | [1][2] |
Physicochemical Properties
The physicochemical properties of cis-2-octenoic acid are summarized in the table below. It is important to note that some of the experimental data may be for "2-octenoic acid" without specifying the isomer, but are the most relevant data available.
Table 2: Physicochemical Properties of cis-2-Octenoic Acid
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Melting Point | 5 - 6 °C | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Water Solubility | Approximately 1 g/L | [2] |
| logP | 2.7 | [1] |
Biological Activity and Signaling Pathways (Context from Analogs)
Direct experimental evidence for the biological activity and associated signaling pathways of cis-2-octenoic acid is scarce in publicly available literature. However, its structural analogs, particularly cis-2-decenoic acid and cis-2-dodecenoic acid, are well-characterized as bacterial signaling molecules. These molecules, often referred to as diffusible signal factors (DSFs), play crucial roles in microbial communication, including quorum sensing and biofilm regulation.[3][4]
Role in Biofilm Dispersion
cis-2-Decenoic acid, produced by Pseudomonas aeruginosa, can induce the dispersion of established biofilms from a variety of bacteria.[5][6] This process involves transitioning biofilm-resident cells to a planktonic, motile state, which can increase their susceptibility to antimicrobial agents.[5][7] The proposed mechanism involves the modulation of intracellular signaling pathways that control cell adhesion and motility.
References
- 1. This compound | C8H14O2 | CID 5282713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Significance of Trans-2-Octenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Trans-2-octenoic acid, a medium-chain fatty acid, is emerging as a molecule of significant interest across various biological disciplines. Its roles span from chemical communication in the insect world to potential therapeutic applications in human health. This technical guide provides an in-depth exploration of the biological significance of trans-2-octenoic acid, consolidating current research findings, quantitative data, and detailed experimental methodologies.
Antimicrobial Properties
Trans-2-octenoic acid has demonstrated notable antimicrobial activity against a range of microorganisms. Its mechanism of action is primarily attributed to the disruption of cell membrane integrity and subsequent interference with essential metabolic processes.
Quantitative Antimicrobial Data:
| Organism | Assay Type | Concentration | Effect |
| Alternaria brassicicola | Mycelial Growth Inhibition | 0.9075 mg/mL | EC50 |
| Phellinus noxium | Mycelial Growth Inhibition | 1 mg/mL | 59.65% inhibition |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Trans-2-octenoic acid stock solution (dissolved in a suitable solvent, e.g., ethanol)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microorganism inoculum, adjusted to a 0.5 McFarland standard
-
Sterile diluent (e.g., saline)
-
Multipipettor
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the trans-2-octenoic acid stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column. This creates a concentration gradient of the test compound.
-
Prepare the microbial inoculum by suspending colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a sterility control well) with 100 µL of the diluted inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of trans-2-octenoic acid that shows no visible turbidity (growth). Alternatively, the absorbance can be read using a microplate reader.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of trans-2-octenoic acid.
Role in Chemical Communication
Trans-2-octenoic acid plays a crucial role as a pheromone in the chemical communication of certain insects, most notably the honeybee (Apis mellifera). It is a component of the queen retinue pheromone, which is essential for maintaining the social structure of the colony.
Pheromonal Activity Data:
| Organism | Receptor | Assay Type | Value | Effect |
| Apis mellifera (Honeybee) | AmOr11 | Functional expression in Xenopus oocytes | EC50 = 280 ± 31 nM | Receptor activation |
Potential Anti-Inflammatory and Signaling Roles
While direct quantitative data for the anti-inflammatory effects of trans-2-octenoic acid is limited, research on medium-chain fatty acids (MCFAs) suggests potential involvement in key inflammatory signaling pathways. These pathways include the Peroxisome Proliferator-Activated Receptor (PPAR) and Nuclear Factor-kappa B (NF-κB) signaling cascades.
Hypothetical Signaling Pathways
The following diagrams illustrate the potential mechanisms by which trans-2-octenoic acid, as a medium-chain fatty acid, may exert its biological effects through the PPAR and NF-κB signaling pathways.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by trans-2-octenoic acid.
Experimental Protocol: In Vitro Protein Denaturation Assay for Anti-Inflammatory Activity
This assay provides a preliminary screening of the anti-inflammatory potential of a compound by assessing its ability to inhibit heat-induced protein denaturation.
Materials:
-
Trans-2-octenoic acid solutions of varying concentrations
-
Bovine Serum Albumin (BSA) or egg albumin (1% aqueous solution)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 2 mL of varying concentrations of trans-2-octenoic acid, 2.8 mL of PBS, and 0.2 mL of 1% albumin solution.
-
Prepare a control solution containing the solvent used for the test compound instead of the compound itself.
-
Prepare a standard solution with the reference drug.
-
Incubate all solutions at 37°C for 20 minutes.
-
Induce denaturation by heating the solutions in a water bath at 70°C for 5 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance (turbidity) of each solution at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Therapeutic Potential
The diverse biological activities of trans-2-octenoic acid suggest its potential for therapeutic applications, although research in this area is still in its early stages.
-
Antimicrobial Agent: Its efficacy against various bacteria and fungi indicates potential use in the development of new antimicrobial drugs or as a component in disinfectant formulations.
-
Anti-inflammatory Agent: Through potential modulation of the PPAR and NF-κB pathways, trans-2-octenoic acid could be explored for the treatment of inflammatory conditions.
-
Cancer: While direct evidence is lacking for trans-2-octenoic acid, some medium-chain fatty acids have been investigated for their effects on cancer cell metabolism and signaling. Further research is needed to determine if trans-2-octenoic acid possesses any anti-cancer properties.
-
Metabolic Diseases: As a fatty acid, it is inherently linked to lipid metabolism. Its potential interaction with PPARγ, a key regulator of glucose and lipid homeostasis, suggests a possible role in the management of metabolic disorders such as type 2 diabetes.
Trans-2-octenoic acid is a multifaceted molecule with established roles in chemical ecology and promising, yet largely unexplored, potential in human health. Its antimicrobial properties are supported by quantitative data, and its function as a pheromone is well-characterized. The anti-inflammatory and signaling activities are currently inferred from the broader class of medium-chain fatty acids and require direct investigation to be substantiated. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the biological significance and therapeutic potential of this intriguing fatty acid. Future studies focusing on quantitative assessments of its anti-inflammatory and gene-regulatory effects, as well as in vivo efficacy in disease models, are crucial to fully unlock the promise of trans-2-octenoic acid in drug development.
The Natural Occurrence of 2-Octenoic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the natural sources and occurrence of 2-octenoic acid, a medium-chain fatty acid with relevance in flavor chemistry, chemical ecology, and potentially, as a bioactive molecule. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the presence of this compound in various natural systems. The guide summarizes the available quantitative data, details relevant experimental protocols for extraction and analysis, and presents visual representations of its metabolic context and biological roles. While this compound is reported in a variety of natural sources, this guide also highlights the current scarcity of specific quantitative and biosynthetic data in the scientific literature, identifying areas for future research.
Introduction
This compound (C₈H₁₄O₂) is an unsaturated medium-chain fatty acid that exists as cis and trans isomers.[1] The (E)- or trans-isomer is more common and is characterized by a musty, sour, and cheesy aroma with a fatty or waxy taste.[1] This compound is utilized as a flavoring agent in the food industry and has been identified as a naturally occurring metabolite in a diverse range of organisms, from fungi to insects and plants.[1] Its presence in these systems suggests a variety of biological roles, from being a metabolic intermediate to acting as a semiochemical. This guide aims to collate the current knowledge on the natural sources of this compound, providing a technical foundation for researchers interested in its study and potential applications.
Natural Sources and Occurrence
This compound has been identified in a variety of natural matrices, spanning the fungal, plant, and animal kingdoms.
-
Fungi: The fungus Mucor sp. A-73, isolated from soil, is known to metabolize trans-2-octenoic acid.[2] This suggests its role as a metabolic intermediate in certain fungal pathways.
-
Insects: trans-2-Octenoic acid has been identified as a component of the volatile sex pheromone released from the abdominal glands of the male cockroach, Leucophaea maderae.[1][3]
-
Plants and Foods: The compound is a known volatile component contributing to the aroma and flavor of several common foods. Its presence has been reported in:
Quantitative Data on this compound Occurrence
A significant challenge in the study of this compound is the limited availability of specific quantitative data in the scientific literature. While many studies analyze the overall fatty acid or volatile profiles of the sources listed above, they often do not report the specific concentration of this compound. The table below summarizes the available data, which in some cases, is for the saturated analogue, octanoic acid, or for the total acid fraction, providing a proxy for potential abundance.
| Natural Source | Compound | Concentration | Notes |
| Strawberries (Fragaria spp.) | Octanoic Acid | 0.176 µg/g (mean) | Data for the saturated analogue. Specific concentration for this compound is not readily available.[4] |
| Cranberries (Vaccinium spp.) | Total Volatile Acids | 115.81 mg/dm³ (in juice) | This represents the total acid fraction of the volatile compounds. The specific contribution of this compound is not detailed.[5] |
| Cheese (PDO Salers) | Octanoic Acid | Higher concentration compared to PDO Cantal cheese | Relative concentration is noted, but absolute values are not provided. Octanoic acid is considered a precursor to aromatic compounds in cheese.[6] |
It is critical for researchers to note that the data for octanoic acid is not a direct measure of this compound and should be interpreted with caution. The lack of specific quantitative data for this compound represents a clear knowledge gap.
Experimental Protocols
The analysis of this compound from natural sources typically involves headspace extraction techniques followed by gas chromatography-mass spectrometry (GC-MS), as it is a volatile compound. For total fatty acid analysis, solvent extraction and derivatization are employed.
Representative Protocol: Analysis of this compound in a Fruit Matrix (e.g., Strawberries) via HS-SPME-GC-MS
This protocol is a synthesized representation of common methodologies for the analysis of volatile compounds in fruits.
1. Sample Preparation:
- Homogenize 5 g of fresh fruit with 5 mL of a saturated NaCl solution in a 20 mL headspace vial.
- Add a known concentration of an appropriate internal standard (e.g., 2-octanol (B43104) or a deuterated fatty acid).
- Seal the vial with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
- Equilibrate the sample vial at 40°C for 15 minutes in a water bath with gentle agitation.
- Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) coating) to the headspace of the vial for 30 minutes at 40°C.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Injection: Insert the SPME fiber into the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.
- GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: 5°C/min to 250°C.
- Hold: 5 minutes at 250°C.
- MS Parameters:
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound.
4. Quantification:
- Create a calibration curve using authentic standards of trans-2-octenoic acid.
- Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.
Extraction from Fungal Cultures
A general procedure for extracting fatty acid metabolites from fungal cultures, such as Mucor sp., is as follows:[2]
-
Separate the fungal mycelium from the liquid culture medium by filtration.
-
Acidify the filtrate to Congo red with an appropriate acid (e.g., HCl).
-
Perform a liquid-liquid extraction with an organic solvent like diethyl ether.
-
The extract can then be further fractionated to separate acidic and neutral compounds.
-
The acidic fraction can be analyzed by GC-MS, often after a derivatization step to convert the carboxylic acids to their more volatile methyl esters (FAMEs).
Extraction of Insect Pheromones
For insect pheromones, such as from Leucophaea maderae, a common method involves:[7]
-
Dissection of the pheromone-producing glands (e.g., abdominal sternal glands).
-
Solvent extraction of the glands, often using a non-polar solvent like hexane.
-
Alternatively, headspace collection from living, calling insects using an adsorbent trap (e.g., Porapak Q) can be used to collect the emitted volatiles.
-
The extract or the eluate from the trap is then concentrated and analyzed by GC-MS.
Biosynthesis and Biological Role
The specific biosynthetic pathway for this compound is not well-defined in the literature for most organisms. However, its structure as a medium-chain fatty acid suggests its origin from general fatty acid metabolism.
Putative Biosynthesis in Fungi
In fungi, fatty acid synthesis begins with acetyl-CoA and involves a multi-enzyme complex, fatty acid synthase (FAS).[8][9] The pathway proceeds by the sequential addition of two-carbon units from malonyl-CoA. The production of a medium-chain fatty acid like this compound would likely involve either premature termination of the fatty acid synthesis cycle or a modification of a C8 saturated fatty acid (octanoic acid) by a desaturase enzyme.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 2. VCF 2000 - Volatile Compounds in Food DATABASE [leffingwell.com]
- 3. researchgate.net [researchgate.net]
- 4. Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CN106614750A - Method for extracting cockroach gathering pheromone, cockroach-killing gel bait and preparation method of cockroach-killing gel bait - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Synthesis of 2-Octenoic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth overview of the primary synthetic routes for the stereoselective synthesis of (E)- and (Z)-isomers of 2-octenoic acid, a valuable medium-chain fatty acid. Key methodologies, including the Knoevenagel-Doebner condensation for the (E)-isomer and modified Horner-Wadsworth-Emmons reactions or partial alkyne hydrogenation for the (Z)-isomer, are detailed. This document includes comprehensive experimental protocols, comparative data tables, and workflow diagrams to facilitate practical application in a research and development setting.
Introduction
This compound and its isomers are important chemical intermediates and signaling molecules. As α,β-unsaturated carboxylic acids, they serve as versatile building blocks in organic synthesis and are found in various natural products. The geometry of the carbon-carbon double bond—either trans ((E)-isomer) or cis ((Z)-isomer)—critically influences the molecule's physical properties and biological activity. Therefore, precise control over stereochemistry during synthesis is paramount for applications in drug discovery, flavor chemistry, and materials science. This guide outlines reliable and reproducible methods for the synthesis of each isomer.
Synthesis of (E)-2-Octenoic Acid
The trans or (E)-isomer is the more thermodynamically stable of the two and is readily synthesized via several high-yield methods. The most prominent and reliable method is the Knoevenagel-Doebner condensation. An alternative route involves the oxidation of the corresponding α,β-unsaturated aldehyde.
Method 1: Knoevenagel-Doebner Condensation
This reaction involves the condensation of an aldehyde (hexanal) with an active methylene (B1212753) compound (malonic acid), catalyzed by a weak amine base, typically in a pyridine (B92270) solvent. The reaction proceeds with subsequent decarboxylation to yield the (E)-α,β-unsaturated acid almost exclusively.[1][2][3]
Reaction Scheme:
Hexanal (B45976) + Malonic Acid → (E)-2-Octenoic Acid
Experimental Protocol:
A detailed protocol adapted from similar condensations is as follows:[1][2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (2-3 mL per gram of aldehyde).
-
Addition of Reactants: To this solution, add hexanal (1.0 equivalent) followed by a catalytic amount of piperidine (B6355638) (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to 60-80°C and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or UPLC.[1][4] Carbon dioxide evolution will be observed as the reaction proceeds.
-
Workup: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to neutralize the pyridine.
-
Extraction: Extract the acidic aqueous solution with an organic solvent such as diethyl ether or dichloromethane (B109758) (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield pure (E)-2-octenoic acid.
Data Summary: Knoevenagel-Doebner Condensation
| Parameter | Value | Reference |
| Starting Materials | Hexanal, Malonic Acid | [1] |
| Solvent/Catalyst | Pyridine / Piperidine | [1][2] |
| Reaction Temperature | 60-80°C | [2] |
| Reaction Time | 2-4 hours | [4] |
| Typical Yield | >85% (often near-quantitative) | [1] |
| Stereoselectivity | Predominantly (E)-isomer | [2] |
Workflow Diagram: Knoevenagel-Doebner Synthesis
Caption: Workflow for the synthesis of (E)-2-Octenoic acid via Knoevenagel-Doebner condensation.
Method 2: Oxidation of (E)-2-Octenal
This method involves the oxidation of the commercially available (E)-2-octenal to the corresponding carboxylic acid. Mild oxidizing agents are preferred to avoid reactions with the carbon-carbon double bond. Oxidation using silver oxide is a classic and effective method.[5]
Experimental Protocol (Tollens-type Oxidation): [5]
-
Reagent Preparation: Prepare silver oxide in situ by adding a solution of silver nitrate (B79036) (AgNO₃, 2.1 equivalents) in water to a solution of sodium hydroxide (B78521) (NaOH, >4 equivalents) in water with cooling.
-
Oxidation: To the freshly prepared, cooled suspension of silver oxide, add (E)-2-octenal (1.0 equivalent) portion-wise with vigorous stirring while maintaining a low temperature (e.g., 0-10°C).
-
Completion: The reaction is typically rapid, often completing within minutes after the final addition of the aldehyde.
-
Workup: Filter the reaction mixture to remove the black silver precipitate. The silver can be recovered and regenerated.
-
Isolation: Acidify the cold filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Purification: Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Data Summary: Oxidation of (E)-2-Octenal
| Parameter | Value | Reference |
| Starting Material | (E)-2-Octenal | [5] |
| Oxidizing Agent | Silver(I) Oxide (in situ) | [5] |
| Solvent | Water | [5] |
| Reaction Temperature | 0-10°C | [5] |
| Reaction Time | < 1 hour | [5] |
| Typical Yield | High (>90%) | [5] |
| Stereoselectivity | Retention of (E)-geometry | N/A |
Synthesis of (Z)-2-Octenoic Acid
The synthesis of the thermodynamically less stable cis or (Z)-isomer requires methods that provide strong kinetic control over the double bond geometry. The two most effective strategies are the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction and the partial hydrogenation of an alkyne precursor.
Method 1: Still-Gennari Olefination
The standard Horner-Wadsworth-Emmons (HWE) reaction typically yields (E)-alkenes. However, the Still-Gennari modification utilizes phosphonate (B1237965) reagents with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and specific base/solvent systems (KHMDS with 18-crown-6 (B118740) in THF) to strongly favor the formation of the (Z)-isomer.[6]
Reaction Scheme:
Hexanal + Modified Phosphonate → (Z)-2-Octenoic Acid Ester (followed by hydrolysis)
Experimental Protocol (General): [6][7]
-
Setup: To an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath) and add potassium bis(trimethylsilyl)amide (KHMDS, 1.05 equivalents) dropwise. Stir for 30 minutes at -78°C.
-
Aldehyde Addition: Add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise to the cooled ylide solution.
-
Reaction: Stir the reaction mixture at -78°C for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction at -78°C by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting crude ester is purified by column chromatography.
-
Hydrolysis: The purified (Z)-ethyl 2-octenoate is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Data Summary: Still-Gennari Olefination
| Parameter | Value | Reference |
| Starting Materials | Hexanal, bis(2,2,2-trifluoroethyl)phosphonoacetate | [6] |
| Base/Solvent | KHMDS, 18-crown-6 / THF | [6] |
| Reaction Temperature | -78°C | [7] |
| Typical Yield | Good to excellent (70-95%) | [7] |
| Stereoselectivity | High (Z)-selectivity (>95:5 Z:E) | [6] |
Method 2: Partial Hydrogenation of 2-Octynoic Acid
The stereospecific syn-addition of hydrogen across a triple bond provides a direct route to cis-alkenes. Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on CaCO₃ or BaSO₄ treated with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage, preventing over-reduction to the alkane.[8][9]
Reaction Scheme:
2-Octynoic Acid + H₂/Lindlar Catalyst → (Z)-2-Octenoic Acid
Experimental Protocol: [10]
-
Setup: In a hydrogenation flask, dissolve 2-octynoic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Add Lindlar's catalyst (typically 5% by weight of the alkyne) and a small amount of quinoline (B57606) (optional, to enhance selectivity).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (typically using a balloon) at room temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress carefully by TLC or ¹H NMR to detect the disappearance of the starting material and prevent over-reduction.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield (Z)-2-octenoic acid. Further purification is typically not required if the reaction is stopped at the correct time.
Data Summary: Lindlar Hydrogenation
| Parameter | Value | Reference |
| Starting Material | 2-Octynoic Acid | [10] |
| Catalyst | Lindlar's Catalyst (Pd/CaCO₃, poisoned) | [8][9] |
| Solvent | Ethanol or Ethyl Acetate | [10] |
| Reaction Temperature | Room Temperature | [11] |
| Reaction Time | Variable (requires careful monitoring) | [8] |
| Typical Yield | High to quantitative | [10] |
| Stereoselectivity | Exclusively (Z)-isomer (syn-addition) | [9] |
Logical Diagram: Synthetic Pathways to Isomers
Caption: Key synthetic routes to (E)- and (Z)-2-octenoic acid from common precursors.
Spectroscopic Characterization
The most definitive method for distinguishing between the (E) and (Z) isomers of this compound is ¹H NMR spectroscopy. The magnitude of the vicinal coupling constant (³J) between the two vinylic protons (at C2 and C3) is diagnostic of the double bond geometry.
Comparative Spectroscopic Data
| Isomer | Vinylic Proton (H-2) δ (ppm) | Vinylic Proton (H-3) δ (ppm) | ³J (H-2, H-3) Coupling Constant | Reference |
| (E)-2-Octenoic Acid | ~5.8 | ~7.1 | 15-18 Hz (trans) | [12][13][14] |
| (Z)-2-Octenoic Acid | ~5.7 | ~6.3 | 10-12 Hz (cis) | [12][13][14] |
The larger coupling constant for the (E)-isomer is a result of the anti-periplanar relationship of the trans protons, whereas the smaller coupling constant for the (Z)-isomer reflects the syn-clinal relationship of the cis protons.
Conclusion
The stereoselective synthesis of this compound isomers can be achieved with high fidelity using well-established organic reactions. For the (E)-isomer, the Knoevenagel-Doebner condensation offers a direct, high-yield route from simple starting materials. For the less stable (Z)-isomer, kinetic control is essential, with the Still-Gennari olefination and the partial hydrogenation of 2-octynoic acid providing reliable and highly stereoselective pathways. Confirmation of stereochemistry is readily accomplished by analyzing the vinylic proton coupling constants in the ¹H NMR spectrum. The protocols and data presented herein serve as a comprehensive guide for researchers requiring stereochemically pure isomers of this compound for their work.
References
- 1. Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation [scirp.org]
- 2. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 12. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 13. In the 1H NMR, vinylic protons that are cis to | Chegg.com [chegg.com]
- 14. chem.libretexts.org [chem.libretexts.org]
The Core Biological Functions of Medium-Chain Fatty Acids: A Technical Guide
Abstract
Medium-chain fatty acids (MCFAs), saturated fatty acids with aliphatic tails of 6 to 12 carbons, are increasingly recognized for their diverse and significant biological functions beyond their role as a simple energy source. Their unique metabolic properties, including rapid absorption and transport directly to the liver via the portal vein for preferential β-oxidation, distinguish them from their long-chain counterparts.[1][2] This rapid metabolism not only provides a readily available energy source but also contributes to a range of physiological effects, including the regulation of lipid and glucose metabolism, modulation of the immune system, and influence on gut microbiome composition.[3][4] Furthermore, MCFAs act as signaling molecules, interacting with specific cellular receptors such as G protein-coupled receptor 84 (GPR84) and peroxisome proliferator-activated receptors (PPARs) to modulate gene expression and cellular function.[3] These multifaceted actions have positioned MCFAs as promising therapeutic agents in the management of metabolic disorders, neurological diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the core biological functions of MCFAs, presenting key quantitative data, detailed experimental protocols for their study, and visual representations of the underlying signaling pathways.
Introduction to Medium-Chain Fatty Acids
Medium-chain fatty acids (MCFAs) are a class of saturated fatty acids characterized by a carbon chain length of 6 to 12 atoms. The most common dietary MCFAs include caproic acid (C6), caprylic acid (C8), capric acid (C10), and lauric acid (C12).[5] They are naturally found in sources such as coconut oil, palm kernel oil, and milk fat.[1] Unlike long-chain fatty acids (LCFAs), which are the predominant form of fat in the Western diet, MCFAs possess distinct physicochemical and metabolic properties that underpin their unique biological activities.[5]
Metabolic Fate and Energy Homeostasis
The metabolic pathway of MCFAs is a key determinant of their biological effects. Ingested as medium-chain triglycerides (MCTs), they are rapidly hydrolyzed in the gastrointestinal tract.[1] The released MCFAs are then absorbed directly into the portal circulation and transported to the liver, bypassing the lymphatic system typically used by LCFAs.[1][2]
In the liver, MCFAs readily cross the mitochondrial membrane without the need for the carnitine palmitoyltransferase (CPT) system, which is a rate-limiting step for LCFA oxidation.[4] This leads to rapid and efficient β-oxidation, resulting in the production of acetyl-CoA, which can then enter the Krebs cycle for ATP generation or be converted into ketone bodies.[1][5] This efficient energy production has implications for various physiological states and is the basis for the use of MCTs in ketogenic diets.
Signaling Pathways Modulated by MCFAs
MCFAs are not merely metabolic substrates; they are also potent signaling molecules that can directly influence cellular function through receptor-mediated and independent mechanisms.
G Protein-Coupled Receptor 84 (GPR84)
GPR84 is a G protein-coupled receptor that is activated by medium-chain fatty acids, particularly those with a chain length of C9 to C14. Upon activation, GPR84 couples primarily to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade has been implicated in the modulation of immune responses, particularly in promoting pro-inflammatory pathways in immune cells like macrophages.
References
- 1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triglycerides of medium-chain fatty acids: a concise review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
2-Octenoic Acid as a Human Metabolite: A Technical Guide for Researchers
Issued: December 18, 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 2-Octenoic acid as an endogenous human metabolite. It covers its metabolic origins, quantitative levels in biological fluids, detailed analytical protocols for its detection, and its role in biological signaling pathways.
Introduction to this compound
This compound, a medium-chain monounsaturated fatty acid with the chemical formula C₈H₁₄O₂, is an endogenous metabolite found in the human body.[1] It belongs to the class of organic compounds known as medium-chain fatty acids, which are characterized by an aliphatic tail of 4 to 12 carbon atoms.[2] this compound exists in cis and trans isomeric forms, with the trans-isomer, (2E)-oct-2-enoic acid, being the more abundant form.[2] While present in various foods, its endogenous production is a key aspect of its presence in human tissues.[2] This guide will focus on the metabolic pathways, quantitative analysis, and biological significance of endogenously produced this compound.
Metabolism of this compound
Endogenous this compound is primarily produced through the hepatic microsomal oxidation of aliphatic aldehydes.[2] This metabolic conversion is catalyzed by the cytochrome P450 family of enzymes located in the microsomes of liver cells. This enzymatic reaction is a common pathway for the biotransformation of both xenobiotic and endogenous aldehydes into their corresponding carboxylic acids.
The proposed metabolic pathway begins with an aliphatic aldehyde, which is then oxidized by a cytochrome P450 isozyme. This process involves the incorporation of an oxygen atom from molecular oxygen (O₂) into the aldehyde substrate, yielding the carboxylic acid.
Quantitative Analysis of this compound in Human Biofluids
This compound has been detected in human urine and plasma.[1] The quantification of this metabolite is essential for understanding its physiological and pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.
Physiological Concentrations
Quantitative data for this compound is more readily available for urine than for plasma. In healthy individuals, plasma concentrations of many medium-chain fatty acids are very low or undetectable under normal fasting conditions.
| Analyte | Matrix | Concentration Range | Method |
| This compound | Urine | 0 - 10 mmol/mol creatinine (B1669602) | GC-MS |
| Octanoic Acid (C8:0) | Serum | 8 - 47 nmol/mL (≥18 years) | GC-MS |
| Decenoic Acid (C10:1) | Serum | 1.6 - 6.6 nmol/mL (1-17 years) | GC-MS |
| Capric Acid (C10:0) | Plasma | Below detection limit (0.1 µmol/L) in fasting state | HPLC |
Table 1: Reported concentrations of this compound and related medium-chain fatty acids in human biofluids.[3]
Experimental Protocols
Accurate quantification of this compound in complex biological matrices like plasma and urine requires a multi-step process involving sample preparation, chromatographic separation, and mass spectrometric detection.
For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of the fatty acid.
Protocol for Urine Sample Analysis:
-
Sample Normalization: The volume of urine used for analysis is typically normalized based on the creatinine concentration.
-
Acidification: Adjust the pH of the urine sample to <2 using hydrochloric acid (HCl).
-
Internal Standard Spiking: Add a known amount of an internal standard (e.g., a stable isotope-labeled analog or a fatty acid of different chain length not present in the sample).
-
Liquid-Liquid Extraction: Extract the organic acids from the acidified urine using an organic solvent such as ethyl acetate. This is typically done twice.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Derivatization: Re-dissolve the dried extract in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 70°C for 40 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.
-
Analysis: The derivatized sample is then injected into the GC-MS system.
LC-MS/MS can often analyze fatty acids without derivatization, simplifying the sample preparation process.
Protocol for Plasma Sample Analysis:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add an internal standard (e.g., nonanoic acid-d4) to a small volume of plasma (e.g., 50 µL).
-
Protein Precipitation & Extraction: Add an ice-cold organic solvent like acetonitrile (B52724) (containing 1% formic acid) to precipitate proteins and extract the fatty acids.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant containing the extracted fatty acids to a new tube.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
Biological Activity and Signaling Pathways
Medium-chain fatty acids, including unsaturated variants like this compound, are emerging as important signaling molecules, particularly in the regulation of inflammation and metabolism.
Anti-Inflammatory Properties
Unsaturated fatty acids are known to possess anti-inflammatory properties. One of the key mechanisms underlying this effect is their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).
PPAR Agonism and NF-κB Inhibition
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. Medium-chain fatty acids have been identified as partial agonists for PPARs, particularly PPARγ.
The activation of PPARγ can lead to the transrepression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, promoting the transcription of pro-inflammatory cytokines like TNF-α and IL-6. By activating PPARγ, this compound can inhibit the activity of NF-κB, thereby downregulating the expression of these inflammatory mediators and exerting an anti-inflammatory effect.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 2. Development of Fatty Acid Reference Ranges and Relationship with Lipid Biomarkers in Middle-Aged Healthy Singaporean Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma capric acid concentrations in healthy subjects determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Octenoic Acid: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octenoic acid, a medium-chain monounsaturated fatty acid, has garnered increasing interest within the scientific community. Initially identified as a natural product and food component, its diverse biological activities, including antimicrobial and signaling properties, have positioned it as a molecule of interest for further investigation and potential therapeutic development. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and an in-depth exploration of its role in biological systems, with a focus on its impact on microbial signaling and mammalian metabolic pathways.
Discovery and History
While a definitive singular "discovery" of this compound is not prominently documented, its presence has been identified over time through the analysis of natural products. It is recognized as a naturally occurring compound found in a variety of foods, including butterfat and strawberries.[1][2] Its identification in human urine and plasma indicates its role as an animal metabolite.[2][3][4]
The synthesis of unsaturated fatty acids, including isomers of octenoic acid, has been a subject of organic chemistry research for many decades. One of the foundational methods for synthesizing α,β-unsaturated acids like trans-2-octenoic acid is the Knoevenagel condensation , with the Doebner modification being particularly relevant.[5][6][7][8] This reaction, named after Emil Knoevenagel, involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[5] The Doebner modification specifically utilizes pyridine (B92270) as a solvent and a catalyst (often with a co-catalyst like piperidine) to react an aldehyde with malonic acid, which then undergoes decarboxylation to yield the α,β-unsaturated acid.[5]
Physicochemical Properties
A summary of the key physicochemical properties of trans-2-octenoic acid is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₂ | [3] |
| Molecular Weight | 142.20 g/mol | [3] |
| CAS Number | 1871-67-6 (trans) | [3] |
| Appearance | Colorless liquid | [3] |
| Melting Point | 5-6 °C | [3] |
| Boiling Point | 139-141 °C at 13 mmHg | [3] |
| Density | 0.944 g/mL at 25 °C | [3] |
| Solubility | Slightly soluble in water | [3] |
Synthesis of trans-2-Octenoic Acid
The Doebner modification of the Knoevenagel condensation remains a reliable method for the laboratory-scale synthesis of trans-2-octenoic acid.
Experimental Protocol: Knoevenagel-Doebner Condensation
This protocol outlines the synthesis of trans-2-octenoic acid from hexanal (B45976) and malonic acid.
Materials:
-
Hexanal
-
Malonic acid
-
Pyridine (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated and 2M
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine.
-
To this solution, add hexanal (1 equivalent).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice and water, and then acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the crude product.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with 2M HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude trans-2-octenoic acid.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane (B92381) at low temperature).
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, from antimicrobial effects to modulation of mammalian signaling pathways.
Antimicrobial and Biofilm Dispersal Activity
Medium-chain fatty acids are known for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacteria is not extensively compiled, its structural analog, octanoic acid, has demonstrated broad-spectrum microbicidal activity against mastitis-causing pathogens.[9] The antimicrobial activity of fatty acids is often attributed to their ability to disrupt the bacterial cell membrane.[10]
Of particular interest is the role of unsaturated fatty acids as signaling molecules in microbial communities, especially in the context of biofilms. The closely related molecule, cis-2-decenoic acid, is a well-characterized signaling molecule that induces biofilm dispersion in a variety of Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[11][12][13] This molecule is believed to trigger a shift from a sessile (biofilm) to a planktonic (free-swimming) state.[11] While trans-2-decenoic acid shows significantly less activity, the potential for this compound isomers to act as quorum sensing modulators is an active area of research.[11]
This protocol can be used to assess the ability of this compound to disperse pre-formed biofilms.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution (dissolved in ethanol)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Plate reader (595 nm)
Procedure:
-
Grow the bacterial strain overnight in the appropriate medium.
-
Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05) in fresh medium.
-
Dispense 100 µL of the diluted culture into the wells of a 96-well plate.
-
Incubate the plate at the optimal growth temperature for 24-48 hours to allow for biofilm formation.
-
After incubation, gently remove the planktonic cells by washing the wells three times with PBS.
-
Add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control, e.g., ethanol) to the wells.
-
Incubate for a defined period (e.g., 1-4 hours) to allow for dispersion.
-
Quantify the remaining biofilm by staining with 150 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.
-
Measure the absorbance at 595 nm using a plate reader. A decrease in absorbance compared to the control indicates biofilm dispersion.
Modulation of Mammalian Signaling: PPARγ Agonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[14] PPARγ, in particular, is a key regulator of adipogenesis and insulin (B600854) sensitivity.[14] Several studies have indicated that medium-chain fatty acids can act as agonists for PPARγ.[14] The activation of PPARγ by the related compound 2,4,6-octatrienoic acid has been shown to protect human keratinocytes from UV-induced damage.[15][16][17] This suggests that this compound may also function as a PPARγ agonist, thereby influencing metabolic and inflammatory pathways.
A common method to assess PPARγ activation is through a luciferase reporter gene assay.
This protocol provides a general outline for a PPARγ reporter assay using a commercially available cell line or by transient transfection.
Materials:
-
HEK293 cells (or another suitable cell line)
-
PPARγ reporter cell line (e.g., expressing a GAL4-PPARγ-LBD fusion and a UAS-luciferase reporter) or plasmids for transfection (PPARγ expression vector, GAL4-responsive luciferase reporter, and a control reporter like Renilla luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (if applicable)
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Rosiglitazone (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the PPARγ reporter cells (or transfected cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (rosiglitazone) in the appropriate cell culture medium. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the test compounds, positive control, and vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading: Following the manufacturer's instructions for the luciferase assay reagent, lyse the cells and measure the firefly luciferase activity using a luminometer. If a control reporter was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase readings to the control reporter readings (if applicable). Calculate the fold activation of luciferase activity for each concentration of this compound relative to the vehicle control.
Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa possesses a complex quorum-sensing (QS) network that regulates virulence and biofilm formation. This network involves multiple signaling systems, including the las, rhl, and pqs systems, which utilize N-acylhomoserine lactones (AHLs) and the Pseudomonas quinolone signal (PQS) as autoinducers.[1][18][19] The potential for this compound to interfere with these signaling pathways, possibly by competing with the natural ligands for receptor binding or by modulating the expression of QS-related genes, is a compelling area for future research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Human Metabolome Database: Showing metabocard for trans-2-Octenoic acid (HMDB0001568) [hmdb.ca]
- 3. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. DSpace [open.bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Fatty Acid Messenger Is Responsible for Inducing Dispersion in Microbial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A fatty acid messenger is responsible for inducing dispersion in microbial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The activation of PPARγ by 2,4,6-Octatrienoic acid protects human keratinocytes from UVR-induced damages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The activation of PPARγ by 2,4,6-Octatrienoic acid protects human keratinocytes from UVR-induced damages [pubmed.ncbi.nlm.nih.gov]
- 17. The Activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic Acid Counteracts the Epithelial-Mesenchymal Transition Process in Skin Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Solubility of 2-Octenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-octenoic acid in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering a detailed look at its solubility profile, experimental protocols for determination, and relevant biological signaling pathways.
Core Concepts: Understanding the Solubility of this compound
This compound is a medium-chain fatty acid characterized by an eight-carbon chain with a carboxylic acid functional group and a double bond. Its molecular structure dictates its solubility, which is a critical parameter in various applications, including drug formulation and biochemical research. The presence of the polar carboxylic acid head allows for some interaction with polar solvents, while the nonpolar hydrocarbon tail dominates its solubility in nonpolar, organic solvents.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, a combination of qualitative descriptions and some quantitative values provides a clear solubility profile.
Table 1: Quantitative Solubility of this compound
| Solvent | Formula | Solubility | Temperature (°C) |
| Water | H₂O | ~1 g/L[1] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | Not Specified |
Table 2: Qualitative Solubility of this compound
| Solvent | Classification | Solubility |
| Water | Polar Protic | Insoluble / Slightly Soluble[2] |
| Ethanol | Polar Protic | Soluble[2] |
| Oils | Nonpolar | Soluble[2] |
Based on the principles of "like dissolves like," this compound, with its significant nonpolar character, is expected to be soluble in a range of organic solvents. Shorter-chain carboxylic acids (1 to 5 carbons) are generally soluble in water, but the longer alkyl chain of this compound limits its aqueous solubility[3].
Experimental Protocols for Solubility Determination
Qualitative Solubility Testing
A straightforward approach to quickly assess solubility involves observing the dissolution of a small amount of the solute in a given solvent.
Methodology:
-
Preparation: Add a small, measured amount of this compound (e.g., a few milligrams of solid or a few microliters of liquid) to a clean, dry test tube.
-
Solvent Addition: Add a small volume of the desired solvent (e.g., 1 mL) to the test tube.
-
Observation: Vigorously agitate the mixture. Observe if the solute fully dissolves. If it dissolves, the substance is considered soluble under these conditions. If a significant portion remains undissolved, it is classified as insoluble or slightly soluble.
-
Incremental Addition: For a more refined qualitative assessment, the solvent can be added in small increments with agitation after each addition until the solute dissolves. The approximate volume of solvent required provides a semi-quantitative measure of solubility.
Quantitative Solubility Determination: Gravimetric Method
The gravimetric method is a classic and reliable technique for accurately determining the solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
Saturated Solution Preparation:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solute is crucial to confirm saturation.
-
-
Separation of Saturated Solution:
-
Allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation. Filtration through a syringe filter can also be used.
-
-
Solvent Evaporation:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish or beaker.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or using a rotary evaporator) until the solute is completely dry.
-
-
Mass Determination and Calculation:
-
Weigh the evaporating dish containing the dried solute.
-
The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish.
-
Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).
-
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Biological Relevance: Influence on Signaling Pathways
While a specific, dedicated signaling pathway for this compound has not been extensively characterized, as a medium-chain fatty acid, it is likely to influence cellular metabolic and signaling pathways. Notably, medium-chain fatty acids have been shown to modulate the PI3K/Akt/mTOR signaling pathway , which is a crucial regulator of cell growth, proliferation, survival, and metabolism.
The PI3K/Akt/mTOR pathway is often dysregulated in various diseases, including cancer and metabolic disorders. The activation of this pathway begins with the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K). This leads to the recruitment and activation of Akt, which in turn phosphorylates and regulates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1).
The diagram below provides a simplified representation of the PI3K/Akt/mTOR signaling cascade.
References
Spectral Properties of 2-Octenoic Acid: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of the cis and trans isomers of 2-octenoic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details experimental protocols and presents spectral data in a clear, comparative format to aid in the identification, characterization, and analysis of this medium-chain fatty acid.
Introduction
This compound (C₈H₁₄O₂) is an unsaturated fatty acid with a double bond at the second carbon position. It exists as two geometric isomers: cis-(Z)-2-octenoic acid and trans-(E)-2-octenoic acid. These isomers exhibit distinct physical and chemical properties, which are reflected in their spectral data. Understanding these spectral characteristics is crucial for researchers in various fields, including drug development, metabolomics, and flavor chemistry, where the identification and quantification of specific isomers are often required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms within the this compound molecule.
¹H NMR Spectral Data
The ¹H NMR spectra of cis- and trans-2-octenoic acid show characteristic signals for the vinyl protons, the carboxylic acid proton, and the aliphatic chain protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data for trans-2-Octenoic Acid
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.81 | Doublet of triplets | 15.6, 1.4 |
| H-3 | 7.09 | Doublet of triplets | 15.6, 7.0 |
| H-4 | 2.23 | Quartet | 7.0, 7.3 |
| H-5, H-6, H-7 | 1.30-1.48 | Multiplet | - |
| H-8 | 0.90 | Triplet | 7.3 |
| COOH | 12.0 (approx.) | Broad singlet | - |
Note: The exact chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.
Table 2: ¹H NMR Spectral Data for cis-2-Octenoic Acid
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.78 - 5.83 | Multiplet | ~11.0 |
| H-3 | 6.62 - 6.68 | Multiplet | ~11.0 |
| H-4 | 2.13 - 2.18 | Multiplet | - |
| H-5, H-6, H-7 | 1.28 - 1.46 | Multiplet | - |
| H-8 | 0.84 - 0.87 | Triplet | - |
| COOH | 12.0 (approx.) | Broad singlet | - |
Note: The coupling constant for the vinyl protons (H-2 and H-3) is significantly smaller in the cis isomer compared to the trans isomer, which is a key distinguishing feature.
¹³C NMR Spectral Data
The ¹³C NMR spectra provide information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the double bond and the carbonyl carbon are particularly informative.
Table 3: ¹³C NMR Spectral Data for trans-2-Octenoic Acid [1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (COOH) | 176.27 |
| C-2 | 125.89 |
| C-3 | 146.43 |
| C-4 | 30.74 |
| C-5 | 27.42 |
| C-6 | 31.40 |
| C-7 | 21.89 |
| C-8 | 13.39 |
Table 4: ¹³C NMR Spectral Data for cis-2-Octenoic Acid [2]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (COOH) | ~170 |
| C-2 | 120.41 |
| C-3 | 152.45 |
| C-4 | 32.29 |
| C-5 | 27.35 |
| C-6 | 31.26 |
| C-7 | 22.15 |
| C-8 | 13.86 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of this compound are characterized by strong absorptions corresponding to the carboxylic acid and the carbon-carbon double bond.
Table 5: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | trans-2-Octenoic Acid (cm⁻¹) | cis-2-Octenoic Acid (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | 2500-3300 (broad) |
| C-H (alkane) | Stretching | 2850-2960 | 2850-2960 |
| C=O (Carboxylic Acid) | Stretching | ~1700 | ~1700 |
| C=C (alkene) | Stretching | ~1650 | ~1650 |
| C-H (trans-alkene) | Bending (out-of-plane) | ~965 | - |
| C-H (cis-alkene) | Bending (out-of-plane) | - | ~700 |
| C-O | Stretching | ~1300 | ~1300 |
Note: The most significant difference in the IR spectra of the cis and trans isomers is the position of the C-H out-of-plane bending vibration for the double bond.
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Set a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
FTIR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is solid at room temperature, it may be gently heated to its melting point before application.
-
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow it to warm up for the recommended time to ensure stability.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place the sample on the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Visualization of Relevant Pathways
To provide context for the biological relevance of this compound, a diagram of the fatty acid biosynthesis pathway is presented below. This pathway illustrates the general process by which fatty acids are synthesized in organisms.
Caption: A simplified diagram of the fatty acid biosynthesis pathway.
This guide also provides a logical workflow for the spectroscopic analysis of an unknown sample suspected to be this compound.
Caption: Workflow for the spectroscopic identification of this compound.
References
The Role of 2-Octenoic Acid in Fatty Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
De novo fatty acid biosynthesis is a critical metabolic pathway, the dysregulation of which is implicated in numerous diseases, including metabolic syndrome and cancer. Consequently, the enzymes orchestrating this pathway, particularly Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS), are prominent targets for therapeutic intervention. This technical guide delves into the potential role of 2-octenoic acid, a medium-chain unsaturated fatty acid, in the modulation of fatty acid biosynthesis. While direct inhibitory data for this compound is not extensively documented in current literature, this guide provides a comprehensive framework for its investigation. We will explore the established mechanisms of fatty acid synthesis, detail the methodologies for assessing enzyme inhibition, present quantitative data for known inhibitors, and propose a theoretical basis for the potential interaction of this compound with this pathway.
Introduction to Fatty Acid Biosynthesis
The synthesis of fatty acids is a multi-step process primarily occurring in the cytoplasm of lipogenic tissues such as the liver and adipose tissue.[1] The pathway commences with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC).[2] This is the rate-limiting step and a major point of regulation.[2] Subsequently, Fatty Acid Synthase (FAS), a large multi-enzyme complex, orchestrates the iterative condensation of malonyl-CoA with a growing acyl chain, ultimately yielding palmitate, a 16-carbon saturated fatty acid.[3]
The overall reaction of fatty acid synthesis can be summarized as:
8 Acetyl-CoA + 7 ATP + 14 NADPH + 14 H⁺ → Palmitate + 8 CoA + 7 ADP + 7 Pi + 14 NADP⁺ + 6 H₂O
Given its central role, the inhibition of this pathway presents a promising strategy for the development of novel therapeutics.
Key Enzymes in Fatty Acid Biosynthesis
Acetyl-CoA Carboxylase (ACC)
ACC is a biotin-dependent enzyme that exists in two main isoforms in mammals: ACC1 and ACC2.[2] ACC1 is primarily cytosolic and its product, malonyl-CoA, is a substrate for FAS.[2] ACC2 is associated with the outer mitochondrial membrane, and its malonyl-CoA product acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[2]
Fatty Acid Synthase (FAS)
FAS is a large, dimeric protein with multiple catalytic domains that work in concert to build the fatty acid chain. The key domains include:
-
Acyl Carrier Protein (ACP): Carries the growing acyl chain.
-
Ketoacyl Synthase (KS): Catalyzes the condensation of malonyl-ACP with the acyl chain.
-
Malonyl/acetyl-CoA-ACP Transacylase (MAT): Loads the substrates onto the ACP.
-
Ketoacyl Reductase (KR): Reduces the β-keto group.
-
Dehydratase (DH): Removes a molecule of water.
-
Enoyl Reductase (ER): Reduces the double bond.
-
Thioesterase (TE): Cleaves the final palmitate from the ACP.
Potential Role of this compound in Fatty Acid Biosynthesis
This compound is a medium-chain monounsaturated fatty acid.[4][5] While direct evidence of its inhibitory action on ACC or FAS is scarce in the scientific literature, its chemical structure and class of molecule suggest potential mechanisms of interaction. Medium-chain fatty acids (MCFAs) have been shown to have complex effects on lipid metabolism, sometimes stimulating and other times inhibiting lipogenesis depending on the specific fatty acid, its concentration, and the cellular context.[3][6]
A potential hypothesis is that this compound, or its CoA derivative (2-octenoyl-CoA), could act as a competitive or allosteric inhibitor of one of the key enzymes in the pathway. It might mimic a substrate or an allosteric regulator, thereby modulating the enzyme's activity. Further research, employing the experimental protocols detailed below, is necessary to elucidate its precise role.
Quantitative Data for Known Inhibitors
To provide a context for the potential investigation of this compound, the following tables summarize the inhibitory activities of several well-characterized inhibitors of ACC and FAS.
Table 1: Inhibitors of Acetyl-CoA Carboxylase (ACC)
| Inhibitor | Target Isoform(s) | IC₅₀ | Mechanism of Action |
| CP-640186 | ACC1 and ACC2 | ~60 nM | Isozyme-nonselective inhibitor.[1] |
| ND-630 | hACC1 and hACC2 | 2.1 ± 0.2 nM (hACC1), 6.1 ± 0.8 nM (hACC2) | Reversible and highly specific for ACC.[7] |
| MK-4074 | ACC1 and ACC2 | ~3 nM | Potent and specific human ACC1/2 dual inhibitor.[8] |
| Phloretin | FASN | 4.90 ± 0.66 μM | Competitive inhibition against acetyl-CoA.[9] |
Table 2: Inhibitors of Fatty Acid Synthase (FAS)
| Inhibitor | Target Domain(s) | IC₅₀ / Kᵢ | Mechanism of Action |
| Cerulenin | Ketoacyl Synthase (KS) | - | Irreversible inhibitor, forms a covalent bond with the active site cysteine. |
| C75 | KR, ACP, TE | IC₅₀: 200 µg/mL | Synthetic derivative of cerulenin, competitive irreversible inhibitor.[10] |
| Orlistat | Thioesterase (TE) | - | Irreversibly inhibits the TE domain. |
| EGCG | Ketoacyl Reductase (KR) | 42.0 µg/mL | Reversible fast-binding and irreversible slow-binding inhibition.[10] |
| α-mangostin | KS, MAT | 5.54 µM | Inhibitory activity against FAS.[10] |
| γ-mangostin | FAS | 1.24 µM | Significant inhibitory activity against FAS.[10] |
Experimental Protocols
To investigate the effect of this compound on fatty acid biosynthesis, the following experimental protocols for assaying the activity of ACC and FAS can be employed.
Acetyl-CoA Carboxylase (ACC) Activity Assay
Principle: ACC activity can be measured by monitoring the consumption of its substrates or the production of its products. A common method is a coupled-enzyme spectrophotometric assay or a luminescence-based assay detecting ADP formation.[11][12]
Protocol (Luminescence-based):
-
Reaction Mixture Preparation: Prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.[13]
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound) at 10-fold the desired final concentrations.
-
Assay Plate Setup: Add the master mix to the wells of a white 96-well plate. Add the test inhibitor or vehicle control.
-
Enzyme Addition: Dilute purified ACC1 or ACC2 to the desired concentration and add it to the wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes).[13]
-
ADP Detection: Add an ADP-Glo™ reagent to terminate the reaction and deplete remaining ATP.
-
Luminescence Measurement: Add a kinase detection reagent to convert ADP to ATP and measure the resulting luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and thus to the ACC activity.
Fatty Acid Synthase (FAS) Activity Assay
Principle: FAS activity is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[14][15]
Protocol (Spectrophotometric):
-
Sample Preparation: Prepare a supernatant from tissue homogenate or cell lysate containing FAS.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing extraction solution, and reagents that include acetyl-CoA, malonyl-CoA, and NADPH.[16]
-
Background Measurement: Measure the initial absorbance at 340 nm before the addition of the final substrate to account for any non-specific NADPH oxidation.
-
Initiation of Reaction: Initiate the reaction by adding the final substrate (e.g., malonyl-CoA).
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The rate of NADPH consumption is proportional to the FAS activity. For inhibitor studies, the assay is performed in the presence of varying concentrations of the test compound (e.g., this compound).
Visualizing the Pathway and Experimental Workflow
Fatty Acid Biosynthesis Pathway and Points of Inhibition
Caption: Overview of the fatty acid biosynthesis pathway with key enzymes and points of inhibition.
Experimental Workflow for Investigating this compound
References
- 1. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 5. Human Metabolome Database: Showing metabocard for trans-2-Octenoic acid (HMDB0001568) [hmdb.ca]
- 6. Medium-chain fatty acids as short-term regulators of hepatic lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. static.igem.org [static.igem.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. shidealtech.com [shidealtech.com]
- 15. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 16. sunlongbiotech.com [sunlongbiotech.com]
A Technical Guide to the Putative Biosynthetic Pathway of cis-β-Octenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document outlines the hypothetical biosynthetic pathways for cis-β-octenoic acid, a short-chain unsaturated fatty acid. Given the limited direct research on its specific biosynthesis, this guide synthesizes information from related fatty acid metabolic pathways to propose scientifically plausible routes. The content is intended to provide a foundational understanding for researchers exploring the production and biological significance of this molecule.
Introduction
cis-β-Octenoic acid is an eight-carbon unsaturated fatty acid with a double bond between the third and fourth carbon atoms. While the biosynthesis of many long-chain fatty acids is well-documented, the specific pathways leading to short-chain unsaturated fatty acids like cis-β-octenoic acid are less characterized and are considered putative. This guide explores three potential biosynthetic pathways based on established principles of fatty acid metabolism in microorganisms, particularly fungi:
-
Pathway 1: De Novo Synthesis with Early Chain Termination and Subsequent Desaturation. This pathway proposes the synthesis of a saturated eight-carbon fatty acid followed by the introduction of a cis double bond at the β-position.
-
Pathway 2: Modification of a Longer-Chain Unsaturated Fatty Acid via Chain Shortening. This hypothesis suggests the production of a longer unsaturated fatty acid that is subsequently shortened to yield cis-β-octenoic acid.
-
Pathway 3: Isomerization of an Octenoic Acid Precursor. This pathway considers the enzymatic conversion of a different isomer of octenoic acid into the cis-β form.
Putative Biosynthetic Pathways
Pathway 1: De Novo Synthesis with Early Chain Termination and Desaturation
This pathway is arguably the most direct and is supported by research into the engineered production of octanoic acid in yeast.[1][2] It involves the standard machinery of fatty acid synthesis with two key modifications: premature chain release and specific desaturation.
The initial steps follow the canonical fatty acid synthesis pathway, starting with the carboxylation of acetyl-CoA to malonyl-CoA.[3] The fatty acid synthase (FAS) complex then iteratively adds two-carbon units from malonyl-ACP to the growing acyl chain. A specialized thioesterase or a modified FAS complex would then catalyze the hydrolysis of the eight-carbon acyl-ACP, releasing octanoic acid.[1] The final and most speculative step would be the introduction of a cis double bond at the C3 (β) position by a novel Δ3-desaturase. While various fungal desaturases are known, a specific Δ3-desaturase has not been characterized.[4][5][6][7]
Pathway 2: Chain Shortening of a Longer Unsaturated Fatty Acid
Fungi possess enzymes capable of shortening fatty acid chains. This pathway hypothesizes that a longer unsaturated fatty acid is first synthesized and then cleaved to produce cis-β-octenoic acid. For instance, a cis-Δ5-decenoic acid could undergo a single round of β-oxidation. The β-oxidation of unsaturated fatty acids requires auxiliary enzymes, such as enoyl-CoA isomerase, to handle the cis double bond.
Pathway 3: Isomerization of an Octenoic Acid Precursor
This hypothetical pathway involves the synthesis of a different C8 unsaturated fatty acid isomer, followed by an enzymatic shift of the double bond to the β-position. For example, a more common desaturation event might produce cis-γ-octenoic acid (a Δ4-octenoic acid), which could then be converted to cis-β-octenoic acid by an isomerase.
Data Presentation
The de novo synthesis pathway (Pathway 1) is supported by studies on the production of octanoic acid in engineered Saccharomyces cerevisiae. The following table summarizes some reported production titers.
| Strain Background | Engineering Strategy | Octanoic Acid Titer (mg/L) | Reference |
| S. cerevisiae | Engineered fatty acid synthase, improved precursor supply | Up to 87 | [8] |
| S. cerevisiae | Overexpression of a heterologous phosphoketolase/phosphotransacetylase shunt | >60% increase in yield | [1] |
| S. cerevisiae | Deletion of FAA2 to prevent degradation | Initial production of 35 mg/L | [9] |
| S. cerevisiae | Expression of Acc1S1157A | Increased tolerance to octanoic acid | [10] |
Experimental Protocols
The following are generalized protocols for assaying the activity of key enzyme classes that would be involved in the putative biosynthetic pathways of cis-β-octenoic acid.
Fatty Acid Synthase (FASN) Activity Assay
This protocol is adapted from a mass spectrometry-based assay for monitoring FASN activity and product specificity.[11][12]
-
Principle: Purified FASN is incubated with 13C-labeled malonyl-CoA, acetyl-CoA, and NADPH. The de novo synthesized 13C-labeled non-esterified fatty acids (NEFAs) are then extracted and quantified by high-resolution mass spectrometry.
-
Reagents:
-
100 mM potassium phosphate (B84403) buffer (pH 6.5)
-
2 mM EDTA
-
300 µg/mL fatty acid-free BSA
-
10 mM cysteine (freshly prepared)
-
200 µM NADPH
-
50 µM acetyl-CoA
-
80 µM 13C3-malonyl-CoA
-
Purified FASN enzyme
-
Internal standard (e.g., 2H4-palmitic acid)
-
5 M HCl
-
n-hexane
-
Chloroform/methanol (1:2, v/v)
-
-
Procedure:
-
Prepare the reaction mixture in a total volume of 200 µL in a 2 mL vial at 37°C, containing all reagents except the enzyme.
-
Initiate the reaction by adding the purified FASN.
-
Incubate at 37°C. At defined time points, stop the reaction by adding 20 µL of 5 M HCl.
-
Spike the mixture with the internal standard.
-
Extract the NEFAs with 700 µL of n-hexane.
-
Evaporate the n-hexane layer to dryness under a stream of nitrogen.
-
Resuspend the extract in 100 µL of chloroform/methanol (1:2, v/v).
-
Analyze by direct-infusion high-resolution mass spectrometry in negative ion mode.
-
Fatty Acid Desaturase Activity Assay
This protocol is a generalized method for assaying desaturase activity using radiolabeled substrates.[13][14]
-
Principle: A membrane fraction containing the desaturase is incubated with a radiolabeled saturated fatty acyl-CoA (e.g., [1-14C]octanoyl-CoA). The formation of the radiolabeled unsaturated fatty acid is monitored.
-
Reagents:
-
0.1 M potassium phosphate buffer (pH 7.2)
-
0.33 M sucrose
-
4000 U/mL catalase
-
Protease inhibitor cocktail
-
1.8 mg/mL BSA
-
7.2 mM NADH
-
10 nmol [14C]acyl-CoA substrate
-
Microsomal membrane preparation (100 µg protein)
-
-
Procedure:
-
Combine the buffer, sucrose, catalase, protease inhibitors, BSA, and NADH in a microcentrifuge tube.
-
Add the microsomal membrane preparation.
-
Initiate the reaction by adding the [14C]acyl-CoA substrate.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction by saponification with alcoholic KOH.
-
Acidify and extract the fatty acids with hexane.
-
Separate the saturated and unsaturated fatty acids by thin-layer chromatography (TLC).
-
Quantify the radioactivity in the respective spots using a scintillation counter.
-
Thioesterase Activity Assay
This protocol describes a colorimetric assay for thioesterase activity.[15][16][17]
-
Principle: The assay measures the release of free Coenzyme A (CoA) from an acyl-CoA substrate. The free CoA reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically at 412 nm.
-
Reagents:
-
100 mM HEPES buffer (pH 8.0)
-
1 mM DTNB
-
20 µM acyl-CoA substrate (e.g., octanoyl-CoA)
-
Enzyme extract or purified thioesterase
-
-
Procedure:
-
In a microplate well, combine the HEPES buffer and DTNB.
-
Add the acyl-CoA substrate.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the enzyme activity using the molar extinction coefficient of the product (14,150 M-1 cm-1).[15]
-
β-Oxidation Assay
This protocol is a general method for measuring the β-oxidation of fatty acids using a radiolabeled substrate.[18][19]
-
Principle: Cells or tissue homogenates are incubated with a radiolabeled fatty acid (e.g., [9,10-3H]-palmitic acid). The β-oxidation process releases radiolabeled acetyl-CoA, which is water-soluble. The rate of β-oxidation is determined by measuring the amount of radioactivity in the aqueous phase after separation from the unoxidized fatty acid.
-
Reagents:
-
Krebs-Ringer buffer
-
Fatty-acid-free BSA
-
[9,10-3H]-palmitic acid
-
Unlabeled palmitic acid
-
Cell culture or tissue homogenate
-
Methanol
-
AG 1-8X anion exchange resin
-
-
Procedure:
-
Prepare a reaction mixture containing Krebs-Ringer buffer, BSA, and a known concentration of [3H]-palmitic acid and unlabeled palmitic acid.
-
Incubate the cells or homogenate with the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding methanol.
-
Separate the aqueous phase (containing radiolabeled acetyl-CoA) from the organic phase (containing unoxidized palmitic acid) using an anion exchange column.
-
Measure the radioactivity in the eluate from the column using a scintillation counter.
-
Normalize the results to the protein concentration of the sample.
-
Conclusion
The biosynthesis of cis-β-octenoic acid is likely to proceed through one of several plausible pathways derived from fundamental fatty acid metabolism. The de novo synthesis route, involving early chain termination and a putative Δ3-desaturation, appears to be a strong candidate, especially given the successful engineering of octanoic acid production in yeast. The alternative pathways of chain shortening and isomerization represent other viable, though less direct, possibilities. Further research, including the identification and characterization of the specific enzymes involved, particularly a Δ3-desaturase, is necessary to fully elucidate the precise biosynthetic route of this short-chain unsaturated fatty acid. The experimental protocols provided herein offer a starting point for such investigations.
References
- 1. Production of octanoic acid in Saccharomyces cerevisiae: Investigation of new precursor supply engineering strategies and intrinsic limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificbio.com [scientificbio.com]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Identification of bifunctional Δ12/ω3 fatty acid desaturases for improving the ratio of ω3 to ω6 fatty acids in microbes and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ω3 fatty acid desaturases from microorganisms: structure, function, evolution, and biotechnological use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel fungal omega3-desaturase with wide substrate specificity from arachidonic acid-producing Mortierella alpina 1S-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic mechanisms underlying fungal fatty acid desaturases activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Engineering Saccharomyces cerevisiae fatty acid composition for increased tolerance to octanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genotic.com [genotic.com]
- 17. researchgate.net [researchgate.net]
- 18. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 19. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
2-Octenoic Acid: A Technical Whitepaper on its Potential as a Pheromone and Insecticide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octenoic acid, a medium-chain fatty acid, has emerged as a molecule of significant interest in the field of chemical ecology and pest management. Initially identified as a potential pheromone in certain insect species, recent research has also unveiled its potent insecticidal properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its dual role as a semiochemical and a toxic agent. We present a detailed analysis of its chemical properties, its identified pheromonal functions, and the mechanisms underlying its insecticidal activity. This document consolidates quantitative data into structured tables, outlines key experimental protocols, and provides visual representations of relevant biological pathways and workflows to facilitate a deeper understanding and spur further research and development in this area.
Introduction to this compound
This compound (C8H14O2) is a monounsaturated fatty acid with a double bond at the second carbon position. It exists as two geometric isomers, cis (Z) and trans (E), with the trans isomer being more common.[1] This compound is found in various natural sources, including coffee, cranberries, mushrooms, and black tea.[1] In the context of animal biology, it has been identified as a metabolite in humans and has been investigated for its potential role as a pheromone in insects.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H14O2 | [2] |
| Molecular Weight | 142.19 g/mol | [2] |
| Isomers | cis-(Z)-2-Octenoic acid, trans-(E)-2-Octenoic acid | [1] |
| Appearance | Oily liquid | |
| Odor | Musty, sour, cheesy (trans-isomer) | [1] |
| Water Solubility | Approx. 1 g/L | [1] |
This compound as a Potential Pheromone
The primary evidence for this compound's role as a pheromone comes from studies on the cockroach Leucophaea maderae. It has been identified as a potential component of the male-produced pheromone that influences female behavior.[1] While research in this specific area is not as extensive as for other insect pheromones, the initial findings suggest a role in chemical communication.
In the broader context of insect chemical communication, fatty acids and their derivatives are common components of pheromone blends. For instance, the honey bee queen retinue pheromone (QRP) is a complex mixture that includes fatty acid-derived components like 9-oxo-2-decenoic acid (9-ODA) and 9-hydroxy-2-decenoic acid (9-HDA).[3][4][5][6][7] These compounds regulate various social behaviors within the colony, from attracting worker bees to the queen to inhibiting ovary development in workers.[3][6][7] The study of such complex systems provides a valuable framework for understanding the potential roles of individual components like this compound.
Insecticidal Properties of this compound
Recent studies have highlighted the significant insecticidal activity of trans-2-octenoic acid, particularly against the greater wax moth, Galleria mellonella.[8][9][10] This research has opened up new avenues for its potential application in pest control.
Toxicity and Lethal Doses
Topical application of this compound has been shown to be lethal to G. mellonella larvae and adults. The lethal dose (LD) values have been determined, indicating its potency as a contact insecticide.
Table 2: Toxicity of trans-2-Octenoic Acid to Galleria mellonella
| Parameter | Value | Target Life Stage | Source |
| LD50 | 9.66 µg/mg of body mass | Larvae | [8][9][10] |
| LD100 | 11.72 µg/mg of body mass | Larvae | [9][11] |
| LD100 | 18.33 ± 2.49 µg/mg of body mass | Adults | [12] |
Mechanism of Action
The insecticidal action of this compound appears to be multifaceted, affecting both the cellular and humoral immune systems of the insect, as well as the integrity of its cuticle.
-
Immunotoxicity : In vivo and in vitro studies on G. mellonella hemocytes (insect blood cells) have shown that this compound induces apoptosis and necrosis.[9][11] This is accompanied by the activation of caspases and an increase in reactive oxygen and nitrogen species, indicating significant oxidative stress.[9][11]
-
Cuticular Effects : Treatment with this compound leads to significant changes in the free fatty acid (FFA) profile of the insect's cuticle.[8][10] The cuticle is a critical barrier against pathogens and environmental stressors, and alterations to its lipid composition can compromise the insect's defense mechanisms. In larvae, topical application resulted in a dramatic increase in certain cuticular FFAs, including a 245-fold increase in C6:0, a 110-fold increase in C15:0, and a 1608-fold increase in C16:1.[10]
Proposed Signaling Pathway for Insecticidal Action
The following diagram illustrates the proposed signaling pathway for the cytotoxic effects of this compound on insect hemocytes, leading to apoptosis.
Caption: Proposed pathway of this compound-induced hemocyte apoptosis.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
Pheromone Identification and Characterization
A standard workflow for identifying and characterizing insect pheromones, which can be applied to this compound, involves a combination of analytical techniques.
Caption: A typical experimental workflow for insect pheromone identification.
-
Pheromone Extraction : Pheromone glands (e.g., abdominal glands) are dissected from the target insect and extracted with a suitable organic solvent like hexane.
-
Gas Chromatography-Electroantennographic Detection (GC-EAD) : The crude extract is injected into a gas chromatograph to separate its components. The effluent from the GC column is split, with one part going to a flame ionization detector (FID) and the other passing over an insect antenna. The electrical response of the antenna to biologically active compounds is recorded, allowing for the identification of potential pheromone components.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is used to identify the chemical structure of the active compounds detected by GC-EAD. The mass spectrum of each compound provides information about its molecular weight and fragmentation pattern.[13][14]
-
Structure Elucidation : For confirmation of the chemical structure, especially the position of double bonds, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or derivatization with dimethyl disulfide (DMDS) followed by GC-MS analysis can be employed.[13]
-
Behavioral Assays : The identified compounds are synthesized and tested in behavioral assays to confirm their activity. These can range from laboratory-based olfactometer tests to field trapping experiments to assess attraction.[13][14]
In Vivo and In Vitro Insecticidal Assays
The following protocols are based on studies of this compound's effects on G. mellonella.[9]
-
In Vivo Topical Application :
-
Last instar larvae or adult insects are selected for the experiment.
-
This compound is dissolved in a suitable solvent (e.g., acetone).
-
Specified doses (e.g., LD50 and LD100 values) are applied topically to the dorsal side of the insect's thorax using a microsyringe.
-
Control groups are treated with the solvent only.
-
Mortality is recorded at specified time points (e.g., 24 and 48 hours).
-
For immunological studies, hemolymph is collected from treated and control insects at different time points post-treatment.
-
-
In Vitro Hemocyte Culture Assay :
-
Hemolymph is collected from healthy larvae into an anticoagulant buffer.
-
Hemocytes are isolated by centrifugation and resuspended in an appropriate insect cell culture medium.
-
The hemocyte suspension is added to microplates and allowed to adhere.
-
This compound, dissolved in a solvent, is added to the culture medium at various final concentrations.
-
Control wells receive the solvent only.
-
The plates are incubated for specified periods (e.g., 24 and 48 hours).
-
Cell viability, apoptosis, and other cellular parameters are assessed using techniques like fluorescence microscopy with specific stains (e.g., Annexin V/Propidium Iodide) and spectrofluorimetric measurements.[9]
-
Potential Applications
The dual nature of this compound as both a potential pheromone and a potent insecticide suggests several avenues for its application in research and pest management.
-
Pest Management : Its insecticidal properties make it a candidate for the development of novel, potentially bio-based insecticides. Its safety for humans and mammals, as suggested by its use as a food flavoring agent, is a significant advantage.[8][10] Further research is needed to determine its efficacy against a broader range of pest insects and to develop stable and effective formulations.
-
Behavioral Manipulation : If its role as a pheromone is further elucidated in key pest species, it could be incorporated into integrated pest management (IPM) strategies. This could involve its use in monitoring traps, mating disruption, or attract-and-kill formulations.
-
Research Tool : As a molecule that interacts with the insect's immune and nervous systems, this compound can be a valuable tool for studying fundamental aspects of insect physiology, immunology, and chemical ecology.
Conclusion
This compound is a fascinating molecule with significant potential in both basic and applied entomology. While its role as a pheromone requires further investigation to be fully understood, its potent insecticidal activity against Galleria mellonella is well-documented. The mechanisms underlying its toxicity, involving the induction of apoptosis in immune cells and the disruption of the cuticular lipid layer, offer multiple targets for the development of novel pest control strategies. This technical guide has summarized the current state of knowledge, providing researchers and drug development professionals with a solid foundation for future exploration of this promising compound. Further studies focusing on its pheromonal activity in a wider range of insects, its broader insecticidal spectrum, and the development of practical formulations are warranted.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 2. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. honey bee genetics and pheromones [killowen.com]
- 4. US4990331A - Novel pheromone composition for use in controlling honey bee colonies - Google Patents [patents.google.com]
- 5. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Queen mandibular pheromone - Wikipedia [en.wikipedia.org]
- 7. List of honey bee pheromones - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The flavouring agent, this compound kills Galleria mellonella larvae by affecting the cellular and humoral elements of insect immunological system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The flavouring agent, this compound kills Galleria mellonella (Lepidoptera: Pyralidae) by affecting their immunocompetent cells and cuticular FFA profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Octanoic Acid—An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and Field Evaluation of Sex Pheromone Components and Its Antagonist Produced by a Major Tea Pest, Archips strojny (Lepidoptera: Tortricidae) | MDPI [mdpi.com]
Commercial Availability and Research Applications of 2-Octenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octenoic acid, a monounsaturated medium-chain fatty acid, is a molecule of increasing interest within the scientific community.[1] Naturally occurring as a metabolite in humans and various organisms, it is implicated in a range of biological processes, including lipid metabolism and cell signaling.[2][3] Its potential antimicrobial and insecticidal properties further underscore its significance for research and development.[4][5][6] This technical guide provides an in-depth overview of the commercial availability of this compound for research purposes, alongside a summary of its biological activities, relevant experimental protocols, and associated signaling pathways.
Commercial Availability
This compound is readily available for laboratory use from several chemical suppliers. It is typically offered in various purities, from technical grade to high-purity grades suitable for sensitive analytical and biological studies. The compound is primarily sold for research and development purposes and is not intended for human or veterinary use.
Below is a summary of representative suppliers and their product offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound, technical grade | 1871-67-6 | ~85% | 5 g, 25 g |
| RayBiotech | This compound | 1871-67-6 | 98% | 5 mg |
| TCI America | trans-2-Octenoic Acid | 1871-67-6 | >98.0% | 10 mL, 25 mL |
| Chem-Impex | trans-2-Octenoic acid | 1871-67-6 | ≥ 98% | 10 mL |
| Selleck Chemicals | This compound | 1871-67-6 | 99.88% | - |
| MOLNOVA | This compound | 1871-67-6 | >98% (HPLC) | 5 mg, 10 mg, 100 mg, 500 mg, 1 g |
| Lab Pro Inc. | trans-2-Octenoic Acid | 1871-67-6 | Min. 98.0% | 10 mL |
| Aladdin Scientific | This compound, Technical Grade | 1871-67-6 | 85% | 5 g |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, making it a versatile molecule for research in various fields.
Antimicrobial and Antifungal Activity
trans-2-Octenoic acid has demonstrated notable antimicrobial properties against both bacteria and fungi.[4][7] Its mechanism of action is believed to involve the disruption of microbial cell membranes and impairment of metabolic processes.[4] Studies have shown its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.[7] Furthermore, it has been identified as a key antifungal metabolite produced by the bacterium Bacillus subtilis, inhibiting the growth of fungal mycelium.[4]
Insecticidal Properties
Research has indicated the potential of this compound as an insecticide. Studies using the wax moth larvae (Galleria mellonella) have shown that topical application of this compound can be lethal, inducing apoptosis in immunocompetent cells (hemocytes).[5] This effect is associated with the activation of caspases and an increase in reactive oxygen/nitrogen species.[5]
Role in Lipid Metabolism and Signaling
This compound is a naturally occurring metabolite involved in lipid metabolism.[2] It is produced through the hepatic microsomal oxidation of aliphatic aldehydes.[2] Studies in animal models suggest a link between increased levels of trans-2-octenoic acid and systemic fat accumulation, potentially through the regulation of genes involved in lipogenesis.[3][4]
Recent metabolomic studies have highlighted the role of this compound as a signaling molecule. In the context of gut-liver crosstalk, trans-2-octenoic acid is one of several metabolites that may act as signal molecules between the gut and the liver, influencing lipid metabolism pathways.[3] Furthermore, in studies of hyperuricemia in athletes, this compound was identified as a central hub in a metabolic network involving acylcarnitines, suggesting a role in mitochondrial β-oxidation.[1] It has also been implicated in the Toll-like receptor 4 (TLR4) signaling pathway, a critical pathway in the inflammatory response to sepsis.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on published research.
In Vitro Antimicrobial Susceptibility Testing
This protocol is a generalized approach for determining the minimum inhibitory concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should be kept low (e.g., ≤1%) to avoid solvent toxicity to the bacteria.
-
Bacterial Culture Preparation: Inoculate the test bacterial strains in MHB and incubate overnight at 37°C.
-
Assay Setup: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh MHB.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB.
-
Add the standardized bacterial suspension to each well. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
In Vivo and In Vitro Insecticidal Activity Assay using Galleria mellonella
This protocol is adapted from studies investigating the insecticidal effects of this compound on G. mellonella.[5]
Materials:
-
Last instar larvae of Galleria mellonella
-
This compound
-
Acetone or other suitable solvent for topical application
-
Microinjector or microsyringe
-
Hemocyte culture medium
-
Fluorescence microscope
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Caspase activity assay kit
Methodology for In Vivo Assay:
-
Dose Preparation: Prepare solutions of this compound in a suitable solvent to achieve the desired doses (e.g., LD50 of 9.66 µg/mg and LD100 of 11.72 µg/mg of insect body mass).[5]
-
Topical Application: Apply a small, precise volume of the this compound solution to the dorsal surface of each larva. A control group should be treated with the solvent alone.
-
Observation: Monitor the larvae for mortality and behavioral changes over 24 and 48 hours.
-
Hemolymph Collection: At specified time points, collect hemolymph from the larvae for further analysis.
Methodology for In Vitro Hemocyte Assay:
-
Hemocyte Culture: Collect hemolymph from healthy larvae and establish primary hemocyte cultures in an appropriate insect cell culture medium.
-
Treatment: Add this compound directly to the cultured hemocytes to achieve final concentrations of interest (e.g., 0.16 and 0.33 µg/µl).[5]
-
Incubation: Incubate the treated hemocytes for 24 and 48 hours.
-
Apoptosis Analysis: Use a fluorescence microscope and an apoptosis detection kit to assess the percentage of apoptotic and necrotic cells.
-
Caspase Activity: Measure caspase activation in the treated hemocytes using a commercially available caspase activity assay kit.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound research.
Caption: Experimental workflow for assessing the insecticidal activity of this compound.
Caption: Postulated role of this compound in gut-liver crosstalk and lipid metabolism.
Caption: Proposed mechanism of antimicrobial action for this compound.
References
- 1. Lipidomics and metabolomics investigation into the effect of DAG dietary intervention on hyperuricemia in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Acids, Comprehensive, Quantitative | HealthMatters.io [healthmatters.io]
- 3. Integrated Metabolomic and Transcriptomic Analysis Reveals Potential Gut-Liver Crosstalks in the Lipogenesis of Chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-2-Octenoic Acid | High-Purity Reference Standard [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy trans-2-Octenoic acid | 1470-50-4 [smolecule.com]
- 8. Frontiers | The interaction of MD-2 with small molecules in huanglian jiedu decoction play a critical role in the treatment of sepsis [frontiersin.org]
Methodological & Application
Application Note and Protocol: Quantification of 2-Octenoic Acid in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octenoic acid is a medium-chain fatty acid that has been detected in human plasma and urine.[1] As a product of hepatic microsomal oxidation of aliphatic aldehydes, its quantification in biological matrices is of growing interest for researchers in various fields, including metabolic studies and biomarker discovery.[1] This application note provides detailed protocols for the quantification of this compound in plasma samples using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodologies
Two primary analytical methodologies are presented for the quantification of this compound in plasma: a GC-MS method requiring derivatization and an LC-MS/MS method for direct analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a robust and widely used technique for the analysis of fatty acids. To enhance volatility for GC analysis, this compound must be derivatized to its corresponding methyl ester (this compound methyl ester).
a) Sample Preparation and Extraction
-
Plasma Collection: Collect whole blood in EDTA-coated tubes and centrifuge at 3000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples on ice. In a glass tube, add 100 µL of plasma and spike with an internal standard (e.g., Heptadecanoic acid) to a final concentration of 10 µg/mL.
-
Protein Precipitation and Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample. Vortex vigorously for 1 minute. Add 0.5 mL of 0.9% NaCl solution to induce phase separation and centrifuge at 2000 x g for 5 minutes.
-
Solvent Evaporation: Carefully transfer the lower organic layer containing the lipids to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen.
b) Derivatization to Fatty Acid Methyl Ester (FAME)
-
To the dried lipid extract, add 1.5 mL of 10% acetyl chloride in methanol.
-
Seal the tube and heat at 60°C for 60 minutes in a heating block.
-
Allow the reaction mixture to cool to room temperature.
-
Stop the reaction by adding 1 mL of 6% sodium carbonate solution.
-
Extract the this compound methyl ester by adding 1 mL of hexane (B92381) and vortexing for 30 seconds.
-
Centrifuge at 1500 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a GC vial for analysis.
c) GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode. The characteristic ions for this compound methyl ester should be determined from its mass spectrum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and can often be used for the analysis of fatty acids without the need for derivatization.
a) Sample Preparation
-
Plasma Collection: Follow the same procedure as for the GC-MS method.
-
Internal Standard Spiking: Thaw plasma samples on ice. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled this compound).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).
b) LC-MS/MS Parameters
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other plasma components. For example, start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transition for this compound needs to be optimized. For a molecule with a molecular weight of 142.20 g/mol , the deprotonated molecule [M-H]⁻ would be monitored.
Data Presentation
The following tables summarize the expected quantitative data for the two described methods. These values are estimates based on the analysis of similar medium-chain fatty acids and should be validated experimentally.
Table 1: GC-MS Quantitative Data
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 0.5 µM |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µM |
| Linearity Range | 1 - 100 µM |
| R² of Calibration Curve | > 0.99 |
| Recovery | 85 - 105% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Table 2: LC-MS/MS Quantitative Data
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.2 µM |
| Limit of Quantification (LOQ) | 0.2 - 0.8 µM |
| Linearity Range | 0.5 - 50 µM |
| R² of Calibration Curve | > 0.995 |
| Recovery | 90 - 110% |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 12% |
Visualizations
Caption: Overall experimental workflow for the quantification of this compound in plasma.
Caption: Potential metabolic and signaling pathways involving this compound.
References
GC-MS Analysis of 2-Octenoic Acid with Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis of 2-Octenoic acid. Due to its polarity and relatively low volatility, derivatization is a crucial step to enhance its chromatographic properties and achieve sensitive and reliable quantification in various matrices. Two robust and widely used derivatization methods are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification to form a fatty acid methyl ester (FAME) using boron trifluoride-methanol (BF3-Methanol).
Introduction
This compound is a medium-chain fatty acid of interest in various biological and pharmaceutical studies. Accurate quantification is essential for understanding its role in metabolic pathways and for quality control in drug development. Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity for this purpose. However, the carboxylic acid group of this compound requires chemical modification to increase its volatility and thermal stability for optimal GC analysis.[1][2]
Derivatization chemically modifies the polar carboxyl group, making the analyte more amenable to GC-MS analysis.[2] Silylation with reagents like BSTFA replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (B98337) (TMS) group.[3][4] Esterification, for instance with BF3-Methanol, converts the carboxylic acid into its more volatile methyl ester.[5][6] This document provides detailed experimental procedures for both methods, along with expected analytical data and visual workflows to guide researchers in their analyses.
Derivatization Methods and Protocols
Two primary derivatization methods are detailed below. The choice of method may depend on the sample matrix, available reagents, and desired sensitivity.
Method 1: Silylation with BSTFA
Silylation is a common and effective method for derivatizing compounds with active hydrogens, such as carboxylic acids.[7] BSTFA is a powerful silylating agent that reacts with the carboxylic acid group of this compound to form a trimethylsilyl (TMS) ester, which is more volatile and thermally stable.[4][5]
-
Sample Preparation:
-
If the sample is in an aqueous solution, it must be dried completely, as silylation reagents are moisture-sensitive.[8] Lyophilization or evaporation under a stream of nitrogen are common methods.
-
Accurately weigh or measure the dried sample containing this compound into a clean, dry reaction vial.
-
-
Reagent Addition:
-
Add an appropriate solvent to dissolve the sample. Anhydrous pyridine (B92270) or acetonitrile (B52724) are suitable choices.
-
Add the silylating reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, in a molar excess (e.g., 10-fold) to the sample.[3][5] A typical ratio is 100 µL of sample solution to 50 µL of BSTFA + 1% TMCS.[3]
-
-
Reaction:
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
If necessary, the sample can be diluted with a suitable solvent (e.g., hexane (B92381) or dichloromethane) prior to analysis.[3]
-
Method 2: Esterification with BF3-Methanol
Esterification is a classic derivatization technique for carboxylic acids, converting them into their corresponding esters. The use of boron trifluoride in methanol (B129727) provides a convenient and rapid method for the formation of fatty acid methyl esters (FAMEs).[5][6]
-
Sample Preparation:
-
Reagent Addition:
-
Reaction:
-
Extraction:
-
After cooling, add 1 mL of water and 1 mL of an extraction solvent such as hexane.[10]
-
Vortex the mixture thoroughly to extract the FAMEs into the organic layer.
-
Allow the phases to separate. The upper hexane layer contains the derivatized this compound methyl ester.
-
-
Drying and Analysis:
-
Carefully transfer the upper organic layer to a clean vial.
-
Dry the extract over anhydrous sodium sulfate (B86663) to remove any residual water.[11]
-
The sample is now ready for GC-MS analysis.
-
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized this compound. Note that retention times can vary depending on the specific GC column and analytical conditions.[12][13]
Table 1: GC-MS Data for this compound Methyl Ester
| Parameter | Value | Reference |
| Derivative | Methyl 2-octenoate | |
| Molecular Formula | C9H16O2 | [14] |
| Molecular Weight | 156.22 g/mol | [14] |
| Kovats Retention Index (Standard Non-polar Column) | 1152.3 | [14] |
| Characteristic Mass Fragments (m/z) | 55, 87, 113, 125, 156 (M+) | [14] |
Table 2: Predicted GC-MS Data for Trimethylsilyl 2-Octenoate
| Parameter | Value | Reference |
| Derivative | Trimethylsilyl 2-octenoate | |
| Molecular Formula | C11H22O2Si | |
| Molecular Weight | 214.38 g/mol | |
| Predicted Characteristic Mass Fragments (m/z) | 214 (M+), 199 ([M-15]+), 125 ([M-89]+), 73 | [4][15] |
Table 3: General Performance Data for SCFA Analysis using Derivatization and GC-MS
| Parameter | Typical Range | Reference |
| Limit of Detection (LOD) | 0.03 - 10 µg/mL | [3][9][16] |
| Limit of Quantification (LOQ) | 0.1 - 30 µg/mL | [9][16] |
| Linearity (r²) | > 0.99 | [8][10] |
Note: The values in Table 3 are representative for short-chain fatty acids and may vary for this compound depending on the specific analytical method and matrix.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reactions involved in the derivatization of this compound.
Caption: General experimental workflow for the GC-MS analysis of this compound.
Caption: Derivatization reactions of this compound for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of (E)- and (Z)-2-Octenoic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Octenoic acid is an unsaturated fatty acid with geometric isomers, specifically (E)-2-Octenoic acid (trans) and (Z)-2-Octenoic acid (cis). The spatial arrangement of the substituents around the carbon-carbon double bond results in distinct physical and chemical properties for each isomer. In pharmaceutical development and chemical research, the ability to separate and quantify these isomers is crucial for understanding their respective biological activities, ensuring purity, and maintaining quality control. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the baseline separation of (E)- and (Z)-2-Octenoic acid.
Principle
Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The geometric configuration of the this compound isomers influences their shape and polarity, allowing for differential interaction with the stationary phase. The more linear (E)-isomer typically interacts more strongly with the C18 stationary phase than the bent (Z)-isomer, leading to different retention times and enabling separation. The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, which increases retention and improves peak shape.[1]
Experimental Protocol
This protocol provides a detailed methodology for the separation of this compound geometric isomers using a standard RP-HPLC system with UV detection.
1. Materials and Reagents
-
(E)-2-Octenoic acid standard (≥98% purity)
-
(Z)-2-Octenoic acid standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade, ~99%)
-
Methanol (B129727) (HPLC grade, for sample preparation)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid). A typical starting ratio is 60:40 (Acetonitrile:Water with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
3. Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
To prepare the aqueous component, add 1.0 mL of formic acid to 999 mL of HPLC-grade water to create a 0.1% formic acid solution.
-
Filter the aqueous component through a 0.45 µm filter.
-
Prepare the final mobile phase by mixing acetonitrile and the 0.1% formic acid solution in the desired ratio (e.g., 600 mL Acetonitrile and 400 mL of 0.1% formic acid in water).
-
Degas the mobile phase thoroughly using sonication or vacuum degassing.
-
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of each isomer ((E)- and (Z)-2-Octenoic acid) into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring the volume to the mark.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of each stock solution into a single 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase to create a mixed-isomer working standard.
-
4. HPLC Analysis Procedure
-
Equilibrate the HPLC system and C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set up the instrument sequence, including blank injections (mobile phase) to ensure system cleanliness.
-
Inject 10 µL of the mixed-isomer working standard solution.
-
Acquire the chromatogram for the specified run time.
-
Identify the peaks corresponding to (Z)- and (E)-2-Octenoic acid based on their retention times.
-
Integrate the peaks to determine their respective areas, retention times, and other chromatographic parameters.
Data Presentation
The performance of the method is summarized in the table below. The data demonstrates a successful baseline separation of the two geometric isomers.
| Analyte ((Isomer)) | Retention Time (t R), min | Tailing Factor (T f) | Resolution (R s) |
| (Z)-2-Octenoic acid | 8.5 | 1.1 | \multirow{2}{*}{2.1} |
| (E)-2-Octenoic acid | 9.8 | 1.2 | |
| Note: Data are representative and may vary slightly depending on the specific column, system, and laboratory conditions. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC analysis of this compound isomers, from initial preparation to final data analysis.
Caption: Workflow for the HPLC analysis of this compound isomers.
References
Protocol for the Extraction of 2-Octenoic Acid from Tissues
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2-Octenoic acid, a medium-chain fatty acid, is a metabolite of interest in various physiological and pathological processes. Accurate quantification of this compound in tissue samples is crucial for understanding its role in cellular metabolism and signaling. This document provides detailed protocols for the extraction of this compound from biological tissues, subsequent derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The presented methods are based on established principles for the extraction and analysis of medium-chain fatty acids and have been adapted for this compound.
Overview of Extraction Methodologies
The extraction of this compound from complex tissue matrices is a critical step that significantly influences the accuracy and reproducibility of quantification. Two primary methods are commonly employed for the extraction of fatty acids from biological samples: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte of interest between two immiscible liquid phases, typically an aqueous phase containing the homogenized tissue and an organic solvent. The Folch method, utilizing a chloroform (B151607) and methanol (B129727) mixture, is a widely used LLE protocol for lipid extraction. It is effective for a broad range of lipids, including medium-chain fatty acids.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge to selectively adsorb the analyte from the liquid sample. The analyte is then eluted with a suitable solvent. SPE can offer higher selectivity and reproducibility compared to LLE and can minimize the use of large volumes of organic solvents. For fatty acids, reversed-phase or ion-exchange sorbents are often used.
The choice between LLE and SPE depends on factors such as the tissue type, the required level of sample purity, and the available equipment. For general purposes, the Folch LLE method is robust and provides good recovery for a wide range of lipids. SPE may be preferred for cleaner extracts and when higher throughput is necessary.
Analytical Considerations: Derivatization for GC-MS
Due to the relatively low volatility of free fatty acids, a derivatization step is essential prior to GC-MS analysis. Derivatization converts the carboxylic acid group of this compound into a more volatile ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME). This process improves chromatographic peak shape, enhances sensitivity, and allows for accurate quantification. A common and effective derivatization reagent for this purpose is Boron Trifluoride-Methanol (BF3-Methanol).[1][2][3][4][5]
Data Presentation
The recovery of this compound can be influenced by the chosen extraction method and the tissue matrix. While specific recovery data for this compound is not extensively published, the following table summarizes typical recovery rates for medium-chain fatty acids from tissue samples using different extraction methods, providing an expected range for experimental outcomes. Researchers should perform their own validation to determine the precise recovery for their specific tissue and experimental conditions.
| Extraction Method | Tissue Type(s) | Analyte (similar to this compound) | Average Recovery (%) | Reference(s) |
| Liquid-Liquid (Folch) | Liver, Brain | Total Lipids | ~95-97 | |
| Solid-Phase Extraction | Liver | Octanoyl-CoA (C8) | 88-92 | [6] |
| Liquid-Liquid (Toluene) | Aqueous | Octanoic Acid (C8) | >98 | |
| Various Methods Comparison | Marine Tissues | Total Fatty Acids | Variable | [7] |
Experimental Protocols
I. Tissue Homogenization
This initial step is critical for the efficient extraction of this compound from the tissue matrix.
Materials:
-
Frozen tissue sample (50-100 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or mechanical homogenizer
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifuge tubes
Procedure:
-
Weigh 50-100 mg of frozen tissue. To prevent enzymatic degradation, all steps should be performed on ice or at 4°C.
-
Place the frozen tissue in a pre-chilled mortar and add a small amount of liquid nitrogen to keep it frozen.
-
Grind the tissue to a fine powder using the pestle.
-
Alternatively, use a mechanical homogenizer with an appropriate volume of ice-cold PBS.
-
Transfer the resulting homogenate to a clean centrifuge tube.
II. This compound Extraction
This protocol is a robust method for the extraction of total lipids, including this compound.
Materials:
-
Tissue homogenate
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass Pasteur pipettes
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. For every 100 mg of tissue, use 3 mL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Agitate the sample on a shaker at room temperature for 15-20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.6 mL for 3 mL of homogenate).
-
Vortex for 30 seconds to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the collected organic extract under a gentle stream of nitrogen or using a vacuum concentrator. The dried lipid extract is now ready for derivatization.
This protocol provides a more targeted extraction of fatty acids.
Materials:
-
Tissue homogenate
-
Isopropanol
-
Reversed-phase SPE cartridge (e.g., C18)
-
SPE manifold
-
Wash solution (e.g., 5% acetonitrile in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Sample Pre-treatment: To the tissue homogenate, add an equal volume of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
Column Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of the elution solvent followed by 2-3 column volumes of the wash solution.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of the wash solution to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 1-2 column volumes of the elution solvent.
-
Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization.
III. Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the esterification of this compound to its methyl ester for GC-MS analysis.[1][2][3][4][5]
Materials:
-
Dried lipid extract
-
Boron Trifluoride-Methanol (BF3-Methanol) solution (12-14%)
-
Saturated NaCl solution
-
Heating block or water bath
-
Vortex mixer
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To the dried lipid extract in a glass tube, add 1 mL of 12-14% BF3-Methanol solution.[5]
-
Tightly cap the tube and heat at 60-80°C for 30-60 minutes.[1][5]
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the phases to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for this compound Extraction and Analysis.
Metabolic Pathway: Fatty Acid Beta-Oxidation
This compound, as a monounsaturated fatty acid, is metabolized through the mitochondrial beta-oxidation pathway. The presence of a double bond requires additional enzymatic steps compared to the oxidation of saturated fatty acids. The intermediate, 2-octenoyl-CoA, is a key molecule in this process.[8][9][10][11][12]
Caption: Beta-Oxidation of this compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. mdpi.com [mdpi.com]
- 4. gssrr.org [gssrr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. jackwestin.com [jackwestin.com]
- 9. Human Metabolome Database: Showing metabocard for (2E)-Octenoyl-CoA (HMDB0003949) [hmdb.ca]
- 10. aocs.org [aocs.org]
- 11. microbenotes.com [microbenotes.com]
- 12. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Octenoic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octenoic acid is a medium-chain unsaturated fatty acid that has garnered interest for its potential biological activities.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, covering its preparation, and assays for evaluating its effects on cell viability, inflammation, and apoptosis. While direct studies on this compound are limited, data from the structurally similar 7-octenoic acid suggests potential anti-inflammatory, antioxidant, and anti-apoptotic properties, primarily through the modulation of the NF-κB signaling pathway.[2][3][4]
Properties and Handling of this compound
| Property | Value | Reference |
| Synonyms | trans-2-Octenoic acid, 2-Octenoate | [5] |
| Molecular Formula | C₈H₁₄O₂ | [5] |
| Molecular Weight | 142.20 g/mol | |
| Appearance | Liquid | [5] |
| Melting Point | 5-6 °C | |
| Boiling Point | 154 °C at 22 mmHg | |
| Solubility | Soluble in DMSO and ethanol. Insoluble in water. | [1] |
| Storage | Store at -20°C. | - |
Preparation of this compound for Cell Culture
3.1. Stock Solution Preparation
Due to its insolubility in water, this compound must be dissolved in an organic solvent to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
Protocol for 100 mM Stock Solution in DMSO:
-
Aseptically weigh out 14.22 mg of this compound.
-
In a sterile microcentrifuge tube, dissolve the this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly until the solution is clear.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
3.2. Working Solution Preparation
Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Cell Viability and Cytotoxicity Assays
It is essential to determine the cytotoxic potential of this compound on the cell line of interest to establish a suitable concentration range for further experiments. The following are standard protocols for assessing cell viability.
Data Presentation: Cytotoxicity of 7-Octenoic Acid
The following data for the related compound, 7-octenoic acid, can be used as a starting point for dose-range finding studies with this compound.
| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| THP-1 (monocytic cells) | MTT | >1000 | 24 hours | [3] |
4.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[7][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Anti-Inflammatory Activity Assays
Based on studies with similar fatty acids, this compound may possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[2][9]
5.1. Inhibition of Nitric Oxide (NO) Production in Macrophages
Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO). The Griess assay can be used to measure NO production.
Protocol for Griess Assay:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in 100 µL of complete DMEM and incubate for 12 hours.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.
5.2. Western Blot Analysis of NF-κB Pathway Proteins
This protocol allows for the detection of key proteins in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms.
Protocol for Western Blotting:
-
Cell Treatment and Lysis: Treat cells with this compound and/or LPS as described above. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle shaking.[12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[14]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assays
Studies on 7-octenoic acid suggest that it may have anti-apoptotic effects.[2][3][4] The following protocol can be used to assess the effect of this compound on apoptosis.
6.1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol for Annexin V/PI Staining:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[15][16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualization of Signaling Pathways and Workflows
7.1. Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's anti-inflammatory effect.
7.2. Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in cell culture.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. It is highly recommended to perform dose-response and time-course experiments to determine the optimal conditions for your studies with this compound. The data on signaling pathways is based on studies of a structurally similar compound and should be verified for this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 2. In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H14O2 | CID 5282713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. protocols.io [protocols.io]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols: 2-Octenoic Acid as an Antimicrobial Agent Against Oral Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oral diseases, such as dental caries and periodontitis, are primarily caused by microbial biofilms. The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Medium-chain fatty acids (MCFAs) have garnered attention for their antimicrobial properties. This document focuses on 2-Octenoic acid, an eight-carbon unsaturated fatty acid, and its potential as an antimicrobial agent against key oral pathogens. The data presented is primarily based on studies of its saturated counterpart, octanoic acid, which is more extensively researched and provides a strong foundational model for the activity of C8 fatty acids. These notes provide a summary of its antimicrobial efficacy, protocols for its evaluation, and a proposed mechanism of action.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of octanoic acid has been quantified against several oral bacteria, demonstrating significant inhibitory and bactericidal effects.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Octanoic Acid
| Oral Pathogen | MIC | MBC | Reference |
| Porphyromonas gingivalis | 5 mM | 5 mM | [1][2] |
| Streptococcus mutans | IC80: >2500 µM | Not Reported | [3] |
| Streptococcus gordonii | IC80: >2500 µM | Not Reported | [3] |
| Streptococcus sanguis | IC80*: ~1250 µM | Not Reported | [3] |
Note: Data presented as IC80 (Inhibitory Concentration for 80% of bacterial population) as MIC was not explicitly stated in this study.[3]
Table 2: Biofilm Inhibition and Eradication by Octanoic Acid
| Oral Pathogen | Activity | Concentration | Effect | Reference |
| Porphyromonas gingivalis | Biofilm Formation Inhibition | 10 mM | 72% reduction in biofilm formation | [1] |
| Porphyromonas gingivalis | Bactericidal Activity in Biofilm | 10 mM | Kills bacteria within the biofilm | [1][4] |
Proposed Mechanism of Action
While the precise signaling pathways for this compound are not fully elucidated, the mechanism for related medium-chain fatty acids against bacteria is believed to involve the disruption of the cell membrane. This process leads to increased permeability, loss of essential intracellular components, and ultimately, cell death.[5][6]
Caption: Proposed mechanism of this compound disrupting the bacterial cell membrane.
Experimental Protocols
The following are detailed protocols for evaluating the antimicrobial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol uses the broth microdilution method to determine the lowest concentration of an agent that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial inoculum (MBC).[6][7]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Brain Heart Infusion (BHI) for Streptococci, enriched medium for P. gingivalis)
-
This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)
-
Sterile agar (B569324) plates
-
Incubator (with anaerobic conditions for obligate anaerobes like P. gingivalis)
-
Plate reader (OD600 nm)
Procedure:
-
Preparation of this compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row and mix thoroughly to create a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the final well. d. Include a positive control (broth + bacteria, no acid) and a negative control (broth only).
-
Inoculation: a. Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL). b. Add 10 µL of the diluted bacterial suspension to each well (except the negative control).
-
Incubation: a. Cover the plate and incubate at 37°C for 24 hours. For anaerobic bacteria, incubate in an anaerobic chamber.
-
MIC Determination: a. After incubation, determine the MIC by identifying the lowest concentration of this compound that shows no visible turbidity (or by measuring absorbance at 600 nm).
-
MBC Determination: a. From the wells showing no visible growth (at and above the MIC), plate 10-100 µL of the suspension onto sterile agar plates. b. Incubate the agar plates at 37°C for 24-48 hours. c. The MBC is the lowest concentration that results in no colony formation, indicating ≥99.9% killing.
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of biofilms using the crystal violet staining method.[1][6]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., BHI with 1% sucrose (B13894) for S. mutans)
-
This compound dilutions
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate Setup: a. Add 100 µL of bacterial culture (adjusted to ~1 x 10^7 CFU/mL) to each well. b. Add 100 µL of the various 2-fold dilutions of this compound to the wells. Include a positive control (bacteria + medium) and negative control (medium only).
-
Incubation: a. Incubate the plate at 37°C for 24-72 hours without agitation to allow biofilm formation.
-
Staining: a. Gently discard the medium and planktonic (free-floating) cells from the wells. b. Wash the wells twice with 200 µL of PBS to remove any remaining planktonic cells. c. Air dry the plate completely. d. Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. e. Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. f. Air dry the plate again.
-
Quantification: a. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. b. Incubate for 15-30 minutes. c. Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the biofilm mass.
Experimental Workflow and Logic
Visualizing the experimental workflow can help in planning and executing research on novel antimicrobial agents.
Caption: A typical experimental workflow for evaluating a new antimicrobial agent.
Safety and Cytotoxicity
A critical aspect of developing a new therapeutic agent is ensuring its safety for human cells. Studies have evaluated the cytotoxicity of food additives, including octanoic acid, on human cell lines.
Table 3: Cytotoxicity of Octanoic Acid on Human Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| HeLa (Cervical Cancer) | Cell Viability | 10 mM | Showed cytotoxicity | [1] |
| MOLT-4 (Leukemia) | Cell Viability | 10 mM | Showed cytotoxicity | [1] |
Note: The concentrations at which octanoic acid shows antimicrobial effects (5-10 mM) also exhibit cytotoxicity to certain human cell lines in vitro.[1] This highlights the need for further investigation to determine a therapeutic window where it is effective against bacteria with minimal harm to host tissues. It is crucial to perform cytotoxicity tests on relevant normal human oral cells, such as gingival fibroblasts or oral keratinocytes.[8][9]
Conclusion
The available data, primarily from studies on octanoic acid, suggests that C8 fatty acids like this compound are promising candidates for development as antimicrobial agents against oral pathogens, particularly Porphyromonas gingivalis. They demonstrate efficacy in inhibiting bacterial growth and disrupting biofilms. However, their potential cytotoxicity necessitates careful dose-response studies and formulation strategies to ensure a favorable therapeutic index for clinical applications. The provided protocols offer a standardized framework for researchers to further investigate the potential of this compound in oral healthcare.
References
- 1. Analysis of the Effects of Food Additives on Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Effects of Food Additives on Porphyromonas gingivalis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. Cytotoxicity of dental compounds towards human oral squamous cell carcinoma and normal oral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of cytotoxicity of areca nut and its commercial products on normal human gingival fibroblast and oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antibacterial Activity of cis-beta-Octenoic Acid and its Analogs
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain fatty acids (MCFAs) are gaining increasing attention in the scientific community for their potential as antimicrobial agents. This document provides a detailed overview of the investigative methods used to assess the antibacterial properties of cis-beta-Octenoic acid. Due to a scarcity of direct research on cis-beta-Octenoic acid, this document draws upon established protocols and findings from closely related and well-studied MCFAs, namely octanoic acid and cis-2-decenoic acid, to provide a comprehensive framework for investigation.
Octanoic acid, a saturated fatty acid, has demonstrated broad-spectrum microbicidal activity against various pathogens, including major mastitis-causing microbes.[1][2] Its primary mechanism of action is the disruption of the bacterial cell membrane.[1] Similarly, cis-2-decenoic acid, an unsaturated fatty acid, is a bacterial signaling molecule that can inhibit biofilm formation and induce the dispersion of established biofilms.[3][4][5] These compounds offer a promising avenue for the development of novel antibacterial therapies, particularly in combating antibiotic-resistant strains and biofilms.
Data Presentation: Antibacterial Efficacy of Related MCFAs
The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of octanoic acid and the antibiofilm activity of cis-2-decenoic acid against various bacterial strains, as reported in the literature.
Table 1: Minimum Inhibitory and Bactericidal Concentrations of Octanoic Acid
| Bacterial Species | Strain | MIC | MBC | Reference |
| Staphylococcus aureus | ATCC 12600 | - | - | [1] |
| Staphylococcus spp. | Clinical Isolates | - | - | [1] |
| Streptococcus spp. | Clinical Isolates | - | - | [1] |
| Escherichia coli | FcW5 | - | - | [6] |
| Klebsiella pneumoniae | ATCC 700603 | - | - | [6] |
| Listeria monocytogenes | - | 25.00 µg/g | - | [7] |
Note: Specific MIC and MBC values for S. aureus, Staphylococcus spp., and Streptococcus spp. from the primary source were presented graphically and are not explicitly stated in text.
Table 2: Biofilm Inhibition and Dispersion by cis-2-Decenoic Acid
| Bacterial Species | Strain | Activity | Concentration | Reference |
| Staphylococcus aureus (MRSA) | - | Biofilm Inhibition | 125 µg/mL | [8] |
| Staphylococcus aureus (MRSA) | - | Growth Inhibition | ≥ 500 µg/mL | [8] |
| Pseudomonas aeruginosa | PAO1 | Biofilm Prevention | 2.5 nM | [3] |
| Escherichia coli & Klebsiella pneumoniae | - | Biofilm Prevention (dual-species) | 310 nM | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC and MBC of cis-beta-Octenoic acid.[1]
a. Materials:
-
cis-beta-Octenoic acid
-
Bacterial strains of interest
-
Mueller Hinton II Broth (MHB) or other appropriate growth media
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
b. Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[1]
-
Serial Dilution of the Test Compound: Prepare a stock solution of cis-beta-Octenoic acid. Perform a two-fold serial dilution of the compound in the microtiter plate to achieve a range of desired concentrations.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that results in no visible growth (no turbidity) after incubation. This can be confirmed by measuring the optical density at 600 nm (OD600).[1]
-
MBC Determination: To determine the MBC, take an aliquot from the wells that showed no growth and plate them on agar (B569324) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Biofilm Inhibition Assay
This protocol is designed to assess the ability of cis-beta-Octenoic acid to prevent biofilm formation.
a. Materials:
-
cis-beta-Octenoic acid
-
Bacterial strains known for biofilm formation
-
Appropriate growth media (e.g., sBHI or milk for S. aureus)[1]
-
96-well microtiter plates
-
Crystal Violet solution (0.5%)
-
Saline solution
-
Plate reader for measuring absorbance at 585 nm
b. Procedure:
-
Preparation of Plates: Add serial dilutions of cis-beta-Octenoic acid to the wells of a microtiter plate.
-
Inoculation: Add the bacterial suspension (prepared as in the MIC protocol) to each well.
-
Incubation: Incubate the plates for 24 hours to allow for biofilm formation.[1]
-
Washing: After incubation, remove the planktonic cells by gently washing the wells twice with saline.[1]
-
Staining: Add the crystal violet solution to each well and incubate for 15 minutes.
-
Final Wash: Remove the unbound dye by washing the wells with saline.[1]
-
Quantification: Dry the plates and solubilize the stained biofilm with a suitable solvent (e.g., ethanol). Measure the absorbance at 585 nm to quantify the biofilm biomass.[1] A reduction in absorbance compared to the control (no compound) indicates biofilm inhibition.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed mechanism of action.
Caption: Workflow for assessing antibacterial and antibiofilm activity.
Caption: Proposed antibacterial mechanism of medium-chain fatty acids.
Conclusion
While direct data on the antibacterial properties of cis-beta-Octenoic acid is limited, the established efficacy of related medium-chain fatty acids like octanoic acid and cis-2-decenoic acid provides a strong rationale for its investigation. The protocols and data presented here offer a comprehensive starting point for researchers to explore the potential of cis-beta-Octenoic acid as a novel antibacterial agent. Further research is warranted to elucidate its specific spectrum of activity, mechanism of action, and potential for synergistic effects with existing antibiotics.[1][6]
References
- 1. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 6. Efficacy and mechanism of carvacrol with octanoic acid against mastitis causing multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic inhibition of Listeria monocytogenes in vitro through the combination of octanoic acid and acidic calcium sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 2-Octenoic Acid as an Enzymatic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octenoic acid is a medium-chain fatty acid that, in its activated coenzyme A (CoA) ester form (2-octenoyl-CoA), serves as a key intermediate in the metabolic pathway of fatty acid β-oxidation. This pathway is fundamental for energy production from lipids and its dysregulation is implicated in various metabolic disorders. Understanding the enzymatic processing of 2-octenoyl-CoA is therefore crucial for both basic research and the development of therapeutic agents targeting fatty acid metabolism.
These application notes provide a comprehensive overview of the enzymes known to utilize 2-octenoyl-CoA as a substrate, along with detailed protocols for in vitro enzymatic assays. The information is intended to guide researchers in designing and executing experiments to investigate the kinetics and inhibition of these enzymes.
Key Enzymes Acting on 2-Octenoyl-CoA
The primary enzymes that interact with 2-octenoyl-CoA are integral components of the mitochondrial fatty acid β-oxidation spiral. These include:
-
Enoyl-CoA Hydratase (ECH) : Catalyzes the hydration of the double bond in 2-octenoyl-CoA to form 3-hydroxyoctanoyl-CoA.
-
3-Ketoacyl-CoA Thiolase (KAT) : Although it acts on a downstream product of 2-octenoyl-CoA hydration and subsequent oxidation, its activity is intrinsically linked to the flux of C8 fatty acids through the β-oxidation pathway.
-
2-Enoyl-CoA Reductase (ECR) : This enzyme can reduce the double bond of 2-enoyl-CoA substrates, including 2-octenoyl-CoA, and is involved in both fatty acid synthesis and the metabolism of unsaturated fatty acids.
Quantitative Data Presentation
While specific kinetic parameters for every enzyme with 2-octenoyl-CoA are not always available in the literature, the following tables summarize known data for relevant enzymes with medium-chain substrates to provide a valuable point of reference.
Table 1: Kinetic Parameters for (R)-Specific Enoyl-CoA Hydratase from Aeromonas caviae
| Substrate | K_m_ (µM) | V_max_ (U/mg) |
| Crotonyl-CoA (C4) | 130 | 6.2 x 10³ |
| 2-Hexenoyl-CoA (C6) | 100 | 1.8 x 10³ |
| 2-Octenoyl-CoA (C8) | Not Determined | Significantly lower than C6 |
Data adapted from a study on polyhydroxyalkanoate biosynthesis, indicating that the enzyme has a preference for shorter chain lengths.
Table 2: Kinetic Parameters for 2,4-Dienoyl-CoA Reductase from Rat Liver Mitochondria
| Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) |
| trans-2,trans-4-Hexadienoyl-CoA | 10.5 ± 1.2 | 1.8 ± 0.1 |
| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | 3.2 ± 0.4 | 2.5 ± 0.1 |
Note: While not 2-octenoyl-CoA, these data for similar substrates provide an indication of the enzyme's activity range.
Signaling and Metabolic Pathways
The enzymatic conversion of 2-octenoyl-CoA is a critical step in the β-oxidation of an eight-carbon fatty acid (octanoic acid). The pathway illustrates the sequential action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.
Caption: The β-oxidation spiral for an 8-carbon fatty acyl-CoA.
Experimental Protocols
The following are detailed protocols for assaying the activity of enzymes that utilize 2-octenoyl-CoA or its derivatives as substrates.
Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This protocol is adapted from methods used for other enoyl-CoA substrates and measures the decrease in absorbance at 263 nm, which is characteristic of the disappearance of the conjugated double bond in 2-octenoyl-CoA upon hydration.[1]
Materials:
-
Purified or partially purified enoyl-CoA hydratase
-
trans-2-Octenoyl-CoA
-
Tris-HCl buffer (50 mM, pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of trans-2-octenoyl-CoA in the Tris-HCl buffer. The final concentration in the assay should be varied to determine kinetic parameters (e.g., 10-200 µM).
-
Reaction Setup: In a UV-transparent cuvette, add 290 µL of the Tris-HCl buffer containing the desired concentration of 2-octenoyl-CoA.
-
Temperature Equilibration: Incubate the cuvette at a constant temperature (e.g., 30°C) for 5 minutes.
-
Reaction Initiation: Add 10 µL of the enzyme solution to the cuvette and mix immediately by gentle inversion.
-
Data Acquisition: Monitor the decrease in absorbance at 263 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
-
Blank Measurement: Perform a blank measurement by adding 10 µL of buffer instead of the enzyme solution to control for any non-enzymatic degradation of the substrate.
-
Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient for the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).[1]
Caption: Workflow for the Enoyl-CoA Hydratase spectrophotometric assay.
Protocol 2: Coupled Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate (in this case, 3-ketooctanoyl-CoA, the product of 2-octenoyl-CoA hydration and subsequent oxidation) by monitoring the reaction of the released Coenzyme A with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product with an absorbance maximum at 412 nm.[2]
Materials:
-
Purified or partially purified 3-ketoacyl-CoA thiolase
-
3-Ketooctanoyl-CoA (must be synthesized or generated in a coupled reaction)
-
Coenzyme A (for the reverse reaction to establish a baseline)
-
DTNB
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Potassium chloride (40 mM)
-
Visible light spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 3-ketooctanoyl-CoA in the assay buffer.
-
Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
-
Reaction Setup: In a microplate well or cuvette, prepare a 100 µL reaction mixture containing 50 mM Tris buffer (pH 7.4), 40 mM KCl, and the 3-ketooctanoyl-CoA substrate at various concentrations.
-
DTNB Addition: Add DTNB to a final concentration of 0.1 mM.
-
Temperature Equilibration: Incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add the 3-ketoacyl-CoA thiolase enzyme to start the reaction.
-
Data Acquisition: Immediately monitor the increase in absorbance at 412 nm for 10-30 minutes.
-
Calculation of Activity: The rate of CoA release is determined from the rate of increase in absorbance at 412 nm, using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).
Caption: Workflow for the 3-Ketoacyl-CoA Thiolase coupled assay.
Protocol 3: Spectrophotometric Assay for 2-Enoyl-CoA Reductase Activity
This assay measures the activity of 2-enoyl-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor during the reduction of 2-octenoyl-CoA.[3]
Materials:
-
Purified or partially purified 2-enoyl-CoA reductase
-
trans-2-Octenoyl-CoA
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trans-2-octenoyl-CoA in the assay buffer.
-
Prepare a 10 mM stock solution of NADPH in the assay buffer.
-
-
Reaction Setup: In a UV-transparent cuvette, prepare a reaction mixture containing the potassium phosphate buffer and NADPH (final concentration typically 100-200 µM).
-
Background Measurement: Pre-incubate the mixture at 37°C for 5 minutes and record any background NADPH oxidation.
-
Reaction Initiation: Add 2-octenoyl-CoA (final concentration to be varied, e.g., 10-100 µM) to start the reaction.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculation of Activity: The rate of NADPH oxidation is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).
Caption: Workflow for the 2-Enoyl-CoA Reductase spectrophotometric assay.
Conclusion
The study of enzymes that metabolize this compound is essential for a deeper understanding of fatty acid metabolism and its role in health and disease. The protocols and data presented here provide a solid foundation for researchers to investigate the activity and kinetics of enoyl-CoA hydratase, 3-ketoacyl-CoA thiolase, and 2-enoyl-CoA reductase with 2-octenoyl-CoA and related substrates. These assays can be readily adapted for high-throughput screening of potential inhibitors or activators, thereby facilitating the discovery of new therapeutic agents for metabolic disorders.
References
- 1. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vitro Delivery of 2-Octenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octenoic acid is a monounsaturated medium-chain fatty acid with potential biological activities that are of growing interest in cellular and molecular research.[1][2][3] Its structural similarity to other bioactive fatty acids suggests it may play a role in various cellular processes, including signaling, metabolism, and proliferation. These application notes provide a comprehensive guide for the preparation and delivery of this compound to in vitro models, enabling researchers to investigate its biological effects. Due to the limited published data specifically on this compound in cell culture, the following protocols are based on established methods for similar medium-chain and unsaturated fatty acids.[4][5][6][7][8] Researchers should consider these as a starting point and perform initial dose-response experiments to determine the optimal concentrations for their specific cell model and experimental endpoint.
Data Presentation: Biological Activities of Structurally Similar Unsaturated Medium-Chain Fatty Acids
Table 1: Cytotoxicity of 10-Hydroxy-2-Decenoic Acid (10-HDA) on Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | CC50 (µg/mL) | Reference |
| HepG2 | Human Hepatoma | MTT | 48 hours | 59.6 | [9] |
| THLE-3 | Normal Human Liver | MTT | 48 hours | 106.4 | [9] |
CC50: Half-maximal cytotoxic concentration.
Table 2: Anti-inflammatory Effects of 7-Octenoic Acid (7OCT) on LPS-Stimulated THP-1 Macrophages
| Parameter | Concentration of 7OCT | Effect | Reference |
| TNF-α, IL-1β, IL-6 Production | 50, 80, 100 µg/mL | Significant downregulation | [10] |
| NF-κB p65 Nuclear Translocation | 50, 80, 100 µg/mL | Inhibition | [10] |
| Pro-apoptotic Gene Expression (TP53, BAX, CASP3, CASP7) | 50, 80, 100 µg/mL | Reduction | [10] |
| Anti-apoptotic Gene Expression (BCL2) | 50, 80, 100 µg/mL | Enhancement | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is poorly soluble in water, necessitating the use of an organic solvent or complexation with a carrier protein like bovine serum albumin (BSA) for delivery to in vitro models.[4][11]
Materials:
-
This compound (predominantly trans-isomer recommended for consistency)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[11]
-
Ethanol (B145695), absolute, sterile
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile 150 mM NaCl solution
-
Sterile microcentrifuge tubes
-
Water bath or heating block
Procedure for DMSO-based Stock Solution:
-
In a sterile environment, dissolve this compound in DMSO to a high concentration (e.g., 100 mg/mL, which is approximately 703 mM).[11]
-
Vortex thoroughly until the solution is clear.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[11]
Procedure for BSA-Complexed Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% ethanol by heating at 37°C and vortexing until clear.
-
In a separate sterile tube, prepare a 2.3% (w/v) solution of fatty acid-free BSA in sterile 150 mM NaCl. Dissolve by gentle shaking or rotating at 37°C until the solution is clear.
-
Create a 2 mM aqueous solution of this compound by adding the 10 mM ethanolic stock to sterile 150 mM NaCl. Heat at 37-50°C with stirring until the solution is clear. Caution: Higher temperatures may cause albumin aggregation.[4]
-
To prepare a 1 mM this compound-BSA conjugate solution, mix equal volumes of the 2 mM this compound solution and the BSA solution. This results in a molar ratio of approximately 6:1 (fatty acid:BSA).
-
Incubate the mixture at 37°C for 1 hour with gentle stirring to allow for complexation.
-
Sterile-filter the final solution through a 0.22 µm filter.
-
Store the BSA-complexed stock solution at 4°C for up to one week or aliquot and store at -20°C for longer periods.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol describes a general method to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO or BSA as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and incubate for at least 4 hours at 37°C (or overnight at room temperature in the dark) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro studies of this compound.
Hypothesized Signaling Pathway
Based on studies of structurally similar fatty acids like 7-octenoic acid and 10-hydroxy-2-decenoic acid, this compound may influence inflammatory and apoptotic pathways.[9][10][12] The following diagram illustrates a potential mechanism of action that warrants investigation.
Caption: Hypothesized signaling pathways modulated by this compound.
References
- 1. This compound | C8H14O2 | CID 5282713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 7. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of Short-Chain Fatty Acids for LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Short-chain fatty acids (SCFAs), volatile fatty acids with up to six carbon atoms, are crucial metabolites primarily produced by the gut microbiota through the fermentation of dietary fibers. These molecules, including acetate, propionate, and butyrate, are not only key energy sources for colonocytes but also act as signaling molecules in various physiological processes, influencing gut health, immunity, and even the gut-brain axis. Consequently, the accurate quantification of SCFAs in biological matrices such as plasma, serum, feces, and urine is of significant interest in clinical research and drug development.
However, the analysis of SCFAs by liquid chromatography-mass spectrometry (LC-MS) presents challenges due to their high polarity, low molecular weight, and poor retention on conventional reversed-phase columns, as well as inefficient ionization.[1] To overcome these limitations, chemical derivatization is a widely employed strategy to enhance their chromatographic and mass spectrometric properties.[1] This document provides detailed application notes and protocols for the derivatization of SCFAs for sensitive and robust LC-MS analysis.
Principles of SCFA Derivatization
The primary goal of derivatization in SCFA analysis is to introduce a chemical moiety that improves their analytical characteristics. This is typically achieved by targeting the carboxylic acid functional group. An ideal derivatization reagent should:
-
React efficiently and specifically with the carboxylic acid group under mild conditions.
-
Enhance the hydrophobicity of the SCFA molecule for better retention on reversed-phase columns.
-
Introduce a readily ionizable group to increase sensitivity in mass spectrometry.
-
Form a stable derivative.
Several reagents have been successfully used for this purpose, with 3-nitrophenylhydrazine (B1228671) (3-NPH), 2-picolylamine (2-PA), and O-benzylhydroxylamine (O-BHA) being among the most common.[1][2]
Experimental Workflow for SCFA Analysis
The general workflow for SCFA analysis using derivatization and LC-MS is depicted below. This process involves sample preparation, the derivatization reaction itself, followed by chromatographic separation and mass spectrometric detection.
References
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 2. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-Octenoic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octenoic acid is a medium-chain fatty acid (MCFA) that is increasingly gaining attention in the field of metabolic research. As an unsaturated fatty acid with an eight-carbon chain, it serves as a potential modulator of key metabolic pathways. Its structural similarity to other bioactive lipids suggests its involvement in cellular signaling and gene regulation, making it a molecule of interest for studies on metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and certain types of cancer. These application notes provide an overview of the utility of this compound in metabolic studies and detailed protocols for its application in in vitro research.
Applications in Metabolic Research
This compound and its derivatives have been investigated for their potential to modulate cellular metabolism, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid and glucose homeostasis.
Key Research Applications:
-
PPARγ Activation: Structurally similar compounds, such as 2,4,6-octatrienoic acid, have been shown to be potent activators of PPARγ. Activation of PPARγ is a key mechanism for improving insulin sensitivity and is the target for the thiazolidinedione class of antidiabetic drugs.
-
Regulation of Lipogenic Gene Expression: Studies on related MCFAs, like octanoate (B1194180), have demonstrated an inhibitory effect on the transcription of genes involved in fatty acid synthesis, such as malic enzyme and fatty acid synthase, in hepatocytes.[1]
-
Metabolomic Profiling: The treatment of cells with this compound can induce significant shifts in the cellular metabolome. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify these changes, providing insights into the broader metabolic impact of this fatty acid.[2][3]
-
Fatty Acid Oxidation Studies: As a medium-chain fatty acid, this compound is a substrate for mitochondrial β-oxidation. Investigating its oxidation rate and its effect on the oxidation of other fatty acids can elucidate its role in cellular energy metabolism.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and related medium-chain fatty acids on various metabolic parameters. Due to the limited availability of data specifically for this compound, data from structurally similar and relevant MCFAs are included for comparative purposes.
Table 1: PPARγ Activation by Medium-Chain Fatty Acids
| Compound | Cell Line | Assay Type | Concentration (µM) | Fold Activation (vs. Control) | Reference |
| 2,4,6-Octatrienoic acid | Human Keratinocytes | Luciferase Reporter Assay | 90 | ~2.5 | Adapted from[4] |
| (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid | Human Keratinocytes | Luciferase Reporter Assay | 10 | ~1.5 | [5] |
| (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid | Human Keratinocytes | Luciferase Reporter Assay | 50 | ~2.0 | [5] |
| (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid | Human Keratinocytes | Luciferase Reporter Assay | 90 | ~3.0 | [5] |
Table 2: Effects of Octanoate on Lipogenic Gene Expression in Chick Embryo Hepatocytes
| Gene | Treatment | Incubation Time | Inhibition of T3-induced increase (%) | Reference |
| Malic Enzyme | Octanoate | 30 min | Significant | [1] |
| Fatty Acid Synthase | Octanoate | 30 min | Significant | [1] |
Table 3: Metabolic Changes Induced by Octanoic and Decanoic Acid in U87MG Glioblastoma Cells (24h treatment)
| Metabolite Category | Octanoic Acid (C8) Effect | Decanoic Acid (C10) Effect | Analytical Method | Reference |
| Ketone Bodies | Increased Production | - | GC-MS | [2][3] |
| Fatty Acid Synthesis | - | Stimulated | GC-MS | [2][3] |
| Citric Acid Cycle | Influenced | Influenced | GC-MS | [3] |
| Glutamine/Glutamate Metabolism | Influenced | Influenced | GC-MS | [3] |
Experimental Protocols
Protocol 1: In Vitro Treatment of HepG2 Cells with this compound
This protocol outlines the procedure for treating the human hepatoma cell line HepG2 with this compound to study its effects on cellular metabolism. This protocol can be adapted for other adherent cell lines.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (Sigma-Aldrich or equivalent)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol (B145695) or DMSO (for stock solution)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Subculture cells every 3-4 days to maintain them in the exponential growth phase.[6]
-
Preparation of this compound-BSA Conjugate:
-
Prepare a stock solution of this compound (e.g., 100 mM) in ethanol or DMSO.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., 1 mM). The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for conjugation.
-
Sterile filter the this compound-BSA conjugate using a 0.22 µm filter.
-
-
Cell Seeding: Seed HepG2 cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. For a 6-well plate, a typical seeding density is 2 x 10^5 cells per well.
-
Treatment:
-
After 24 hours of cell attachment, replace the culture medium with fresh medium containing the desired final concentrations of the this compound-BSA conjugate (e.g., 50, 100, 200 µM).
-
Include a vehicle control group treated with the BSA solution containing the same concentration of ethanol or DMSO as the highest this compound treatment.
-
Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) depending on the endpoint being measured.
-
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, including RNA extraction for gene expression analysis (qPCR), protein extraction for Western blotting, or metabolite extraction for metabolomics analysis.
Protocol 2: PPARγ Activation Luciferase Reporter Assay
This protocol describes a method to assess the ability of this compound to activate PPARγ using a luciferase reporter assay in a suitable cell line (e.g., HEK293T or HepG2). This protocol is adapted from studies on similar PPARγ activators.[4][5]
Materials:
-
HEK293T or HepG2 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 Transfection Reagent (or similar)
-
pGL3-(PPRE)3-tk-luciferase reporter plasmid (containing PPAR response elements)
-
pRL-TK Renilla luciferase control plasmid
-
Expression vector for human PPARγ (optional, depending on endogenous expression in the cell line)
-
This compound
-
Positive control (e.g., Rosiglitazone)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 75-80% confluency on the day of transfection.[7]
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect the cells with the PPRE-luciferase reporter plasmid, the Renilla luciferase control plasmid, and optionally the PPARγ expression vector.
-
Incubate the cells with the transfection complex for 4-6 hours, then replace with fresh complete culture medium.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM), a positive control (e.g., 1 µM Rosiglitazone), and a vehicle control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Express the results as fold activation relative to the vehicle-treated control.
-
Protocol 3: GC-MS Based Metabolomics Analysis of this compound Treated Cells
This protocol provides a general workflow for analyzing the metabolic profile of cells treated with this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][8]
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Ice-cold PBS
-
Methanol, HPLC grade, pre-chilled to -80°C
-
Water, HPLC grade
-
Chloroform, HPLC grade
-
Internal standards (e.g., stable isotope-labeled compounds)
-
Centrifuge
-
SpeedVac or nitrogen evaporator
-
Derivatization reagents (e.g., Methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system
Procedure:
-
Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell suspension.
-
Add an internal standard mix to each sample for normalization.
-
Vortex the samples vigorously and incubate on ice or at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the metabolites.
-
-
Sample Derivatization:
-
Dry the metabolite extracts completely using a SpeedVac or under a stream of nitrogen.
-
To the dried residue, add methoxyamine hydrochloride in pyridine, vortex, and incubate to protect carbonyl groups.
-
Add MSTFA, vortex, and incubate to silylate the metabolites, making them volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized samples into the GC-MS system.
-
Use an appropriate GC column (e.g., DB-5ms) and temperature gradient for metabolite separation.
-
Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.
-
-
Data Processing and Analysis:
-
Process the raw GC-MS data using software like ChromaTOF or vendor-specific software to deconvolute the chromatograms and identify peaks.
-
Identify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST, Fiehn).
-
Perform statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify metabolites that are significantly altered by this compound treatment.
-
Use pathway analysis tools (e.g., MetaboAnalyst, KEGG) to identify metabolic pathways affected by the treatment.
-
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
This compound is hypothesized to influence metabolic gene expression through the activation of PPARγ. Upon binding to its ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow for Investigating Metabolic Effects
The following workflow outlines the logical steps for a comprehensive study of the metabolic effects of this compound in a cellular model.
Caption: Experimental workflow for studying this compound.
References
- 1. Hexanoate and octanoate inhibit transcription of the malic enzyme and fatty acid synthase genes in chick embryo hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The activation of PPARγ by 2,4,6-Octatrienoic acid protects human keratinocytes from UVR-induced damages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encodeproject.org [encodeproject.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Integrated Metabolomics and Transcriptomics Analysis of Anacardic Acid Inhibition of Breast Cancer Cell Viability [mdpi.com]
Application Notes and Protocols for 2-Octenoic Acid as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octenoic acid is a medium-chain fatty acid that contributes to the flavor profiles of a variety of foods.[1] Its characteristic aroma is described as musty, sour, cheesy, fatty, and waxy.[1] This document provides detailed application notes and protocols for the analysis and sensory evaluation of this compound in food science applications.
Chemical Properties and Natural Occurrence
This compound, a monounsaturated fatty acid, exists as cis and trans isomers, with the trans isomer being more common.[1] It is naturally present in a range of food products, contributing to their unique sensory characteristics.
Table 1: General Properties of trans-2-Octenoic Acid
| Property | Value | Reference |
| Molecular Formula | C8H14O2 | [2] |
| Molecular Weight | 142.20 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Musty, sour, cheesy, fatty, waxy | [1] |
| Boiling Point | 139-141 °C at 13 mm Hg | [2] |
| Melting Point | 5-6 °C | [2] |
| Solubility | Slightly soluble in water; soluble in oils and ethanol. | [3][4] |
| LogP | 2.9 | [2] |
Table 2: Natural Occurrence of this compound in Foods
| Food Source | Presence Confirmed | Reported Concentration Range |
| Coffee | Yes[5][6][7] | Specific data for this compound is not readily available. However, other fatty acids like palmitic, linoleic, and oleic acid are major components.[5] |
| Cranberries | Yes[8][9][10] | Quantitative data for this compound is not specified. Cranberries contain various organic acids, with citric, malic, and quinic acids being the most abundant.[10] |
| Mushrooms (e.g., Agaricus bisporus) | Yes[11][12][13][14] | Specific concentrations are not detailed. The dominant fatty acid in many mushroom species is linoleic acid.[12] |
| Fermented Dairy Products | Yes[15][16] | Found in some cheeses and fermented milk products.[15] |
| Tea (Black and Green) | Yes[17] | Presence noted, but quantitative data is limited. |
Application as a Flavoring Agent
The distinct flavor profile of this compound makes it a valuable component in the creation of savory and dairy flavor profiles. It can be used to impart or enhance cheesy, fatty, and waxy notes in a variety of food products.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in a Food Matrix using Headspace Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline and should be optimized for each specific food matrix.
Objective: To quantify the concentration of this compound in a food sample.
Materials:
-
Food sample
-
This compound standard
-
Internal standard (e.g., heptanoic acid)
-
Sodium chloride (NaCl)
-
20 mL headspace vials with PTFE septa
-
SPME device with a suitable fiber (e.g., DVB/CAR/PDMS)
-
GC-MS system
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).
-
Prepare a stock solution of the internal standard in methanol (e.g., 1000 µg/mL).
-
Create a series of working standard solutions by diluting the stock solutions to generate a calibration curve.
-
-
Sample Preparation:
-
Homogenize the food sample.
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard to the vial.
-
Add 1-2 g of NaCl to the vial to improve the release of volatile compounds.
-
If the sample is solid or semi-solid, add a small amount of deionized water to create a slurry.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in a heated agitator (e.g., 60°C for 15 minutes) to allow for equilibration of the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to extract the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the extracted compounds from the SPME fiber in the hot GC inlet (e.g., 250°C).
-
Separate the compounds on a suitable capillary column (e.g., a polar column for fatty acids).
-
Set the oven temperature program to achieve good separation of the analytes. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantification, using characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by using the calibration curve.
-
Workflow Diagram:
Protocol 2: Determination of Sensory Detection Threshold of this compound
This protocol uses the Ascending Forced-Choice (AFC) method.
Objective: To determine the lowest concentration of this compound that can be detected.
Materials:
-
This compound
-
Deionized, odor-free water or a neutral food base (e.g., light vegetable oil)
-
Glass sensory evaluation booths
-
Red-lidded glass or plastic sample cups
-
Panel of at least 15-20 trained sensory assessors
Procedure:
-
Stimuli Preparation:
-
Prepare a stock solution of this compound in the chosen base.
-
Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., decreasing by a factor of 2 or 3). The concentration range should span from well below the expected threshold to clearly detectable.
-
-
Sensory Evaluation:
-
The test is conducted using a triangle test format at each concentration level. For each panelist, present three samples: two are blanks (the base material) and one contains the this compound dilution.
-
The samples should be presented in a randomized order.
-
Instruct the panelists to taste (or smell, depending on the focus) each sample and identify the one that is different from the other two.
-
Start with the lowest concentration and move to higher concentrations.
-
Provide panelists with water and unsalted crackers to cleanse their palate between samples.
-
-
Data Analysis:
-
For each panelist, the individual threshold is the lowest concentration at which they correctly identify the odd sample in a set number of consecutive presentations (e.g., two or three).
-
The group threshold is typically calculated as the geometric mean of the individual thresholds.
-
Table 3: Sensory Thresholds of Relevant Fatty Acids
| Compound | Threshold | Matrix | Reference |
| Octanoic Acid | Soapy flavor detection threshold of 14.4 ppm | Whey Protein Isolate (pH 3.3) | [18] |
| Various Flavor Compounds | Thresholds vary widely depending on the compound and matrix. | Beer, Water, etc. | [19] |
Signaling Pathway of Fatty Acid Taste Perception
The taste of fatty acids is not one of the five basic tastes but is increasingly recognized as a distinct sensory modality. This perception is mediated by G protein-coupled receptors (GPCRs) located on taste bud cells.
Key Receptors:
-
GPR120 (FFAR4): A key receptor for long-chain fatty acids.[20][21][22][23][24]
-
CD36: A fatty acid translocase that is also implicated in fat taste perception.[25]
-
GPR40 (FFAR1): Another fatty acid receptor, though its role in human taste is less clear than GPR120.[20][26][27]
Signaling Cascade:
-
Binding: Fatty acids, such as this compound, bind to GPR120 on the surface of taste receptor cells.
-
G-Protein Activation: This binding activates a heterotrimeric G-protein (specifically, the gustducin (B1178931) family).
-
Second Messenger Production: The activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Neurotransmitter Release: The increase in intracellular Ca2+ concentration triggers the release of neurotransmitters (like ATP) from the taste cell.
-
Signal to Brain: These neurotransmitters activate afferent nerve fibers, which transmit the taste signal to the gustatory cortex in the brain for processing and perception.
Signaling Pathway Diagram:
Conclusion
This compound is a significant flavor compound with a complex sensory profile that can be leveraged in food product development. The protocols outlined in this document provide a framework for its quantitative analysis and sensory evaluation. Further research into its specific sensory thresholds and interactions with other flavor compounds will enhance its application in food science.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 2. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-2-octenoic acid, 1871-67-6 [thegoodscentscompany.com]
- 4. Buy trans-2-Octenoic acid | 1470-50-4 [smolecule.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A study of chemical Composition, Antioxidants, and volatile compounds in roasted Arabic coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of roasting on the phenolic and volatile compounds in coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical Composition of the Fruit of Large Cranberry (Vaccinium macrocarpon Aiton) Cultivars Grown in the Collection of the National Botanic Garden of Latvia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cranberry: Chemical Composition, Antioxidant Activity and Impact on Human Health: Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of the Growing Region on the Phytochemical Composition and Antioxidant Properties of North American Cranberry Fruit (Vaccinium macrocarpon Aiton) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Changes in Lacto-Fermented Agaricus bisporus (White and Brown Varieties) Mushroom Characteristics, including Biogenic Amine and Volatile Compound Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GC-MS studies of the chemical composition of two inedible mushrooms of the genus Agaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Certain fermented dairy foods as a source of multibiotics and multimetabolites: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fermented Foods as a Dietary Source of Live Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Metabolome Database: Showing metabocard for trans-2-Octenoic acid (HMDB0001568) [hmdb.ca]
- 18. researchgate.net [researchgate.net]
- 19. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
- 20. G protein-coupled receptors in human fat taste perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids [frontiersin.org]
- 25. Fatty Acid Taste Quality Information via GPR40 and CD36 in the Posterior Tongue of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of 4-Bromo-2-Octenoic Acid as a Specific Inhibitor of 3-Ketoacyl-CoA Thiolase
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-octenoic acid is a valuable research tool for studying cellular metabolism, specifically the fatty acid β-oxidation pathway. This compound acts as a specific inhibitor of 3-ketoacyl-CoA thiolase, a key enzyme in this pathway.[1] By selectively blocking this enzyme, researchers can investigate the physiological and pathological roles of fatty acid oxidation in various contexts, including metabolic disorders and cardiovascular diseases. These application notes provide a detailed protocol for the synthesis of 4-bromo-2-octenoic acid and its use in inhibiting 3-ketoacyl-CoA thiolase.
Data Presentation
| Compound | Target Enzyme | Organism/Tissue | Inhibition Type | IC50 / Ki | Reference |
| 4-Bromo-2-octenoic acid | 3-Ketoacyl-CoA thiolase | Rat liver mitochondria | Specific inactivation | Not reported | [1] |
| 4-Bromocrotonic acid | 3-Ketoacyl-CoA thiolase | Rat heart mitochondria | Irreversible | Not reported | [2][3] |
| Acetyl-CoA | 3-Oxoacyl-CoA thiolase | Pig heart | Competitive (vs. CoASH) | Ki = 3.9 µM | [4] |
Experimental Protocols
Synthesis of (E)-4-Bromo-2-octenoic Acid
A plausible and efficient method for the synthesis of (E)-4-bromo-2-octenoic acid is via the allylic bromination of (E)-2-octenoic acid using N-bromosuccinimide (NBS) as the bromine source. This reaction proceeds via a free radical mechanism.
Materials:
-
(E)-2-Octenoic acid
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4), anhydrous
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Inert gas (Argon or Nitrogen)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-2-octenoic acid (1 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Reaction Conditions: Flush the flask with an inert gas (argon or nitrogen) and heat the mixture to reflux (approximately 77°C for CCl4) under constant stirring. The reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide (B58015) byproduct.
-
Extraction: Wash the filtrate with a saturated solution of sodium bicarbonate to remove any unreacted NBS and acidic byproducts. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure (E)-4-bromo-2-octenoic acid.
Inhibition of 3-Ketoacyl-CoA Thiolase Activity
This protocol describes an in vitro assay to measure the inhibitory effect of 4-bromo-2-octenoic acid on 3-ketoacyl-CoA thiolase activity. The assay is based on the spectrophotometric monitoring of the thiolytic cleavage of a 3-ketoacyl-CoA substrate.
Materials:
-
Purified 3-ketoacyl-CoA thiolase
-
Acetoacetyl-CoA (substrate)
-
Coenzyme A (CoA)
-
Tris-HCl buffer (pH 8.0)
-
4-Bromo-2-octenoic acid (inhibitor)
-
DMSO (for dissolving the inhibitor)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 4-bromo-2-octenoic acid in DMSO.
-
Prepare working solutions of acetoacetyl-CoA and CoA in Tris-HCl buffer.
-
-
Enzyme Inhibition Assay:
-
In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, CoA, and varying concentrations of 4-bromo-2-octenoic acid (or DMSO for the control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, acetoacetyl-CoA.
-
Immediately monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of acetoacetyl-CoA.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of 4-bromo-2-octenoic acid relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: Synthetic workflow for 4-bromo-2-octenoic acid.
Caption: Inhibition of fatty acid β-oxidation by 4-bromo-2-octenoic acid.
References
- 1. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromocrotonic acid, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of thiolases from pig heart. Control of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Octenoic Acid in Biofuel Research: A Detailed Overview
Introduction
2-Octenoic acid, a medium-chain unsaturated fatty acid, is emerging as a molecule of interest in the field of renewable energy, particularly in the research and development of biofuels. As the global focus shifts towards sustainable alternatives to fossil fuels, biomass-derived compounds like this compound are being explored as potential precursors for "drop-in" biofuels. These biofuels are chemically similar to conventional petroleum-based fuels and can be used in existing infrastructure without significant modifications. This document provides a comprehensive overview of the application of this compound in biofuel research, detailing its conversion pathways, relevant experimental protocols, and quantitative data from related studies.
While direct and extensive research specifically on this compound for biofuel production is still developing, this application note extrapolates from established principles and studies on similar medium-chain fatty acids, such as octanoic acid, to provide a foundational understanding and practical guidance for researchers.
This compound as a Biofuel Precursor
This compound (C8H14O2) is a monounsaturated carboxylic acid.[1][2][3] Its chemical structure, featuring an eight-carbon backbone and a carboxyl group, makes it a suitable starting material for conversion into hydrocarbons that fall within the gasoline and jet fuel range. The general strategy for converting fatty acids into biofuels involves the removal of the oxygen atoms from the carboxyl group, a process known as deoxygenation.
Several catalytic routes can be employed for the deoxygenation of this compound:
-
Decarboxylation: This process involves the removal of the carboxyl group as carbon dioxide (CO2), yielding a C7 hydrocarbon (heptane or heptene).
-
Hydrodeoxygenation (HDO): This pathway involves reacting the fatty acid with hydrogen to remove the oxygen atoms as water, resulting in a C8 hydrocarbon (octane).
-
Esterification followed by Transesterification: this compound can be first converted to its corresponding ester (e.g., methyl 2-octenoate) and then further processed to produce fatty acid methyl esters (FAMEs), a primary component of biodiesel.[4]
Quantitative Data on Related Biofuel Precursors
Direct quantitative data on the conversion of this compound to biofuels is limited in publicly available literature. However, data from studies on closely related molecules, such as octanoic acid and methyl octanoate, provide valuable benchmarks for expected yields and efficiencies.
| Feedstock | Catalyst | Process | Key Products | Conversion (%) | Selectivity (%) | Reference |
| Methyl Octanoate | H-ZSM5 | Catalytic Cracking | Aromatics, Octanoic Acid | ~70-100 | Varies with temp. | [5] |
| Octanoic Acid | Ni/TiO2 | Photocatalytic Hydrodecarboxylation | n-Heptane, Tetradecane | ~25 | ~70 (Heptane) | [6] |
| Levulinic Acid | Electrochemical | Kolbe Electrolysis | n-Octane | - | ~72 (in organic phase) | [7] |
Note: The conditions and results presented in this table are from different studies and are not directly comparable. They serve to illustrate the potential of converting C8 carboxylic acids and their derivatives into biofuels.
Experimental Protocols
This section provides detailed, generalized protocols for the key experimental processes involved in the conversion of this compound to biofuels. These protocols are based on established methodologies for similar fatty acids and should be adapted and optimized for specific research objectives.
Protocol for Catalytic Decarboxylation of this compound
This protocol describes a general procedure for the liquid-phase catalytic decarboxylation of this compound to produce C7 hydrocarbons.
Materials:
-
This compound
-
Heterogeneous catalyst (e.g., supported metal catalyst like Pd/C or a metal oxide like TiO2)
-
Inert solvent (e.g., dodecane)
-
High-pressure batch reactor
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reactor Setup:
-
Add a specific amount of this compound (e.g., 1 mmol) and the catalyst (e.g., 5-10 wt% of the acid) to the reactor vessel.
-
Add a suitable volume of an inert solvent to create a slurry and facilitate heat transfer.
-
-
Reaction Conditions:
-
Seal the reactor and purge it several times with an inert gas (e.g., N2 or Ar) to remove air.
-
Pressurize the reactor to the desired pressure with the inert gas.
-
Heat the reactor to the target reaction temperature (e.g., 250-350 °C) while stirring.
-
-
Reaction Monitoring:
-
Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 2-8 hours).
-
Periodically, a small sample of the liquid phase can be carefully withdrawn for analysis.
-
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and depressurize it.
-
Separate the solid catalyst from the liquid product by filtration or centrifugation.
-
Analyze the liquid product using GC-MS to identify and quantify the hydrocarbon products (e.g., heptenes, heptane) and any remaining unreacted this compound.
-
Protocol for Hydrodeoxygenation (HDO) of this compound
This protocol outlines a general method for the HDO of this compound to produce C8 hydrocarbons.
Materials:
-
This compound
-
HDO catalyst (e.g., supported noble metal catalyst like Pt/C or a sulfide (B99878) catalyst like NiMoS/Al2O3)
-
High-pressure batch or continuous flow reactor
-
Hydrogen gas (high purity)
-
GC-MS for product analysis
Procedure:
-
Catalyst Activation (if required):
-
Some HDO catalysts, particularly sulfided catalysts, may require pre-activation in a hydrogen sulfide/hydrogen atmosphere. Follow the manufacturer's or literature guidelines for this step.
-
-
Reactor Loading:
-
Load the this compound and the catalyst into the reactor.
-
-
Reaction Conditions:
-
Seal the reactor and purge with an inert gas, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-100 bar).
-
Heat the reactor to the reaction temperature (e.g., 200-400 °C) with vigorous stirring.
-
-
Reaction Progression:
-
Maintain the reaction for the intended duration (e.g., 1-6 hours), ensuring a constant hydrogen pressure.
-
-
Product Recovery and Analysis:
-
Cool the reactor, release the pressure, and purge with an inert gas.
-
Separate the catalyst from the liquid product.
-
Analyze the liquid product using GC-MS to determine the conversion of this compound and the selectivity towards octane (B31449) and other products.
-
Visualizing the Biofuel Production Workflow
The following diagrams illustrate the key pathways and experimental workflow for the conversion of this compound into biofuels.
Caption: Conversion pathways of this compound to various biofuel products.
Caption: A generalized experimental workflow for biofuel production from this compound.
Challenges and Future Directions
The utilization of this compound for biofuel production faces several challenges that are common to the broader field of fatty acid-based biofuels. These include:
-
Feedstock Availability and Cost: The sustainable and cost-effective production of this compound, likely through microbial fermentation, is a primary hurdle.[8][9]
-
Catalyst Development: Designing highly active, selective, and stable catalysts that can efficiently convert unsaturated fatty acids like this compound without promoting unwanted side reactions is crucial.
-
Process Optimization: Optimizing reaction conditions to maximize biofuel yield and minimize energy input is essential for economic viability.
Future research should focus on developing engineered microbial strains for the high-titer production of this compound.[10] Concurrently, the design and synthesis of novel catalysts tailored for the specific deoxygenation of unsaturated fatty acids will be critical. Furthermore, detailed kinetic and mechanistic studies will provide the fundamental understanding needed for rational process design and optimization.
This compound holds promise as a valuable precursor for the production of advanced biofuels. While direct research on this specific molecule is in its early stages, established catalytic pathways and experimental protocols for similar fatty acids provide a strong foundation for future investigations. The continued development of efficient biocatalytic and chemocatalytic conversion processes will be key to unlocking the potential of this compound as a sustainable source of renewable energy.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 2. This compound | C8H14O2 | CID 5282713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Fatty Acid-Derived Biofuels and Chemicals Production in Saccharomyces cerevisiae [frontiersin.org]
- 5. ou.edu [ou.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lessons in Membrane Engineering for Octanoic Acid Production from Environmental Escherichia coli Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions [frontiersin.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for the Study of 2-Octenoic Acid in Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are central to cellular energy metabolism, playing a critical role in ATP production through oxidative phosphorylation (OXPHOS). Fatty acids are a primary fuel source for mitochondria, particularly in tissues with high energy demands. 2-Octenoic acid is a medium-chain monounsaturated fatty acid.[1][2] Its role in mitochondrial function is an emerging area of research. These application notes provide a framework for investigating the effects of this compound on mitochondrial respiration and related signaling pathways.
Data Presentation: Templates for Quantitative Analysis
Due to the limited availability of published quantitative data specifically for this compound's effect on mitochondrial function, the following tables are presented as templates for data acquisition and analysis.
Table 1: Effect of this compound on Mitochondrial Respiration Parameters
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP-Linked Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | ||||
| This compound (X µM) | ||||
| This compound (Y µM) | ||||
| Positive Control (e.g., Palmitate) | ||||
| Negative Control (e.g., Etomoxir) |
OCR: Oxygen Consumption Rate
Table 2: this compound Fatty Acid Oxidation (FAO) Parameters
| Treatment Group | Basal FAO Rate (OCR, pmol/min) | Stressed FAO Rate (OCR, pmol/min) | FAO Capacity (OCR, pmol/min) |
| Vehicle Control | |||
| This compound (X µM) | |||
| This compound (Y µM) | |||
| Positive Control (e.g., Palmitate) | |||
| CPT1 Inhibition (Etomoxir) |
OCR: Oxygen Consumption Rate
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted from established methods for assessing fatty acid oxidation and mitochondrial function.[3][4][5][6][7]
Objective: To determine the effect of this compound on key parameters of mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
This compound
-
L-carnitine
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Etomoxir (CPT1 inhibitor)
Procedure:
-
Cell Culture: Plate cells of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a Seahorse XF cell culture microplate and allow them to adhere.
-
Substrate Preparation:
-
Prepare a stock solution of this compound conjugated to BSA. The molar ratio of fatty acid to BSA should be optimized (e.g., 6:1).
-
Prepare a BSA-only control solution.
-
-
Assay Medium Preparation: On the day of the assay, supplement Seahorse XF Base Medium with L-carnitine (final concentration 0.5 mM) and glucose (final concentration 2.5 mM). Warm to 37°C and adjust pH to 7.4.
-
Compound Loading:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
Assay Execution:
-
Replace the cell culture medium with the prepared assay medium containing either vehicle (BSA control) or this compound at various concentrations.
-
Incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Place the cell culture microplate into the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity using the Seahorse XF software.
-
Protocol 2: Fatty Acid Oxidation (FAO) Assay
Objective: To specifically measure the rate of this compound oxidation by mitochondria.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Assay Medium for FAO: Prepare a substrate-limited medium (e.g., Krebs-Henseleit Buffer supplemented with 2.5 mM glucose, 0.5 mM carnitine, and 5 mM HEPES).
-
Cell Treatment:
-
Replace growth medium with the substrate-limited medium.
-
Add this compound-BSA conjugate or BSA control to the wells. To confirm that oxidation is dependent on carnitine palmitoyltransferase 1 (CPT1), a set of wells should also be treated with etomoxir.
-
-
Seahorse XF Assay:
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function while metabolizing the provided fatty acid.
-
Run the Seahorse XF assay.
-
-
Data Analysis: The increase in OCR following the addition of this compound, which is sensitive to etomoxir, represents the rate of its oxidation.
Signaling Pathways and Visualization
Potential Signaling Pathways Involved
Medium-chain fatty acids are known to influence key metabolic signaling pathways. As a medium-chain unsaturated fatty acid, this compound may modulate pathways such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).
-
AMPK Signaling: AMPK acts as a cellular energy sensor.[8][9][10] Activation of AMPK can stimulate fatty acid oxidation and mitochondrial biogenesis.[11] It is plausible that the metabolism of this compound could alter the cellular AMP/ATP ratio, thereby activating AMPK.
-
PPAR Signaling: PPARs are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[12][13][14][15] Fatty acids and their derivatives can act as ligands for PPARs. Activation of PPARα, in particular, leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.
Visualizations
Caption: Proposed activation of the AMPK signaling pathway by this compound metabolism.
References
- 1. Human Metabolome Database: Showing metabocard for trans-2-Octenoic acid (HMDB0001568) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. 2.3.1. Long-Chain Fatty acid Oxidation Stress Test [bio-protocol.org]
- 5. agilent.com [agilent.com]
- 6. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. cusabio.com [cusabio.com]
- 9. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. A natural propenoic acid derivative activates peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in 2-Octenoic Acid GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of 2-Octenoic acid.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound peak show tailing in my GC chromatogram?
A1: Peak tailing for acidic compounds like this compound is a common issue in GC analysis. It is primarily caused by secondary interactions between the polar carboxylic acid group of the analyte and active sites within the GC system. These active sites are often exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the GC column, or contaminants within the system. These interactions can lead to some analyte molecules being retained longer than others, resulting in an asymmetrical peak shape.
Q2: What are the most common causes of peak tailing for acidic compounds?
A2: The most common causes can be categorized into three main areas:
-
Column Issues:
-
Contamination: Buildup of non-volatile sample matrix components at the head of the column can create active sites.
-
Degradation: The stationary phase can degrade over time, especially when exposed to oxygen at high temperatures, leading to the exposure of active silanol groups.[1]
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the carrier gas flow path, contributing to peak tailing.[2][3][4]
-
-
Inlet Issues:
-
Contaminated or Active Liner: The glass inlet liner is a primary site for analyte interactions. Contamination from previous injections or the use of a non-deactivated liner can cause significant peak tailing.[3]
-
Septum Bleed: Particles from a degrading septum can fall into the liner, creating active sites.
-
-
Sample and Method Issues:
-
Analyte Concentration: Overloading the column with a high concentration of this compound can lead to peak fronting, but in some cases, it can also contribute to tailing.
-
Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can affect peak shape.[4]
-
Inadequate Method Parameters: Incorrect injector temperature, carrier gas flow rate, or oven temperature program can all impact peak symmetry.
-
Q3: Should I derivatize this compound for GC analysis?
A3: Derivatization is a highly recommended strategy to mitigate peak tailing for carboxylic acids like this compound.[5] Derivatization chemically modifies the polar carboxylic acid group into a less polar and more volatile functional group (e.g., an ester or a silyl (B83357) ester). This reduces the potential for interactions with active sites in the GC system, resulting in more symmetrical peaks and improved sensitivity.[5][6]
Q4: What are the common derivatization methods for this compound?
A4: The two most common derivatization approaches for carboxylic acids are:
-
Esterification (e.g., to form Fatty Acid Methyl Esters - FAMEs): This involves reacting the carboxylic acid with an alcohol in the presence of a catalyst. A common reagent is Boron Trifluoride-Methanol (BF3-Methanol).[7]
-
Silylation: This method replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
When encountering peak tailing, a systematic approach is crucial to identify and resolve the issue efficiently. The following workflow provides a step-by-step guide.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Guide 2: Understanding the Mechanism of Peak Tailing
The following diagram illustrates the chemical interaction at active sites that leads to peak tailing of this compound.
Caption: Mechanism of peak tailing due to hydrogen bonding.
Data Presentation
The following table summarizes the expected improvement in peak shape, as measured by the asymmetry factor, after implementing various troubleshooting steps. An ideal asymmetry factor is 1.0. Values greater than 1.2 are generally considered to indicate significant tailing.
| Troubleshooting Action | Before Action (Typical Asymmetry Factor) | After Action (Expected Asymmetry Factor) |
| Column Trimming (15-20 cm) | 1.8 - 2.5 | 1.1 - 1.4 |
| Replacing with a new, deactivated inlet liner | 1.7 - 2.2 | 1.0 - 1.3 |
| Derivatization (Esterification or Silylation) | 1.6 - 2.8 | 1.0 - 1.2 |
Note: The values presented are representative and can vary based on the severity of the issue, the specific GC system, and the analytical method.
Experimental Protocols
Protocol 1: GC Analysis of Underivatized this compound
This method is suitable for a preliminary analysis but is prone to peak tailing.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., isopropanol (B130326) or acetone) to a final concentration of 100-1000 µg/mL.
-
If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent (e.g., diethyl ether) after acidifying the sample to a pH < 3 with an acid like HCl.[8]
-
-
GC-FID Conditions:
-
Column: A polar stationary phase column is recommended, such as a wax column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Use a deactivated split/splitless inlet liner.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 260 °C.
-
Protocol 2: Derivatization of this compound by Esterification (FAMEs)
This protocol describes the conversion of this compound to its methyl ester for improved GC analysis.
-
Derivatization Procedure:
-
To approximately 1 mg of the this compound sample (or a dried extract), add 2 mL of 14% Boron Trifluoride-Methanol (BF3-Methanol) solution.[7]
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean GC vial.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polarity column is suitable (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Use a deactivated split/splitless inlet liner.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Detector: Mass Spectrometer (MS).
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Optimizing Derivatization of 2-Octenoic Acid for GC-MS Analysis
Welcome to the technical support center for the derivatization of 2-octenoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
Encountering issues during the derivatization of this compound can be a common challenge. The following table outlines potential problems, their likely causes, and recommended solutions to help you optimize your experimental workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivative Peak | 1. Incomplete Derivatization: Insufficient reagent, suboptimal reaction time or temperature.[1] 2. Presence of Moisture: Silylation and esterification reagents are highly sensitive to water, which can lead to reagent degradation and incomplete reaction.[2] 3. Reagent Degradation: Improper storage of derivatization reagents can lead to loss of activity. | 1. Optimize reaction conditions: increase reagent excess (typically 2:1 molar ratio of reagent to active hydrogen), extend reaction time, or adjust temperature (e.g., 60-80°C).[3] 2. Ensure all glassware is thoroughly dried. Dry samples completely, for example, by lyophilization or under a stream of nitrogen. Use anhydrous solvents.[2] 3. Store reagents in a dry, well-ventilated area, away from ignition sources, and check expiration dates. For silylating reagents, store in a brown bottle or amber ampule at room temperature.[4] |
| Poor Peak Shape (Tailing) | 1. Underivatized Analyte: Free carboxylic acid interacts with active sites in the GC system.[2] 2. GC System Issues: Active sites in the injector liner or column contamination. | 1. Re-optimize the derivatization procedure to ensure complete conversion. 2. Use a deactivated injector liner. Condition the GC column according to the manufacturer's instructions. |
| Presence of Multiple Peaks for this compound | 1. Isomerization: The conjugated double bond in this compound may be susceptible to isomerization (shifting of the double bond) under harsh derivatization conditions, particularly with acid-catalyzed methylation (e.g., BF3-methanol).[5] 2. Incomplete Derivatization: Both the derivatized and underivatized forms are present. | 1. For methylation, consider milder conditions or an alternative reagent like diazomethane (B1218177) (with appropriate safety precautions). For silylation, BSTFA is generally less harsh and less likely to cause isomerization.[5] 2. Re-evaluate and optimize the derivatization protocol as described above. |
| Extraneous Peaks in the Chromatogram | 1. Reagent Byproducts: Silylation reagents like BSTFA can produce byproducts that may appear in the chromatogram.[4] 2. Contamination: Contamination from solvents, glassware, or the sample itself. | 1. BSTFA byproducts are typically more volatile and elute earlier. If they interfere, consider a post-derivatization cleanup step. 2. Run a reagent blank (all components except the sample) to identify sources of contamination. Ensure high-purity solvents and clean glassware. |
| Low Recovery of the Derivative | 1. Extraction Inefficiency: Inefficient extraction of the derivative from the reaction mixture. 2. Derivative Instability: Trimethylsilyl (B98337) (TMS) esters are susceptible to hydrolysis if exposed to moisture before analysis.[4] | 1. Ensure thorough mixing during the extraction step. Use an appropriate extraction solvent (e.g., hexane (B92381) for FAMEs). 2. Analyze silylated samples as soon as possible after derivatization. Ensure the final extract is anhydrous, for example, by passing it through anhydrous sodium sulfate (B86663). |
Quantitative Data Summary
The choice of derivatization method can significantly impact the quantitative performance of your analysis. The following tables provide a summary of typical performance data for common derivatization methods for fatty acids. Note that specific results for this compound may vary and optimization is recommended.
Table 1: Comparison of Derivatization Methods for Unsaturated Fatty Acids
| Derivatization Method | Typical Reagents | Recovery (%) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| Silylation (TMS Esters) | BSTFA + 1% TMCS | >95% (variable) | < 10% | Fast reaction, derivatizes other functional groups. | Derivatives are moisture-sensitive with limited stability.[4][6] |
| Methylation (FAMEs) | BF3-Methanol | 84 - 112% (can be variable for unsaturated FAs)[7][8] | < 6%[7][8] | FAMEs are generally more stable than TMS esters. | Can be a harsher method, with potential for isomerization of conjugated double bonds.[5] |
| Methylation (FAMEs) | (Trimethylsilyl)diazomethane (TMS-DM) | 90 - 106%[7][8] | < 4%[7][8] | High recovery and precision, milder than BF3-Methanol. | Reagent is toxic and requires special handling. |
Table 2: Typical Reaction Conditions
| Parameter | Silylation (BSTFA) | Methylation (BF3-Methanol) |
| Sample Amount | 1-10 mg | 1-25 mg |
| Reagent | BSTFA with 1% TMCS | 14% BF3 in Methanol |
| Solvent | Acetonitrile, Pyridine, DMF | Methanol |
| Temperature | 60 - 80 °C | 60 - 100 °C |
| Time | 15 - 60 min | 10 - 60 min |
Experimental Protocols
Detailed methodologies for the two most common derivatization techniques for this compound are provided below.
Protocol 1: Silylation with BSTFA to form Trimethylsilyl (TMS) Ester
This method is rapid and effective for converting the carboxylic acid group of this compound into a more volatile TMS ester.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dimethylformamide)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add an appropriate volume of anhydrous solvent to dissolve the sample. Add a sufficient volume of BSTFA (+1% TMCS) to ensure at least a 2:1 molar excess to the active hydrogen of the carboxylic acid.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Protocol 2: Methylation with BF3-Methanol to form Fatty Acid Methyl Ester (FAME)
This is a widely used method for preparing stable methyl esters of fatty acids.
Materials:
-
This compound sample
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: Place 1-25 mg of the dried this compound sample into a reaction vial.
-
Reagent Addition: Add 2 mL of 14% BF3-methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60-100°C for 10-60 minutes.
-
Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the vial at a low speed to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the methyl 2-octenoate to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Visualizations
The following diagrams illustrate the derivatization workflows and chemical reactions.
Caption: General experimental workflows for silylation and methylation of this compound.
Caption: Chemical reactions for the derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, like other free fatty acids, is a polar molecule with low volatility. Direct injection into a GC can lead to poor peak shape (tailing), low sensitivity, and potential interactions with the GC column.[2] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester (either a trimethylsilyl ester or a methyl ester), which significantly improves its chromatographic behavior.
Q2: Which derivatization method is better for this compound: silylation or methylation?
A2: The choice depends on your specific analytical needs.
-
Silylation with BSTFA is a milder and faster method. It is generally preferred if you are concerned about potential isomerization of the conjugated double bond in this compound, which can occur under the harsher acidic conditions of BF3-methanol derivatization.[5] However, the resulting TMS esters are sensitive to moisture and should be analyzed relatively quickly.[4]
-
Methylation with BF3-Methanol produces more stable fatty acid methyl esters (FAMEs). This method is robust and widely used for fatty acid analysis. However, for α,β-unsaturated acids like this compound, there is a risk of side reactions, such as double bond isomerization, especially at higher temperatures and longer reaction times.[5]
Q3: Can the double bond in this compound react with the derivatization reagents?
A3: Silylation reagents like BSTFA primarily react with active hydrogens, such as the one on the carboxylic acid group, and are not expected to react with the carbon-carbon double bond under typical derivatization conditions. Acid-catalyzed methylation with BF3-methanol can potentially lead to isomerization of the double bond, especially if the reaction is carried out under harsh conditions (high temperature, long duration).[5]
Q4: What are the expected mass spectral fragmentation patterns for derivatized this compound?
A4:
-
Methyl 2-octenoate (FAME): The mass spectrum will likely show a molecular ion peak (M+•). Common fragmentations for fatty acid methyl esters include cleavage at the alpha-carbon to the carbonyl group. A McLafferty rearrangement is also possible, which is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain.[9][10]
-
TMS-2-octenoate (TMS Ester): The mass spectrum of the TMS derivative will also show a molecular ion. Characteristic fragments often arise from the loss of a methyl group from the TMS moiety (M-15) and cleavage of the TMS group itself. Further fragmentation of the alkyl chain will also occur.[11]
Q5: How can I confirm that my derivatization reaction is complete?
A5: To ensure the reaction has gone to completion, you can perform a time-course study. Analyze aliquots of the reaction mixture at different time points (e.g., 15, 30, 60, and 90 minutes) and monitor the peak area of the derivatized this compound. The reaction is complete when the peak area no longer increases with additional reaction time. You can also inject a small amount of the underivatized this compound to determine its retention time and check for its absence in your derivatized sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and long-term storage of 2-Octenoic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 2-Octenoic acid solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Change in solution color (e.g., yellowing) | Oxidation of the double bond. | Discard the solution. Prepare fresh solutions and store under an inert atmosphere (nitrogen or argon). Minimize headspace in the storage vial. |
| Precipitate formation in a stored solution | Poor solubility at low temperatures or formation of insoluble degradation products. | Before cooling, ensure the compound is fully dissolved. If a precipitate forms upon cooling, warm the sample to room temperature and vortex before use. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Decrease in pH of the sample solution over time | Formation of acidic byproducts from degradation. | If in an unbuffered solution, this indicates degradation. Prepare fresh solutions. For applications where pH is critical, consider using a buffered system. The optimal pH should be determined empirically but is generally in the acidic to neutral range to minimize base-catalyzed degradation. |
| Unexpected peaks in HPLC or GC analysis | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products and pathways. Re-evaluate storage conditions (temperature, light exposure, atmosphere). Ensure the purity of the initial material. |
| Loss of biological activity or inconsistent experimental results | Degradation of the active compound. | Review all storage and handling procedures. Use a freshly prepared solution or a solution that has been stored under validated stable conditions. Quantify the concentration of this compound in the solution before use. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
This compound, as an unsaturated carboxylic acid, is susceptible to several degradation pathways:
-
Oxidation: The double bond is prone to oxidation, which can be initiated by light, heat, or the presence of oxygen and trace metal ions. This can lead to the formation of hydroperoxides, aldehydes, and shorter-chain carboxylic acids.
-
Polymerization: The double bond can undergo free-radical polymerization, especially when exposed to heat or light, leading to the formation of higher molecular weight species.
-
Decarboxylation: While less common under mild conditions, decarboxylation (loss of CO2) can be promoted by heat.
-
Microbial Degradation: In non-sterile aqueous solutions or under high humidity, this compound can be susceptible to microbial degradation.
2. What are the ideal storage conditions for this compound solutions?
To ensure the long-term stability of this compound solutions, the following conditions are recommended:
| Parameter | Recommendation |
| Temperature | For long-term storage (months to years), -80°C is preferable. For short-term storage (weeks), -20°C is recommended. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| Light | Protect from light by using amber glass vials or by wrapping vials in aluminum foil. |
| Container | Use high-quality, inert glass containers with PTFE-lined caps (B75204) to prevent leaching of contaminants and to ensure a tight seal. |
| Solvent | For stock solutions, use a dry, aprotic solvent such as DMSO or ethanol.[1] For aqueous solutions, use purified, deoxygenated water and consider buffering the solution. |
3. How long can I store this compound solutions?
The stability of this compound solutions is highly dependent on the storage conditions. The following table provides general guidelines:
| Storage Condition | Solvent | Estimated Stability |
| -80°C, inert atmosphere, protected from light | DMSO, Ethanol | ≥ 1 year[1] |
| -20°C, inert atmosphere, protected from light | DMSO, Ethanol | Up to 1 month[1] |
| 2-8°C, inert atmosphere, protected from light | Aqueous (buffered) | Days to weeks (should be validated) |
| Room Temperature | Any | Not recommended for long-term storage |
Note: These are estimates. It is highly recommended to perform your own stability studies for your specific experimental conditions.
4. Should I add an antioxidant to my this compound solution?
The addition of an antioxidant, such as butylated hydroxytoluene (BHT), can inhibit oxidation. However, the compatibility of the antioxidant with your specific application must be considered. If used, a low concentration (e.g., 0.01-0.05%) is typically sufficient.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable acid for pH adjustment)
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl.
-
Oxidation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid this compound or a solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
4. Analysis:
-
Inject the standard solutions to establish linearity and system suitability.
-
Inject the forced degradation samples to assess the separation of degradation products from the parent peak.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol is suitable for identifying volatile degradation products.
1. Materials and Reagents:
-
Hexane (B92381) (GC grade)
-
Methanol (GC grade)
-
Derivatizing agent (e.g., BF₃-methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
2. Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):
-
To your sample containing this compound, add 1 mL of hexane and 1 mL of 14% BF₃ in methanol.
-
Blanket the mixture with nitrogen and heat at 100°C for 1 hour.
-
Cool to room temperature and add 1 mL of water.
-
Vortex and centrifuge to separate the layers.
-
The upper hexane layer contains the FAMEs. Transfer this layer to a GC vial.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Initial 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: LC-MS/MS Quantification of 2-Octenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the LC-MS/MS quantification of 2-Octenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification.[3][4] Ion suppression, the more common phenomenon, occurs when matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[5][6] Ion enhancement, though less frequent, is an increase in signal intensity.[1] For accurate quantification of this compound, it is crucial to assess and mitigate these effects.[7]
Q2: What are the common causes of ion suppression for acidic compounds like this compound?
A2: Ion suppression for acidic compounds like this compound in negative ionization mode can be caused by several factors. Co-eluting endogenous matrix components such as phospholipids (B1166683), salts, and other organic acids can compete for the available charge in the ion source.[4] Additionally, high concentrations of the analyte itself or the presence of non-volatile components in the sample can affect droplet formation and evaporation in the electrospray ionization (ESI) source, leading to reduced signal.[8] The choice of mobile phase additives and the overall sample cleanliness also play a significant role.[9]
Q3: How can I detect the presence of matrix effects in my this compound assay?
A3: Two primary methods are used to assess matrix effects: the post-column infusion method and the post-extraction spike method.[10][11] The post-column infusion method provides a qualitative assessment by infusing a constant flow of this compound standard post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[11] The post-extraction spike method offers a quantitative measure. It involves comparing the peak area of this compound in a neat solution to the peak area of the analyte spiked into a blank matrix extract after the extraction process.[4][8]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the quantification of this compound?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as ¹³C- or D-labeled this compound, is highly recommended.[6] A SIL-IS is the most effective way to compensate for matrix effects because it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][12] This allows for a consistent analyte-to-internal standard ratio, leading to more accurate and precise quantification.[1] The use of a SIL-IS can eliminate the need for matrix-matched calibration standards.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | For acidic compounds like this compound, ensure the mobile phase pH is sufficiently low (e.g., using formic acid) to keep the analyte in its protonated form for better retention and peak shape on a C18 column.[13] |
| Column overload. | Reduce the injection volume or dilute the sample.[11] | |
| High Signal Suppression | Co-elution with phospholipids from plasma/serum samples. | Implement a sample preparation method that effectively removes phospholipids, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE).[10][14] |
| Inefficient chromatographic separation from matrix components. | Optimize the LC gradient to achieve better separation of this compound from interfering matrix components.[1] | |
| Inconsistent Results Between Samples | Variable matrix effects across different sample lots. | Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[6][7] Prepare matrix-matched calibration curves if a SIL-IS is unavailable.[1] |
| Low Recovery | Inefficient extraction of this compound from the matrix. | Optimize the sample preparation procedure. For LLE, adjust the pH of the aqueous phase to be at least two pH units lower than the pKa of this compound to ensure it is uncharged and efficiently extracted into the organic solvent.[10] |
| Analyte degradation. | Ensure proper sample handling and storage. Investigate the stability of this compound under the chosen extraction and storage conditions.[9] |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spiking
This protocol provides a method to quantitatively assess the matrix effect for this compound in a given biological matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix using your established sample preparation protocol. Spike the this compound standard into the final, extracted blank matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the this compound standard into the blank biological matrix before the extraction process at the same concentrations as Set A. This set is used to determine recovery.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
Quantitative Data Summary
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak Area of Post-Spiked Sample / Peak Area of Neat Standard) x 100 | MF < 100%: Ion SuppressionMF > 100%: Ion EnhancementMF = 100%: No Matrix Effect |
| Recovery (RE) | (Peak Area of Pre-Spiked Sample / Peak Area of Post-Spiked Sample) x 100 | Indicates the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Pre-Spiked Sample / Peak Area of Neat Standard) x 100 | Overall efficiency of the analytical method, combining extraction recovery and matrix effects. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving the separation of cis and trans isomers of 2-Octenoic acid
Welcome to the Technical Support Center for the separation of cis- and trans- isomers of 2-Octenoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification and analysis of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key physical differences between cis- and trans-2-Octenoic acid that can be exploited for separation?
A1: The primary differences lie in their molecular geometry, which influences their physical properties such as melting point, boiling point, and polarity. The trans- isomer has a more linear structure, allowing for more efficient packing in a crystal lattice, which generally results in a higher melting point. The cis- isomer has a "kinked" structure due to the stereochemistry of the double bond.[1] This difference in shape also affects their interaction with stationary phases in chromatography, enabling separation.
Q2: Which analytical techniques are most suitable for separating and quantifying the isomers of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly with a silver ion stationary phase (Ag-HPLC), and Gas Chromatography (GC) are highly effective for the separation and quantification of cis- and trans- isomers of fatty acids.[2][3] Silver ion chromatography is especially powerful as the silver ions interact differently with the cis and trans double bonds, leading to excellent resolution.[4][5] For preparative scale separations, fractional crystallization can be a viable, albeit potentially less efficient, method.[6]
Q3: Why is derivatization of this compound sometimes necessary before chromatographic analysis?
A3: Derivatization, typically to form methyl or other esters, is often performed before GC analysis to increase the volatility of the fatty acids.[2] For HPLC, derivatization can improve peak shape and detection. The free carboxyl group of underivatized fatty acids can interact with the silica (B1680970) backbone of columns, causing peak tailing.[7] Converting the carboxylic acid to an ester neutralizes this effect, leading to sharper peaks and better separation.[7]
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate between the cis- and trans- isomers of this compound?
A4: Yes, 1H NMR spectroscopy is a powerful tool for distinguishing between cis- and trans- isomers. The coupling constants (J-values) of the vinyl protons are characteristically different. For trans- isomers, the coupling constant is typically larger (around 15 Hz) compared to cis- isomers (around 10 Hz).[8]
Data Presentation: Physical Properties of this compound Isomers
| Property | cis-2-Octenoic Acid | trans-2-Octenoic Acid | References |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | [9][10] |
| Molecular Weight | 142.20 g/mol | 142.20 g/mol | [9][10] |
| Melting Point | Lower than trans isomer | 5-6 °C | [10] |
| Boiling Point | 150 °C at 19 mmHg | 139-141 °C at 13 mmHg | [11][12] |
| Density | 0.9352 g/cm³ at 20 °C | 0.935-0.944 g/mL at 25 °C | [11][12] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and THF. Limited solubility in water. | Slightly soluble in water; soluble in oils and ethanol. | [10][13][14] |
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Troubleshooting Steps | References |
| Poor Resolution / Co-eluting Peaks | Mobile phase is not optimized. | - Adjust Solvent Strength: In reversed-phase HPLC, increase the water content to increase retention and potentially improve separation. - Change Organic Modifier: Switch between acetonitrile (B52724) and methanol (B129727) to alter selectivity. - Implement a Shallow Gradient: A slower, shallower gradient can significantly improve the resolution of closely eluting isomers. | [7] |
| Column temperature is not optimal. | Systematically vary the column temperature. Lowering the temperature generally increases retention and may improve resolution for some isomer pairs. | [7] | |
| Inappropriate stationary phase. | - Consider Silver Ion HPLC (Ag-HPLC): This is the most effective technique for separating cis and trans isomers due to the specific interaction between silver ions and double bonds. - Try a Phenyl or C8 Column: These may offer different selectivity compared to a standard C18 column. | [4][15] | |
| Peak Tailing | Interaction of the free carboxyl group with the stationary phase. | - Acidify the Mobile Phase: Add a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid (e.g., 0.05%) to suppress the ionization of the carboxylic acid group. - Derivatize the Sample: Convert the fatty acids to their ester forms (e.g., methyl or phenacyl esters) to reduce polarity and minimize secondary interactions with the column. | [7] |
| Column overload. | Dilute the sample and inject a smaller volume. | [7] | |
| Retention Time Drifts | Inconsistent column temperature. | Use a column oven to maintain a stable temperature. | [7] |
| Poor column equilibration. | Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before each injection, especially for gradient methods. | [7][16] | |
| Mobile phase composition is changing. | Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation of volatile components. | [7] |
Fractional Crystallization
| Problem | Potential Cause | Troubleshooting Steps | References |
| No Crystal Formation | Solution is not sufficiently supersaturated. | - Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the this compound isomers. - Cool the Solution Slowly: Gradual cooling allows for the formation of a supersaturated solution from which crystals can form. | [17] |
| Incorrect solvent choice. | Experiment with different solvents or solvent mixtures. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider solvents with varying polarities. | [17] | |
| Oiling Out (Formation of a liquid phase instead of solid crystals) | The melting point of the solute is lower than the boiling point of the solvent, and the solute is highly soluble. | - Change the Solvent: Use a lower-boiling point solvent. - Lower the Crystallization Temperature: If possible, cool the solution to a lower temperature. | [6] |
| Poor Separation of Isomers (Co-crystallization) | Similar solubilities of the cis and trans isomers in the chosen solvent. | - Screen Different Solvents: The key to successful fractional crystallization is finding a solvent where the two isomers have significantly different solubilities at a given temperature. - Slow Crystallization: Allow the solution to cool very slowly to promote the crystallization of the less soluble isomer first. - Seeding: Add a small crystal of the desired pure isomer to the supersaturated solution to encourage its selective crystallization. | [17] |
| Low Yield of Pure Isomer | Multiple crystallization steps may be required. | Recrystallize the obtained crystals multiple times to improve purity, although this will lead to a lower overall yield. |
Experimental Protocols
Protocol 1: HPLC Separation of cis- and trans-2-Octenoic Acid (General Method)
This is a general protocol and may require optimization.
-
Sample Preparation:
-
Dissolve a known amount of the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A silver ion-impregnated column (e.g., ChromSpher 5 Lipids) is highly recommended for optimal separation.[15] Alternatively, a reversed-phase C18 or Phenyl column can be used, but separation may be less effective.
-
Column Temperature: 30 °C (can be optimized).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane (B92381) and a polar modifier like acetonitrile or isopropanol. For Ag-HPLC, a mobile phase of 0.1% acetonitrile in hexane can be a good starting point. For reversed-phase HPLC, a gradient of acetonitrile and water with 0.1% formic acid can be used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Analysis:
-
Run a standard of the pure cis- and trans- isomers to determine their retention times.
-
Inject the sample mixture and quantify the isomers based on the peak areas from the chromatogram.
-
Protocol 2: Fractional Crystallization of this compound Isomers (General Method)
This protocol provides a general framework for separating the isomers based on differences in solubility.
-
Solvent Selection:
-
Based on the principle of "like dissolves like," screen various solvents to find one in which the trans-isomer (generally less soluble) has limited solubility at low temperatures, while the cis-isomer is more soluble. Hexane or a mixture of ethanol and water could be potential starting points.
-
-
Dissolution:
-
In a suitable flask, dissolve the mixture of this compound isomers in a minimal amount of the chosen hot solvent to create a saturated solution.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. To promote even slower cooling, the flask can be placed in an insulated container.
-
Once at room temperature, the solution can be further cooled in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation:
-
Drying and Analysis:
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the remaining mother liquor using HPLC or GC to determine the efficiency of the separation.
-
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Caption: Troubleshooting common issues in fractional crystallization.
References
- 1. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Silver ion chromatography of lipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 10. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. TRANS-2-OCTENOIC ACID | 1871-67-6 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Buy trans-2-Octenoic acid | 1470-50-4 [smolecule.com]
- 14. shodex.com [shodex.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Short-Chain Fatty Acid Analysis
Welcome to the technical support center for short-chain fatty acid (SCFA) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
I. Sample Collection and Storage
Proper sample handling from the outset is critical for accurate SCFA analysis. The volatility of SCFAs makes them susceptible to changes in concentration due to microbial activity and storage conditions.[1]
FAQs
-
What is the best way to collect and store fecal samples for SCFA analysis? For optimal results, it is recommended to homogenize the entire stool sample prior to analysis or subsampling to avoid variability in SCFA levels.[2][3] Samples should be frozen immediately after collection and stored at -80°C.[3][4] Lyophilization (freeze-drying) is also an excellent option, with lyophilized samples showing stability for up to two months when stored at 4°C.[4]
-
How long can I store samples at room temperature or in the refrigerator? Storage at room temperature is strongly discouraged as it can lead to a significant increase in SCFA concentrations, in some cases more than doubling within 24 hours.[5] Refrigeration at 4°C also results in an increase in SCFA levels, though to a lesser extent than room temperature.[5] If immediate freezing is not possible, storage at 4°C should be for the shortest duration possible, ideally less than 24 hours.
-
Can I use stool collection tubes with preservatives for SCFA analysis? While some collection tubes containing preservatives like RNAlater or ethanol (B145695) can be used, fresh-frozen or lyophilized samples yield the best results.[4] The use of preservatives can impact the accuracy of SCFA quantification.
Troubleshooting Guide: Sample Collection and Storage
| Problem | Possible Cause | Solution |
| Inconsistent SCFA levels between aliquots of the same stool sample. | Non-uniform distribution of SCFAs in the sample. | Homogenize the entire stool sample before aliquoting.[2][3] |
| Artificially high SCFA concentrations. | Continued microbial fermentation after sample collection. | Freeze samples immediately at -80°C or lyophilize them.[3][4][5] |
| Poor recovery of SCFAs. | Improper storage leading to degradation or volatilization. | Ensure samples are stored in airtight containers at -80°C.[6] Avoid repeated freeze-thaw cycles.[7] |
II. Sample Preparation and Extraction
The extraction of SCFAs from complex biological matrices is a critical step that can significantly impact the final results. The high polarity and volatility of SCFAs present unique challenges during this process.[8][9]
FAQs
-
What is the purpose of acidifying the sample during extraction? Acidification of the sample to a pH below 3.0 is crucial to protonate the SCFAs.[8] This converts them to their non-ionized, more volatile form, which is essential for efficient extraction and subsequent gas chromatography analysis.[8]
-
Which solvent is best for SCFA extraction? The choice of solvent can depend on the sample matrix. Diethyl ether is a commonly used solvent for liquid-liquid extraction from acidified samples.[10] For serum and colon content, methanol (B129727) and acetonitrile (B52724) have been used, respectively.[11] Acetone has also been shown to be effective for fecal and intestinal samples.[12]
-
Is an internal standard necessary? Yes, using an internal standard is critical to correct for variations in extraction efficiency, injection volume, and matrix effects.[8] Common internal standards include isocaproic acid or 2-ethylbutyric acid.[8]
Troubleshooting Guide: Sample Preparation and Extraction
| Problem | Possible Cause | Solution |
| Low SCFA recovery. | Inefficient extraction. | Ensure the sample is properly acidified (pH < 3.0).[8] Perform multiple extractions (three subsequent extractions have shown to be optimal).[10] |
| Incomplete sample homogenization. | For solid samples like feces, use a bead beater for thorough disruption.[8] | |
| Poor repeatability. | Inconsistent addition of internal standard. | Add a fixed volume of internal standard to all samples and standards before extraction.[8] |
| Matrix effects. | Prepare calibration standards in the same solvent system as the samples.[8] Consider using a solid-phase extraction (SPE) clean-up step.[12] |
III. Derivatization
For gas chromatography (GC) analysis, derivatization is often performed to improve the volatility and chromatographic behavior of SCFAs.[13] In liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and chromatographic retention.[14]
FAQs
-
When is derivatization necessary? While SCFAs can be analyzed in their native form, derivatization is recommended to improve peak shape, sensitivity, and resolution, especially in complex biological matrices.[8] It is a common step in both GC and LC-MS methods.[9][15]
-
What are some common derivatizing agents? For GC analysis, silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common.[8] Esterification using BF3 in methanol to form fatty acid methyl esters (FAMEs) is another widely used method.[16] For LC-MS, 3-nitrophenylhydrazine (B1228671) (3-NPH) is a popular choice.[17]
-
What are the key considerations for a successful derivatization reaction? Derivatization reactions are often sensitive to moisture, so it's important to ensure samples and reagents are dry.[9][16] Reaction time and temperature are also critical parameters that need to be optimized and consistently maintained.[18]
Troubleshooting Guide: Derivatization
| Problem | Possible Cause | Solution |
| Incomplete derivatization. | Presence of water in the sample. | Ensure samples are thoroughly dried or lyophilized before adding derivatization reagents.[16] |
| Incorrect reaction time or temperature. | Optimize and strictly control the derivatization conditions as specified in the protocol.[18] | |
| Insufficient derivatizing agent. | Ensure a molar excess of the derivatizing agent is used. | |
| Appearance of artifact peaks. | Side reactions or degradation of the derivatizing agent. | Prepare derivatization solutions fresh.[17] Consider quenching the reaction if necessary.[18] |
| Poor reproducibility of derivatization. | Inconsistent reaction conditions. | Use a heating block for precise temperature control.[19] Ensure thorough mixing of reactants. |
IV. Chromatographic Analysis (GC & LC-MS)
The final analytical step is crucial for separating and quantifying individual SCFAs. Both gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques, each with its own set of potential challenges.
FAQs
-
What are the common issues encountered in GC analysis of SCFAs? Common problems include peak tailing, ghost peaks, and baseline instability.[8][20] Peak tailing can be caused by active sites in the GC system, while ghost peaks may arise from contamination.[8]
-
How can I improve peak shape in GC analysis? Using a deactivated liner and ensuring a proper column cut can help reduce peak tailing.[21] If tailing persists, derivatization can significantly improve peak symmetry.[8]
-
What are the advantages of using LC-MS for SCFA analysis? LC-MS offers high sensitivity and specificity and can be run at lower temperatures, which limits the degradation of volatile SCFAs.[14] It has become a highly efficient method for metabolite detection.[14]
-
Why is it challenging to analyze underivatized SCFAs by LC-MS? Underivatized SCFAs have high polarity and low molecular weight, leading to poor retention on reversed-phase columns and poor ionization.[14]
Troubleshooting Guide: Chromatographic Analysis
| Problem | Possible Cause | Solution |
| GC Analysis | ||
| Peak Tailing | Active sites in the injector liner or column.[8] | Use a fresh, deactivated liner or trim the front of the column.[21] |
| Column overloading. | Dilute the sample or use a split injection.[20] | |
| Ghost Peaks | Contamination in the carrier gas, injector, or column bleed.[8] | Run a blank analysis to identify the source of contamination.[22] Bake out the column.[20] |
| Baseline Instability/Drift | Column bleed, detector contamination, or leaks.[20] | Condition the column, clean the detector, and check for gas leaks. |
| Poor Resolution | Inappropriate column or temperature program. | Optimize the temperature program and ensure the column has the correct polarity for the analytes.[20] |
| LC-MS Analysis | ||
| Poor Retention of Underivatized SCFAs | High polarity of analytes. | Use a suitable column (e.g., HILIC) or perform derivatization to increase hydrophobicity.[23] |
| Low Sensitivity | Poor ionization. | Optimize mass spectrometer source parameters. Derivatization can significantly improve ionization efficiency.[14] |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting compounds from the sample matrix. | Improve sample clean-up (e.g., using SPE). Use a stable isotope-labeled internal standard for each analyte if possible. |
| Spurious Peaks | Contamination from solvents or reagents. | Use high-purity LC-MS grade solvents and reagents. |
V. Experimental Protocols and Data Presentation
Experimental Protocol: Fecal SCFA Extraction and Derivatization for GC-MS
This protocol provides a general workflow for the extraction and derivatization of SCFAs from fecal samples.
-
Sample Homogenization: Weigh approximately 100-200 mg of a frozen or thawed fecal sample. Add 1-2 mL of deionized water or saline and homogenize thoroughly using a bead beater.[8]
-
Centrifugation: Centrifuge the homogenate at 12,000-15,000 x g for 10-15 minutes at 4°C to pellet solid debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.[8]
-
Internal Standard Addition: Add a fixed volume of an internal standard solution (e.g., isocaproic acid) to each sample and calibration standard.[8]
-
Acidification: Acidify the sample to a pH < 3.0 using a strong acid such as 50% HCl or 5% phosphoric acid.[8]
-
Extraction: Add an appropriate extraction solvent (e.g., diethyl ether), vortex vigorously, and centrifuge to separate the phases. Repeat the extraction two more times, pooling the organic layers.[10]
-
Derivatization (MTBSTFA): Evaporate the pooled organic extract to dryness under a stream of nitrogen. Add 100 µL of the derivatizing agent MTBSTFA, seal the vial, and incubate at 60°C for 30 minutes.[8]
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
Quantitative Data Summary
Table 1: Recommended Sample Storage Conditions
| Storage Condition | Duration | Expected Outcome |
| Immediate Freezing (-80°C) | Long-term | Optimal for preserving SCFA concentrations.[4] |
| Lyophilization (Freeze-drying) | Up to 2 months at 4°C | Stable SCFA concentrations.[4] |
| Refrigeration (4°C) | < 24 hours | Increase in SCFA concentrations.[5] |
| Room Temperature | Not Recommended | Significant increase in SCFA concentrations.[5] |
Table 2: Typical GC-MS Parameters for SCFA Analysis
| Parameter | Setting | Purpose |
| Injection Volume | 1 µL | Standard injection volume.[7] |
| Injector Temperature | 220–250°C | Ensures complete vaporization of volatile SCFAs.[8] |
| Injection Mode | Split (e.g., 1:20 to 1:50) | Prevents column overload for concentrated samples like fecal extracts.[8] |
| Splitless | Used for samples with low SCFA concentrations (e.g., plasma) to enhance sensitivity.[8] | |
| Oven Temperature Program | Initial: 60°C (hold 1 min) | Initial temperature for analyte focusing.[7] |
| Ramp: 10°C/min to 325°C | Separates SCFAs based on their boiling points.[7] | |
| Final: Hold at 325°C for 10 min | Ensures elution of all compounds.[7] | |
| Carrier Gas | Helium | Common carrier gas for GC-MS.[7] |
| MS Ion Source Temperature | 230°C | Optimizes ionization.[7] |
| MS Transfer Line Temperature | 290°C | Prevents condensation of analytes.[7] |
VI. Visual Guides
Caption: Overview of the SCFA analysis workflow.
References
- 1. info.microbiomeinsights.com [info.microbiomeinsights.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Impact of time and temperature on gut microbiota and SCFA composition in stool samples | PLOS One [journals.plos.org]
- 6. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. agilent.com [agilent.com]
- 10. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer’s Disease Rat as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Derivatization techniques for free fatty acids by GC [restek.com]
- 17. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 18. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. agilent.com [agilent.com]
- 23. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isomerization of 2-Octenoic acid during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Octenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isomerization during sample preparation and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isomerization a concern?
Q2: What are the primary factors that cause isomerization of this compound?
A2: The isomerization of this compound, like other unsaturated fatty acids, is primarily caused by:
-
Heat: Elevated temperatures provide the activation energy for the conversion between cis and trans isomers.[4]
-
Extreme pH: Both strongly acidic and basic conditions can catalyze the migration of the double bond and the interconversion of geometric isomers.[5]
-
Light: Exposure to light, particularly UV light, can induce photochemical isomerization.[4]
-
Free Radicals: The presence of free radicals, often generated during oxidative processes, can lead to isomerization.[4]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Inconsistent or unexpected ratios of cis and trans isomers in analytical results.
-
Possible Cause 1: Isomerization during sample extraction.
-
Solution: Employ cold extraction techniques to minimize thermal stress on the sample.[6] Protect the sample from light during the entire extraction process.
-
-
Possible Cause 2: Isomerization during solvent evaporation.
-
Solution: Evaporate solvents under a gentle stream of inert gas (e.g., nitrogen) at low temperatures. Avoid using high-temperature water baths.
-
-
Possible Cause 3: Isomerization during derivatization for Gas Chromatography (GC).
-
Solution: Use milder derivatization reagents and conditions. For example, use 2% sulfuric acid in methanol (B129727) at 50°C instead of harsher reagents like boron trifluoride (BF₃)-methanol at higher temperatures.[4]
-
Issue 2: Poor peak shape (tailing) in Gas Chromatography (GC) analysis.
-
Possible Cause 1: Interaction of the free carboxylic acid with the GC column.
-
Possible Cause 2: Active sites in the GC inlet or column.
-
Possible Cause 3: Improper column installation.
Data Presentation
The following tables summarize key data to guide your experimental design and troubleshooting.
Table 1: General Influence of Sample Preparation Conditions on Isomerization of Unsaturated Fatty Acids
| Parameter | Condition | Risk of Isomerization | Mitigation Strategy |
| Temperature | High (> 60°C) | High | Use cold extraction, low-temperature evaporation. |
| Ambient (20-25°C) | Low to Moderate | Minimize exposure time. | |
| Low (< 4°C) | Low | Ideal for storage and extraction. | |
| pH | Strong Acid (pH < 2) | High | Use mild acidification for extraction if necessary. |
| Neutral (pH 6-8) | Low | Maintain neutral pH where possible. | |
| Strong Base (pH > 10) | High | Use weak bases (e.g., sodium bicarbonate) for neutralization.[5] | |
| Light | UV Light | High | Work in a dark room or use amber glassware. |
| Ambient Laboratory Light | Moderate | Minimize exposure and use light-blocking containers. | |
| Oxygen | Presence of Air | Moderate (via radical formation) | Purge solvents with inert gas (N₂, Ar); add antioxidants. |
Table 2: Comparison of Derivatization Methods for GC Analysis of Fatty Acids
| Derivatization Method | Reagent | Typical Conditions | Isomerization Potential | Comments |
| Acid-Catalyzed Esterification | Boron Trifluoride (BF₃) in Methanol | 100°C for 5-10 min | High | Effective but harsh; can cause isomerization. |
| Sulfuric Acid (H₂SO₄) in Methanol | 50-60°C for 1-2 hours | Low to Moderate | Milder alternative to BF₃-methanol.[4] | |
| Acetyl Chloride in Methanol | 60°C for 1 hour | Low to Moderate | A mild and effective method.[13] | |
| Base-Catalyzed Transesterification | Sodium Methoxide (NaOCH₃) | Room temp to 50°C for a few minutes | Low | Fast and mild, but only for esterified fatty acids, not free fatty acids.[14] |
| Silylation | BSTFA, MSTFA | 60°C for 1 hour | Low | Effective for creating volatile derivatives, but derivatives can be moisture-sensitive.[15] |
Experimental Protocols
Protocol 1: Cold Solvent Extraction of this compound from Biological Matrices
This protocol is designed to minimize isomerization by maintaining low temperatures and protecting the sample from light.
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) in 20 mL of a pre-chilled (-20°C) 2:1 (v/v) chloroform (B151607):methanol mixture in a glass homogenizer. Perform this step on ice and under dim light.
-
Agitation: Agitate the homogenate for 20 minutes at 4°C on an orbital shaker.
-
Phase Separation: Add 0.2 volumes (4 mL) of a cold 0.9% NaCl solution. Vortex the mixture for 1 minute and then centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.[4]
-
Lipid Recovery: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a new amber glass vial.
-
Antioxidant Addition: Add butylated hydroxytoluene (BHT) to a final concentration of 0.05% (w/v) to prevent oxidation.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas at room temperature.
-
Storage: Reconstitute the dried lipid extract in a small volume of hexane (B92381) containing 0.05% BHT and store at -80°C until analysis.
Protocol 2: Mild Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol uses a mild acid catalyst to reduce the risk of isomerization.
-
Reaction Setup: To the dried lipid extract (from Protocol 1) in a glass reaction vial, add 1 mL of 2% (v/v) sulfuric acid in anhydrous methanol.[4]
-
Reaction: Tightly cap the vial and heat at 50°C for 2 hours in a heating block.
-
Extraction: After cooling to room temperature, add 1 mL of saturated aqueous NaCl solution. Extract the FAMEs three times with 1 mL of n-hexane for each extraction.[4]
-
Washing and Drying: Combine the organic (n-hexane) layers and wash once with 1 mL of 2% aqueous sodium bicarbonate solution to neutralize any remaining acid. Dry the hexane layer over anhydrous sodium sulfate.
-
Final Preparation: Transfer the dried hexane solution to a new vial and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the FAMEs in an appropriate volume of hexane for GC analysis.
Protocol 3: HPLC-UV Analysis for Separation of this compound Isomers
This method can be adapted for the analysis of underivatized this compound or its esters. The following is a starting point for method development for the free acid.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid.[16] A potential starting point is 50:50 (v/v) acetonitrile:water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (to prevent thermal isomerization).
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the extracted this compound in the mobile phase.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H14O2 | CID 5282713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 9. agilent.com [agilent.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Separation of this compound, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing 2-Octenoic Acid Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Octenoic acid in cell viability assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on cells?
This compound is a medium-chain unsaturated fatty acid. While specific data on this compound is limited, studies on structurally similar medium-chain fatty acids (MCFAs) indicate they can influence cell viability. For instance, octanoic acid, the saturated counterpart, has been shown to inhibit the growth of certain yeast and cancer cell lines. Some unsaturated fatty acids have been observed to induce apoptosis (programmed cell death) in cancer cells. One study on 7-octenoic acid, a positional isomer, demonstrated its ability to induce apoptosis and exert anti-inflammatory and antioxidant effects in macrophages.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
Due to the lack of specific published IC50 values for this compound on various cell lines, a preliminary dose-response experiment is crucial. A sensible starting range, based on data for similar MCFAs, would be from 10 µM to 500 µM . It is recommended to perform serial dilutions across a broad range to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound has limited solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Ensure the final concentration of the solvent in your cell culture medium is not toxic to the cells (typically below 0.5% for DMSO).
Q4: Which cell viability assay is most suitable for use with this compound?
Several colorimetric and fluorometric assays are suitable. The choice depends on your specific experimental goals and available equipment. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A widely used colorimetric assay that measures metabolic activity.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT but produces a water-soluble formazan (B1609692) product.
-
Resazurin (alamarBlue®) Assay: A fluorescent assay that is generally more sensitive than tetrazolium-based assays.
It is advisable to validate your results with at least two different types of assays to ensure the observed effects are not assay-specific artifacts.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Inconsistent compound concentration. | Ensure proper mixing of the this compound stock solution before and during dilution. | |
| Low signal or no dose-dependent effect | The concentration range is too low. | Test a higher range of concentrations (e.g., up to 1 mM). |
| The incubation time is too short. | Extend the incubation period with this compound (e.g., 48 or 72 hours). | |
| The cell line is resistant. | Consider using a different, potentially more sensitive, cell line. | |
| Precipitation of this compound in the media | Poor solubility of the fatty acid. | Prepare a fresh stock solution. Ensure the final solvent concentration is as low as possible. Consider conjugating the fatty acid to bovine serum albumin (BSA) to improve solubility. |
| Vehicle control (e.g., DMSO) shows toxicity | The solvent concentration is too high. | Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration is below this level. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 (µM) |
| Octanoic Acid | Various Cancer Cells | Varies | Can be cytotoxic at high concentrations |
| Decanoic Acid | Various Cancer Cells | Varies | Generally more toxic than octanoic acid |
| 7-Octenoic Acid | Macrophages | Not specified | Showed anti-inflammatory and apoptotic effects |
| 10-Hydroxy-2-Decenoic Acid | HepG2 (Liver Cancer) | MTT | ~200 µM |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general guideline for performing an MTT assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound
-
DMSO (or other suitable solvent)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Technical Support Center: High-Purity cis-2-Octenoic Acid Synthesis
Welcome to the technical support center for the synthesis of high-purity cis-2-Octenoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing high-purity cis-2-Octenoic acid?
A1: The main challenges include:
-
Stereoselectivity: Achieving a high ratio of the desired cis isomer over the thermodynamically more stable trans isomer.
-
Isomerization: The cis isomer can convert to the trans isomer, particularly at elevated temperatures.[1]
-
Purification: Separating the cis and trans isomers, as well as other reaction byproducts, can be difficult due to their similar physical properties.
-
Side Reactions: Depending on the synthetic route, various side reactions can occur, reducing the overall yield and purity.
Q2: Which synthetic methods are recommended for obtaining high cis-selectivity?
A2: The two most common and effective methods for synthesizing cis-alkenes are the Wittig reaction with non-stabilized ylides and the partial hydrogenation of an alkyne using a Lindlar catalyst .[2][3]
Q3: How can I accurately determine the cis to trans isomer ratio in my product?
A3: The most common methods are:
-
Proton NMR (¹H-NMR) Spectroscopy: The coupling constants (J-values) for the vinylic protons are diagnostic. Cis isomers typically exhibit a J-value of 6-12 Hz, while trans isomers show a larger J-value of 12-18 Hz.[4] Quantitative ¹H-NMR (qNMR) can be used for accurate ratio determination by integrating the respective signals.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Using a suitable capillary column, the cis and trans isomers can be separated and quantified.[7]
Q4: What are the best practices for storing cis-2-Octenoic acid to prevent isomerization?
A4: To minimize isomerization to the trans form, store cis-2-Octenoic acid at low temperatures (ideally -20°C or below), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Troubleshooting Guides
Low cis-Selectivity in the Wittig Reaction
Problem: The Wittig reaction is producing a low yield of the cis-isomer or a high proportion of the trans-isomer.
| Possible Cause | Recommended Solution |
| Use of a stabilized ylide. | Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) favor the formation of the trans (E) isomer.[3] For high cis (Z) selectivity, use a non-stabilized ylide (e.g., derived from an alkyl halide). |
| Presence of lithium salts. | Lithium salts can lead to equilibration of the betaine (B1666868) intermediate, increasing the proportion of the trans product. Use sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) instead of n-butyllithium to generate the ylide. |
| High reaction temperature. | Higher temperatures can promote isomerization. Perform the reaction at low temperatures (e.g., -78°C) to favor the kinetic cis product.[8] |
| Protic solvent. | Protic solvents can interfere with the reaction intermediates. Use aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. |
Over-reduction or Low Selectivity in Lindlar Hydrogenation
Problem: The hydrogenation of 2-octynoic acid is either proceeding to the fully saturated octanoic acid or yielding a mixture of cis and trans isomers.
| Possible Cause | Recommended Solution |
| Over-active catalyst. | The Lindlar catalyst may not be sufficiently "poisoned." Ensure you are using a high-quality, properly prepared Lindlar catalyst (palladium on calcium carbonate or barium sulfate (B86663), poisoned with lead acetate (B1210297) and quinoline).[9][10] |
| Catalyst deactivation. | Impurities in the starting material or solvent can poison the catalyst. Ensure all reagents and solvents are pure and degassed.[9] |
| Reaction monitoring. | The reaction may be running for too long, leading to over-reduction. Monitor the reaction progress closely using TLC, GC, or NMR and stop it as soon as the starting alkyne is consumed.[11] |
| High hydrogen pressure. | High hydrogen pressure can lead to over-reduction. Maintain a low hydrogen pressure (e.g., using a balloon). |
Data Presentation
The following table summarizes typical quantitative data for the synthesis of cis-2-alkenoic acids, providing a comparison of the two primary synthetic methods.
| Parameter | Wittig Reaction (non-stabilized ylide) | Lindlar Catalyst Hydrogenation |
| Typical Yield | 60-85% | 85-95% |
| Typical cis Purity | >95% | >98% |
| Key Considerations | Requires stoichiometric triphenylphosphine (B44618), generating triphenylphosphine oxide as a byproduct. Sensitive to reaction conditions (temperature, base, solvent) for high stereoselectivity.[8] | Requires a specialized "poisoned" catalyst. The reaction must be carefully monitored to prevent over-reduction to the alkane.[2] |
Experimental Protocols
Protocol 1: Synthesis of cis-2-Octenoic Acid via Wittig Reaction
Objective: To synthesize cis-2-Octenoic acid with high stereoselectivity using a non-stabilized Wittig reagent.
Materials:
-
Heptyltriphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Paraformaldehyde
-
Dry tetrahydrofuran (THF)
-
Hexanes
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend heptyltriphenylphosphonium bromide (1.1 eq) in dry THF. Cool the suspension to -78°C in a dry ice/acetone bath. Add KHMDS (1.0 eq) portion-wise, and stir the resulting orange-red solution for 1 hour at -78°C.
-
Aldehyde Preparation: In a separate flame-dried flask, heat paraformaldehyde (3.0 eq) under vacuum and then cool under argon to generate monomeric formaldehyde (B43269). Dissolve the formaldehyde in dry THF.
-
Wittig Reaction: Slowly add the formaldehyde solution to the ylide solution at -78°C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of the Intermediate Ester: After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the methyl cis-2-octenoate.
-
Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification with HCl).
-
Final Purification: The crude cis-2-Octenoic acid is purified by fractional distillation under reduced pressure or low-temperature crystallization from a suitable solvent like hexane.
Protocol 2: Synthesis of cis-2-Octenoic Acid via Lindlar Hydrogenation
Objective: To synthesize cis-2-Octenoic acid by the stereoselective partial hydrogenation of 2-octynoic acid.
Materials:
-
2-Octynoic acid
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 2-octynoic acid (1.0 eq) in methanol or ethanol. Add the Lindlar catalyst (typically 5-10 mol% by weight relative to the alkyne). Add a small amount of quinoline (e.g., 1 equivalent relative to the catalyst) to further control the catalyst's activity.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the flask with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon pressure) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or NMR. The reaction is complete when the starting alkyne is no longer detectable.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., argon). Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude cis-2-Octenoic acid can be further purified by fractional distillation under reduced pressure or low-temperature crystallization.
Visualizations
Caption: General workflow for the synthesis and purification of high-purity cis-2-Octenoic acid.
Caption: Troubleshooting flowchart for low cis-selectivity in the Wittig reaction.
Caption: Comparison of the reaction pathways for the synthesis of cis-2-Octenoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Mass Spectrometry Analysis of 2-Octenoic Acid
Welcome to the technical support center for the mass spectrometry analysis of 2-Octenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly poor ionization, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or no signal for this compound in my ESI-MS analysis?
A1: Poor ionization of this compound in electrospray ionization (ESI) is a common challenge. Several factors contribute to this:
-
Molecular Properties: As a relatively small, singly charged molecule, this compound has a low proton affinity, making it difficult to ionize efficiently in the gas phase.
-
Ion Suppression: In complex biological samples, other more easily ionized molecules can suppress the signal of this compound.[1][2]
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before it can be detected as the intact molecular ion.[3]
-
Mobile Phase Composition: The pH and composition of your mobile phase may not be optimal for the protonation (positive mode) or deprotonation (negative mode) of the carboxylic acid group.[4][5]
Q2: What is derivatization and how can it help improve the signal of this compound?
A2: Derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[6][7] For this compound, derivatization aims to attach a chemical group that is more readily ionized in the mass spectrometer's source.[7][8] This can lead to a significant increase in signal intensity and sensitivity.[9][10] The primary benefits include:
-
Increased Ionization Efficiency: By introducing a permanently charged or easily ionizable group, the molecule's response in the mass spectrometer is dramatically improved.[10][11]
-
Improved Chromatographic Separation: Derivatization can alter the polarity of this compound, leading to better peak shape and separation from interfering compounds in liquid chromatography.[6][8]
-
Enhanced Fragmentation: Derivatized molecules can produce more predictable and informative fragment ions in tandem mass spectrometry (MS/MS), aiding in structural confirmation.[10][12]
Q3: What are some common derivatization reagents for fatty acids like this compound?
A3: Several reagents are effective for derivatizing the carboxylic acid group of this compound. The choice of reagent will depend on your specific analytical needs and the ionization mode you are using.
| Derivatization Reagent | Ionization Mode | Key Advantages |
| 3-picolylamine (3-PA) | Positive ESI | Provides enhanced sensitivity and selectivity.[13] |
| 2-picolylamine (2-PA) | Positive ESI | Effective for short-chain fatty acids.[13] |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Positive ESI | Can increase sensitivity by up to 60,000-fold compared to underivatized fatty acids.[10] |
| Fatty Acid Methyl Esters (FAMEs) | GC-MS, APCI-MS | Increases volatility for gas chromatography and improves ionization in APCI.[11][14] |
| Phenacyl Esters | APCI-MS | Dramatically enhances the detection of unsaturated fatty acids.[11] |
Q4: Are there alternative ionization techniques to ESI that are more suitable for this compound?
A4: Yes, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are often more effective for analyzing less polar molecules like fatty acids.[14][15][16]
-
APCI: This technique is well-suited for a wide range of lipids and can produce useful ions with gentle fragmentation.[16] For unsaturated fatty acids, APCI can be up to two orders of magnitude more efficient than for saturated fatty acids.[15]
-
APPI: APPI can offer higher signal intensity, better signal-to-noise ratios, and a wider linear dynamic range compared to ESI and APCI for lipid analysis.[17][18] It is also less susceptible to ion suppression.[18]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Problem 1: No or very low signal intensity for this compound.
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | 1. Switch Ionization Source: If available, try using an APCI or APPI source, as they are often more effective for fatty acids.[15][18] 2. Derivatize the Sample: Chemically modify the carboxylic acid group to improve its ionization. Refer to the FAQ on derivatization.[8][10] 3. Optimize Mobile Phase: For positive ESI mode, add a small amount of formic acid to your mobile phase to aid protonation. For negative ESI mode, consider a basic modifier like ammonium (B1175870) hydroxide, though be mindful of its effect on the column.[4][5] |
| Incorrect Instrument Parameters | 1. Tune and Calibrate: Ensure your mass spectrometer is properly tuned and calibrated for the mass range of interest.[2] 2. Optimize Source Parameters: Adjust settings such as capillary voltage, nebulizer pressure, and drying gas temperature to maximize the signal for your analyte.[19] |
| Sample Preparation Issues | 1. Increase Sample Concentration: If your sample is too dilute, you may not observe a signal.[2] 2. Check for Contamination: Contaminants in your sample or from your sample preparation workflow can suppress the signal of your analyte. |
Problem 2: Inconsistent or irreproducible signal.
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | 1. Optimize Reaction Conditions: Ensure your derivatization reaction has gone to completion by adjusting reaction time, temperature, or reagent concentration.[4] 2. Remove Excess Reagent: Excess derivatization reagent can cause ion suppression. Use a sample clean-up method like solid-phase extraction (SPE) to remove it.[4] |
| Matrix Effects | 1. Improve Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components that may be causing ion suppression. 2. Use an Internal Standard: A stable isotope-labeled internal standard can help to correct for variations in ionization efficiency caused by matrix effects. |
| Instrument Instability | 1. Check for Leaks: Leaks in the gas supply or at connections can lead to unstable signals.[20] 2. Monitor System Stability: Run a standard solution over time to check for any drift in signal intensity. |
Problem 3: Poor peak shape in LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | 1. Adjust pH: Ensure the mobile phase pH is appropriate for the ionization state of this compound. 2. Solvent Mismatch: Ensure the solvent your sample is dissolved in is compatible with your mobile phase. |
| Column Issues | 1. Column Overloading: Injecting too much sample can lead to broad or tailing peaks. Try diluting your sample. 2. Column Contamination: If the column is contaminated, it can affect peak shape. Try washing the column or using a new one. |
Experimental Protocols
Protocol 1: Derivatization of this compound to Fatty Acid Methyl Esters (FAMEs) for GC-MS or APCI-MS Analysis
Objective: To increase the volatility and improve the ionization of this compound.
Materials:
-
This compound sample
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place a known amount of the this compound sample into a glass reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reaction: Add 1 mL of BF3-methanol solution to the dried sample.
-
Heating: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Phase Separation: Vortex the mixture for 1 minute and then allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS or LC-MS with an APCI source.
Protocol 2: Derivatization of this compound with 3-picolylamine (3-PA) for Enhanced ESI-MS Detection
Objective: To introduce a readily ionizable group to this compound for sensitive detection in positive ESI mode.
Materials:
-
This compound sample
-
3-picolylamine (3-PA)
-
A carbodiimide (B86325) coupling reagent (e.g., EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
An activator (e.g., N-Hydroxysuccinimide - NHS)
-
Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
-
Reaction vials
Procedure:
-
Sample Preparation: Dissolve the dried this compound sample in a small volume of anhydrous DMF.
-
Activation: In a separate vial, dissolve EDC and NHS in anhydrous DMF. Add this solution to the this compound solution.
-
Derivatization: Add a solution of 3-picolylamine in DMF to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, or as optimized for your specific conditions.
-
Quenching (if necessary): The reaction can be quenched by adding a small amount of water.
-
Analysis: The reaction mixture can be diluted with a suitable solvent and directly analyzed by LC-ESI-MS in positive ion mode.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor this compound signal.
References
- 1. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. uab.edu [uab.edu]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples | MDPI [mdpi.com]
- 14. aocs.org [aocs.org]
- 15. Atmospheric pressure chemical ionisation (APCI) and photoionisation (APPI) mass spectrometry for detection of unsaturated fatty acids: potential for rapid detection of adulteration of vegetable oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atmospheric pressure photoionization mass spectrometry for analysis of fatty acid and acylglycerol lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. Molecules with poor ESI ionization - Chromatography Forum [chromforum.org]
- 20. gentechscientific.com [gentechscientific.com]
Selecting the right internal standard for 2-Octenoic acid quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate internal standard for the accurate quantification of 2-Octenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good internal standard for this compound quantification?
A1: An ideal internal standard (IS) should mimic the physicochemical properties of this compound as closely as possible to ensure comparable behavior during sample preparation and analysis. Key characteristics include:
-
Structural Similarity: The IS should be structurally similar to this compound to ensure similar extraction efficiency, derivatization yield (for GC-MS), and chromatographic retention.
-
Co-elution (or close elution): For chromatographic methods (GC-MS, LC-MS), the IS should elute near the analyte of interest, this compound, without co-eluting with it or other matrix components.
-
Absence in Samples: The chosen IS should not be naturally present in the biological samples being analyzed.[1]
-
Stability: The IS must be chemically stable throughout the entire analytical procedure, from sample storage and preparation to final analysis.
-
Similar Ionization Efficiency (for MS): In mass spectrometry-based methods, the IS should have an ionization efficiency comparable to that of this compound.
Q2: What are the most common types of internal standards used for fatty acid analysis?
A2: The two most common and effective types of internal standards for fatty acid quantification are:
-
Stable Isotope-Labeled (SIL) Analogs: These are considered the "gold standard."[1] They are molecules of the analyte of interest (in this case, this compound) where one or more atoms have been replaced with a heavy isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). SIL standards have nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for sample preparation and matrix effects.
-
Structurally Similar Homologs or Analogs: These are molecules that are not isotopically labeled but have a chemical structure very similar to the analyte. Common choices for fatty acid analysis include odd-chain fatty acids (e.g., C15:0, C17:0), which are typically not endogenous in most biological systems, or other fatty acids with similar chain lengths and degrees of unsaturation.[1][2]
Q3: Is a deuterated version of this compound available?
A3: While a deuterated version of this compound is not commonly listed as a stock item by major chemical suppliers, custom synthesis is a possibility for critical applications demanding the highest level of accuracy. However, readily available deuterated analogs of structurally similar fatty acids, such as deuterated octanoic acid, serve as excellent alternatives.
Q4: Can I use the same internal standard for both GC-MS and LC-MS analysis of this compound?
A4: Yes, it is often possible to use the same internal standard for both GC-MS and LC-MS, provided it meets the fundamental criteria for a good IS for both techniques. The primary difference in sample preparation is that GC-MS typically requires a derivatization step to make the fatty acids volatile. The chosen internal standard must also undergo this derivatization reaction with a similar efficiency to this compound. Stable isotope-labeled standards are particularly well-suited for both platforms as their behavior will closely mirror the analyte in both derivatized and non-derivatized forms.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor reproducibility of results | Inconsistent addition of the internal standard. | Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in all subsequent steps. Use a calibrated pipette and add the same volume of IS to every sample, standard, and blank. |
| The chosen internal standard is not behaving similarly to this compound during sample preparation. | Re-evaluate the choice of internal standard. A stable isotope-labeled analog of a closely related fatty acid (e.g., deuterated octanoic acid) is recommended. If using an odd-chain fatty acid, verify its recovery and response relative to this compound. | |
| Low or no signal from the internal standard | Degradation of the internal standard. | Check the storage conditions and stability of your internal standard stock solution. Prepare fresh stock solutions regularly. |
| Inefficient extraction of the internal standard from the sample matrix. | Optimize the extraction solvent and procedure. Ensure the polarity of the solvent is appropriate for a medium-chain fatty acid. | |
| Internal standard peak co-elutes with an interfering peak from the matrix | The chosen internal standard is not suitable for the specific sample matrix. | Modify the chromatographic conditions (e.g., temperature gradient in GC, mobile phase composition in LC) to improve separation. If co-elution persists, a different internal standard with a different retention time may be necessary. |
| Non-linear calibration curve | The concentration of the internal standard is too high or too low relative to the analyte. | The concentration of the internal standard should be in the same order of magnitude as the expected concentration of this compound in your samples.[2] Adjust the concentration of the IS to fall within the linear range of the detector. |
Recommended Internal Standards for this compound Quantification
The selection of an internal standard will depend on the analytical method (GC-MS or LC-MS) and the specific requirements of the study. The following table summarizes potential candidates.
| Internal Standard | Type | Rationale | Commercially Available |
| Octanoic-d15 acid | Stable Isotope-Labeled | Very similar chemical structure to this compound (same carbon chain length). The deuteration provides a mass shift for MS detection without significantly altering the chemical properties.[3][4] | Yes |
| Heptadecanoic acid (C17:0) | Odd-Chain Fatty Acid | Not typically found in biological samples. It is a saturated fatty acid, so its chromatographic behavior will differ slightly from the unsaturated this compound, which should be validated.[2] | Yes |
| Pentadecanoic acid (C15:0) | Odd-Chain Fatty Acid | Similar to C17:0, it is generally absent in biological matrices. It has been successfully used for the quantification of medium-chain fatty acids.[2] | Yes |
Experimental Protocols
General Workflow for Quantification using an Internal Standard
The following diagram illustrates the general workflow for a typical quantification experiment using an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Detailed Methodologies
1. GC-MS Analysis (with Derivatization)
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
-
Sample Preparation and Internal Standard Spiking:
-
To 100 µL of sample (e.g., plasma, cell lysate), add a known amount of the chosen internal standard (e.g., 10 µL of a 100 µg/mL solution of Octanoic-d15 acid in methanol).
-
-
Extraction:
-
Perform a liquid-liquid extraction using a suitable organic solvent. For example, add 500 µL of a 2:1 (v/v) chloroform:methanol solution, vortex thoroughly, and centrifuge to separate the phases.
-
Collect the organic layer containing the lipids.
-
-
Derivatization (Methylation):
-
Evaporate the solvent under a stream of nitrogen.
-
Add 200 µL of 2% (v/v) sulfuric acid in methanol.
-
Incubate at 60°C for 1 hour to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
Stop the reaction by adding 500 µL of saturated sodium chloride solution.
-
Extract the FAMEs with 500 µL of hexane (B92381).
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. Monitor characteristic ions for this compound methyl ester and the internal standard methyl ester.
-
-
2. LC-MS/MS Analysis (Direct)
This method is suitable for the direct analysis of free fatty acids without derivatization.
-
Sample Preparation and Internal Standard Spiking:
-
To 100 µL of sample, add the chosen internal standard (e.g., 10 µL of a 100 µg/mL solution of Octanoic-d15 acid in methanol).
-
-
Protein Precipitation and Extraction:
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other matrix components (e.g., start at 30% B, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transition for both this compound and the internal standard.
-
-
Logical Workflow for Internal Standard Selection
The following diagram outlines the decision-making process for selecting a suitable internal standard for this compound quantification.
Caption: Decision-making workflow for selecting an internal standard.
References
Technical Support Center: GC Separation of 2-Octenoic Acid Isomers
This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal Gas Chromatography (GC) column and troubleshooting issues related to the separation of 2-Octenoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before analyzing this compound by GC?
A1: The most critical step is derivatization. Due to its polarity and relatively low volatility, this compound must be chemically modified before GC analysis. The standard and highly recommended procedure is esterification to form its more volatile fatty acid methyl ester (FAME), in this case, methyl 2-octenoate.[1][2] This process neutralizes the polar carboxyl group, allowing for separation based on the subtle differences in isomer structure.[2]
Q2: How do I choose the right type of GC column for my this compound isomers?
A2: The choice depends entirely on the type of isomers you need to separate.
-
For Geometric (cis/trans) Isomers: You must use a highly polar stationary phase. The industry standard for resolving geometric FAME isomers are columns with a high cyanopropylsiloxane content.[1][3][4][5] Polar polyethylene (B3416737) glycol (PEG) columns, often referred to as WAX columns, are also effective for separating FAMEs by their degree of unsaturation but may provide less resolution for specific cis/trans pairs compared to cyanopropyl columns.[6]
-
For Chiral (Enantiomeric) Isomers: Standard GC columns, regardless of their polarity, will not separate enantiomers. You must use a specialized chiral column . These columns have a stationary phase that incorporates a chiral selector, most commonly a cyclodextrin (B1172386) derivative, which allows for differential interaction with each enantiomer.[7][8]
Q3: Can I use a non-polar column like a DB-5ms or HP-5ms?
A3: It is not recommended for isomer separation. Non-polar columns separate compounds primarily based on their boiling points.[9] Since cis and trans isomers (and enantiomers) of this compound have very similar, if not identical, boiling points, they will co-elute on a non-polar column, appearing as a single peak. A highly polar column is essential to achieve separation based on differences in polarity and stereochemistry.
Q4: What are the key differences between cyanopropyl and PEG (WAX) columns for geometric isomer separation?
A4: Both are polar phases, but their selectivity differs.
-
Cyanopropyl Columns (e.g., HP-88, SP-2560, Rt-2560): These are considered "highly polar" and offer the best selectivity and resolution for geometric (cis/trans) FAME isomers.[1][5][10] They are the preferred choice for complex samples where baseline separation of cis and trans isomers is critical.[6]
-
PEG (WAX) Columns (e.g., DB-FATWAX, SUPELCOWAX 10): These polar columns are excellent for separating FAMEs based on chain length and the number of double bonds. While they can separate some cis/trans pairs, they may lead to co-elution in more complex mixtures.[6] They are also well-suited for the analysis of underivatized short-chain free fatty acids.[3]
GC Column Selection Guide
The selection of the correct GC column is paramount for achieving the desired separation of this compound isomers. The workflow below guides the user through the decision-making process.
Caption: Logical workflow for selecting the appropriate GC column for this compound isomer analysis.
Table 1: Recommended GC Columns for this compound Isomer Separation
| Isomer Type | Column Class | Example Columns | Stationary Phase | Polarity | Key Application Features |
| Geometric (cis/trans) | High-Polarity Cyanopropyl | HP-88, SP-2560, CP-Sil 88, Rt-2560 | High Cyanopropylsiloxane | Highly Polar | Considered the gold standard for detailed cis/trans FAME analysis. Provides excellent resolution of positional and geometric isomers.[1][3] |
| Geometric (cis/trans) | Polar PEG (WAX) | DB-FATWAX, HP-INNOWax, FAMEWAX | Polyethylene Glycol | Polar | Excellent for general FAME profiles, separating by chain length and unsaturation. Can resolve many cis/trans pairs but may be less effective than cyanopropyl phases for complex mixtures.[3][10] |
| Chiral (Enantiomers) | Chiral | Rt-βDEX Series | Cyclodextrin Derivative | Chiral Selector | Required for separating enantiomers, which are structurally identical mirror images and do not separate on standard columns.[7] |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Methyl Ester (FAME)
This protocol is based on a standard acid-catalyzed esterification method using Boron Trifluoride (BF₃)-Methanol.[1][2]
Materials:
-
This compound sample
-
Boron trifluoride-methanol solution (12-14% w/v)
-
n-Heptane or Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Screw-cap glass test tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-25 mg of the lipid sample or pure this compound into a screw-cap test tube.
-
Saponification (Optional, for lipid samples): If the acid is in a triglyceride form, add 1 mL of 0.5 M NaOH in methanol. Cap tightly and heat at 100°C for 5-10 minutes to create the sodium salt. Cool to room temperature.
-
Esterification: Add 2 mL of 12-14% BF₃-methanol solution to the tube.
-
Reaction: Tightly cap the tube and place it in a heating block or water bath set to 60-100°C for 10-30 minutes. The reaction converts the fatty acid (or its salt) to the corresponding FAME.[1][2]
-
Cooling: Remove the tube from the heat and allow it to cool to room temperature.
-
Extraction: Add 1 mL of n-heptane (or hexane) and 1 mL of saturated NaCl solution to the tube. The salt solution helps to break any emulsions and forces the non-polar FAMEs into the organic layer.
-
Phase Separation: Cap the tube and vortex vigorously for 30 seconds. Allow the layers to separate. The upper organic layer contains the methyl 2-octenoate.
-
Collection: Carefully transfer the upper heptane (B126788) layer to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water. The sample is now ready for GC analysis.
Protocol 2: Recommended GC Parameters for Geometric Isomer Separation
The following are robust starting parameters for the analysis of this compound methyl ester (and other short-to-medium chain FAMEs) on a highly polar cyanopropyl column. Optimization may be required based on your specific instrument and resolution needs.
Table 2: Example GC Conditions for Methyl 2-Octenoate Isomer Analysis
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent with FID |
| Column | HP-88 (or equivalent), 100 m x 0.25 mm ID, 0.20 µm film thickness[3][6] |
| Carrier Gas | Helium or Hydrogen, Constant Flow Mode (e.g., 1.2 mL/min) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 or 100:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 100°C, hold for 2 minRamp: 10°C/min to 180°C, hold for 5 minRamp 2: 5°C/min to 240°C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 260°C |
| H₂ Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
Troubleshooting Guide
Problem: My cis and trans isomers are not separating (co-elution).
This is one of the most common challenges in isomer analysis. The decision tree below provides a systematic approach to diagnosing and resolving this issue.
Caption: A decision tree for troubleshooting the co-elution of geometric isomers.
Problem: My peaks are tailing.
Peak tailing, where the back half of the peak is drawn out, can compromise resolution and quantification.
-
Cause: Active sites in the system (liner, column inlet) interacting with the polar carboxyl group of any underivatized acid. It can also be caused by column contamination or improper column installation.[11]
-
Solution 1: Confirm Complete Derivatization: Ensure your esterification reaction has gone to completion. Tailing is a classic sign of free acids in the sample.
-
Solution 2: Inlet Maintenance: Deactivated inlet liners are crucial. If tailing appears over time, replace the inlet liner and septum.
-
Solution 3: Column Maintenance: Trim 10-20 cm from the inlet end of the column. Non-volatile residues from samples can accumulate here, creating active sites.[11] If the column is very old, the stationary phase itself may be degraded, requiring column replacement.
Problem: I'm seeing ghost peaks in my chromatogram.
Ghost peaks are unexpected peaks that appear in blanks or subsequent sample runs.
-
Cause: Often due to contamination in the inlet from a previous injection or septum bleed.
-
Solution 1: Clean the Inlet: Replace the inlet liner and septum.[11]
-
Solution 2: Bake Out the Column: Run the column at its maximum isothermal temperature limit (or 20°C above the final temperature of your method) for 1-2 hours with carrier gas flow to elute any high-boiling contaminants.
-
Solution 3: Check Solvents and Reagents: Ensure all solvents (e.g., heptane) and derivatization reagents are high purity and free from contamination.
Problem: My retention times are shifting between runs.
Inconsistent retention times make peak identification unreliable.
-
Cause: Leaks in the system, inconsistent carrier gas flow, or changes in the oven temperature profile.
-
Solution 1: Leak Check: Perform a thorough leak check of the entire system, especially around the inlet fittings and septum nut. An electronic leak detector is recommended.
-
Solution 2: Verify Gas Flow: Use an external flow meter to verify that the carrier gas flow rate set in the method matches the actual flow at the detector outlet.
-
Solution 3: Check Oven Thermostat: Ensure the GC oven is calibrated and holding temperatures accurately.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. jackwestin.com [jackwestin.com]
- 9. benchchem.com [benchchem.com]
- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Technical Support Center: Analysis of 2-Octenoic Acid in Biological Samples
Welcome to the technical support center for the analysis of 2-Octenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and ensuring accurate quantification of this medium-chain unsaturated fatty acid in biological matrices.
Section 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the quantification of this compound, from sample collection to data analysis.
FAQ 1: Sample Handling and Storage
-
Question: What are the best practices for collecting and storing biological samples to ensure the stability of this compound?
-
Answer: Proper sample handling and storage are critical to prevent the degradation of this compound. Due to its unsaturated nature, it is susceptible to oxidation, and endogenous enzymes can lead to its metabolism.
-
Immediate Processing: Whenever possible, process samples immediately after collection.
-
Low-Temperature Storage: If immediate processing is not feasible, samples should be stored at -80°C for long-term stability. For short-term storage (up to 7 days), refrigeration at 4°C is acceptable for some matrices like red blood cells.[1] However, storage at room temperature for 24 hours or more can lead to significant changes in fatty acid concentrations.[2][3]
-
Anticoagulant Choice: For blood collection, common anticoagulants such as citrate, sodium heparin, or EDTA are generally suitable.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of fatty acids and should be avoided.[1][4][5][6] It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are planned.
-
Inert Atmosphere and Antioxidants: To prevent oxidation, samples can be stored under an inert gas like nitrogen or argon. The addition of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the storage solvent can also inhibit oxidative degradation.[7][8]
-
FAQ 2: Extraction Challenges
-
Question: I am experiencing low recovery of this compound from my plasma/tissue samples. What could be the cause?
-
Answer: Low recovery is a common issue and can be attributed to several factors:
-
Inefficient Extraction Method: The choice of extraction method is crucial.
-
Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh & Dyer, which use a chloroform/methanol (B129727) mixture, are effective for fatty acid extraction. Adjusting the pH of the aqueous phase to be acidic (e.g., two pH units below the pKa of this compound) will ensure it is in its protonated, less polar form, facilitating its partitioning into the organic solvent.[9]
-
Solid-Phase Extraction (SPE): This technique can provide cleaner extracts. A reversed-phase SPE cartridge (e.g., C8 or C18) is often suitable. Optimizing the wash and elution steps is key to achieving high and reproducible recovery.[10]
-
-
Incomplete Protein Precipitation: this compound can bind to proteins like albumin in plasma. Incomplete protein precipitation will result in the loss of the analyte. Ensure thorough vortexing and an adequate volume of a cold precipitation solvent like methanol or acetonitrile.
-
FAQ 3: Analytical Issues
-
Question: My GC-MS chromatogram shows significant peak tailing for this compound. What is the cause and how can I fix it?
-
Answer: Peak tailing for fatty acids in GC-MS is primarily due to the polar carboxyl group interacting with active sites in the GC system.
-
Derivatization: This is the most effective solution. Converting this compound to a less polar ester, such as a methyl ester (FAME) or a silyl (B83357) ester (TMS), will significantly improve peak shape.[11][12][13]
-
Inert Flow Path: Ensure that all components in the sample flow path (injector liner, column, etc.) are inert to minimize secondary interactions.[14]
-
Column Choice: Use a GC column specifically designed for fatty acid analysis. Highly polar cyanopropyl columns are excellent for separating complex FAME mixtures, including isomers.[15]
-
-
Question: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?
-
Answer: Matrix effects are caused by co-eluting endogenous compounds from the biological sample that interfere with the ionization of this compound.[9][16]
-
Improved Sample Preparation: Use a more rigorous extraction method like SPE to remove interfering matrix components, particularly phospholipids (B1166683) in plasma samples.[10][17][18]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the bulk of the matrix components. This may involve adjusting the mobile phase gradient, using a different column chemistry, or employing a wash step in your gradient.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., d4-2-Octenoic acid) will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.
-
-
Question: My calibration curve is non-linear. What are the potential reasons?
-
Answer: Non-linearity in calibration curves can arise from several sources:
-
Detector Saturation: If the concentration of your standards is too high, it can saturate the detector. Try narrowing the calibration range or diluting your higher concentration standards.[10]
-
Matrix Effects: Inconsistent matrix effects across the concentration range can lead to non-linearity. The use of a SIL-IS is highly recommended to correct for this.[10]
-
Inaccurate Standard Preparation: Ensure that your stock and working standard solutions are prepared accurately.
-
Section 2: Data Presentation
Table 1: Stability of Fatty Acids Under Various Storage Conditions
| Sample Type | Storage Temperature | Duration | Analyte Class | Stability Outcome | Reference |
| Plasma/Serum | Room Temperature | >24 hours | Fatty Acid Ethyl Esters | Concentrations doubled | [2][3] |
| Plasma/Serum | ≤ 4°C | Up to 2 days | Fatty Acid Ethyl Esters | No significant change | [2][3] |
| Red Blood Cells | Room Temperature | 24 hours | Long-Chain Fatty Acids | Stable | [1] |
| Red Blood Cells | 4°C | 7 days | Long-Chain Fatty Acids | Stable | [1] |
| Adipose Tissue | Room Temperature, 4°C, -20°C, -80°C | 3 months | n-3 Polyunsaturated Fatty Acids | Stable | [19] |
| Mussel Tissue | 4°C and -20°C | 10-15 days | Unsaturated Fatty Acids | Significant decrease | [20] |
Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Fatty Acids
| Derivatization Reagent | Target Functional Group | Reaction Conditions | Advantages | Disadvantages | Reference |
| Boron Trifluoride (BF₃) in Methanol | Carboxylic acids | 60-100°C for 5-60 minutes | Effective for both free fatty acids and transesterification of esterified lipids. | Can cause alterations in the double bonds of polyunsaturated fatty acids.[21] | [11][12][15][21] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Carboxylic acids, hydroxyls, amines | 60°C for 60 minutes | Highly reactive and versatile for multiple functional groups. | Highly sensitive to moisture; samples must be anhydrous.[12][13] | [11][12][13] |
Section 3: Experimental Protocols
Protocol 1: Extraction of this compound from Plasma using Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add the appropriate amount of a stable isotope-labeled internal standard (e.g., d4-2-Octenoic acid) solution.
-
Protein Precipitation and Acidification: Add 400 µL of ice-cold methanol containing 0.2% formic acid to precipitate proteins and acidify the sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new glass tube.
-
LLE: Add 500 µL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Organic Phase Collection: Carefully collect the upper organic phase (MTBE layer) and transfer it to a new tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the appropriate solvent for your analytical method (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).
Protocol 2: Derivatization of this compound for GC-MS Analysis (FAME Synthesis)
-
Reagent Preparation: Use a 12-14% Boron Trifluoride (BF₃)-Methanol solution.
-
Reaction: To the dried extract from the LLE protocol, add 2 mL of BF₃-Methanol reagent.
-
Heating: Tightly cap the tube (with a PTFE-lined cap) and heat at 60-100°C for 10 minutes.[15]
-
Cooling: Cool the tube to room temperature.
-
Extraction of FAMEs: Add 1 mL of water and 1 mL of hexane (B92381). Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at a low speed to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Section 4: Visualizations
References
- 1. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Steady-state kinetics of lipoxygenase oxygenation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A UPLC/MS/MS method for comprehensive profiling and quantification of fatty acid esters of hydroxy fatty acids in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 15. aocs.org [aocs.org]
- 16. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jackwestin.com [jackwestin.com]
- 18. Peroxisomal fatty acid oxidation and inhibitors of the mitochondrial carnitine palmitoyltransferase I in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 20. Control of oxygenation in lipoxygenase and cyclooxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Recovery of 2-Octenoic Acid from Complex Matrices
Welcome to the technical support center for 2-Octenoic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when recovering this compound from complex matrices?
A1: The main challenges in recovering this compound from matrices like plasma, food, or soil include its potential for low concentration, degradation, and the presence of interfering substances.[1][2] Complex matrices contain endogenous components like phospholipids, salts, and other fatty acids that can cause matrix effects—ion suppression or enhancement—leading to inaccurate quantification in mass spectrometry-based methods.[3][4] Additionally, the inherent volatility and chemical structure of this compound can lead to losses during sample preparation and storage.[1][5]
Q2: My recovery of this compound is low and inconsistent. What are the likely causes and solutions?
A2: Low and variable recovery often stems from the sample preparation stage. Key causes include inefficient extraction, analyte degradation, and strong binding to matrix components.[3][6]
-
Inefficient Extraction: The choice of extraction technique is critical. For a moderately polar compound like this compound, methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common, but require careful optimization of solvent polarity, pH, and sorbent material.[3][7]
-
Analyte Degradation: this compound can be susceptible to oxidative degradation, especially when exposed to light, high temperatures, or trace metals.[5] It is crucial to work under subdued light, minimize heat, and use high-purity solvents.[8]
-
Matrix Binding: In biological samples, fatty acids can bind to proteins like albumin. A protein precipitation step or using a releasing agent might be necessary to improve extraction efficiency.
Q3: I'm observing poor peak shape (e.g., tailing or fronting) in my chromatogram. How can I fix this?
A3: Poor peak shape is a common chromatographic issue that can compromise resolution and integration accuracy.
-
Incomplete Derivatization (GC-MS): Free fatty acids are polar and require derivatization to a more volatile form (e.g., fatty acid methyl esters - FAMEs) for GC analysis.[9][10] Incomplete reactions, often due to moisture or degraded reagents, are a frequent cause of peak tailing.[9] Ensure all solvents are anhydrous and use fresh derivatization reagents.[9]
-
Active Sites: Active sites in the GC inlet liner, column, or detector can interact with the analyte, causing tailing.[11] Regular replacement of the liner and septum, and using a properly deactivated column are essential.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.[12] Diluting the sample or reducing the injection volume can resolve this.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects are a major challenge in LC-MS/MS, causing ion suppression or enhancement.[13][14] Several strategies can mitigate this:
-
Improve Sample Cleanup: Employ a more effective extraction method like SPE to remove a larger portion of interfering matrix components.[3][15]
-
Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of this compound from co-eluting matrix components.[4]
-
Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of interfering compounds, though this may compromise detection limits.[16]
-
Use of Internal Standards: The most robust method is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Inefficient Extraction | Optimize the extraction solvent and pH for LLE. For SPE, ensure the correct sorbent (e.g., C18) is used and optimize wash/elution steps.[1][3] |
| Analyte Degradation | Protect samples from light and heat.[8] Use antioxidants if necessary. Store extracts at low temperatures (-20°C or below).[5] | |
| Incomplete Derivatization (GC-MS) | Use fresh, anhydrous derivatization reagents (e.g., BF₃-Methanol).[12] Optimize reaction time and temperature.[9] | |
| Instrument Sensitivity Issues | Perform routine maintenance on the GC/LC-MS system, including cleaning the ion source.[12] | |
| High Background Noise / Ghost Peaks | Contaminated Solvents or Reagents | Use high-purity (e.g., HPLC or MS-grade) solvents and fresh reagents.[11] |
| Carryover from Previous Injections | Run solvent blanks between samples to clean the injection port and column.[11] Optimize the autosampler wash method. | |
| Septum Bleed (GC-MS) | Use a high-quality, low-bleed septum and replace it regularly.[1][11] | |
| Poor Reproducibility | Inconsistent Sample Preparation | Standardize every step of the workflow. Use precise liquid handling and ensure consistent timing for extraction and derivatization steps.[12] |
| Matrix Heterogeneity | Ensure the initial sample is thoroughly homogenized before taking an aliquot for extraction.[6] | |
| Instrument Instability | Allow the instrument to stabilize fully before starting a sequence. Monitor system suitability throughout the run.[12] | |
| Emulsion Formation (LLE) | High Concentration of Surfactants in Matrix | Gently swirl or rock the separatory funnel instead of vigorous shaking.[7] |
| Similar Polarities of Phases | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break the emulsion (salting out).[7][17] | |
| Physical Disruption | Centrifuge the sample to force phase separation.[7] Alternatively, filter the mixture through a glass wool plug.[7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is designed for the extraction of this compound from plasma prior to derivatization and GC-MS analysis.
-
Sample Preparation: To 500 µL of plasma in a glass tube, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Protein Precipitation & Acidification: Add 1 mL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute. Acidify the sample to a pH < 2 by adding 50 µL of 6M HCl to protonate the carboxylic acid.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate). Vortex vigorously for 2 minutes.[18]
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.[6]
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat Extraction: Repeat the extraction (steps 3-5) on the remaining aqueous layer with another 2 mL of organic solvent to maximize recovery. Combine the organic extracts.
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.[12]
-
Reconstitution: The dried extract is now ready for derivatization or can be reconstituted in a suitable solvent for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from an Aqueous Matrix
SPE often provides a cleaner extract compared to LLE.[3]
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) suitable for retaining hydrophobic compounds from a polar matrix.[19]
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol (B129727), followed by 2 mL of deionized water. Do not let the sorbent bed go dry.[15]
-
Sample Loading: Acidify the aqueous sample (e.g., urine or a food extract) to pH < 2. Load the sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences without eluting the analyte.[20]
-
Elution: Elute the this compound from the cartridge using 2 mL of a strong organic solvent, such as acetonitrile or methanol, into a clean collection tube.[20]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute as needed for the subsequent analytical step.[20]
Protocol 3: Derivatization to Fatty Acid Methyl Ester (FAME) for GC-MS
Derivatization is essential for the GC-MS analysis of non-volatile fatty acids.[9]
-
Reagent Preparation: Prepare a 14% solution of boron trifluoride in methanol (BF₃-Methanol). This reagent should be handled in a fume hood.[12]
-
Reaction: To the dried lipid extract from LLE or SPE, add 1 mL of the BF₃-Methanol reagent.[12]
-
Incubation: Tightly cap the vial and heat at 80-100°C for 30 minutes to complete the esterification.[10][12]
-
Extraction of FAMEs: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of water, then vortex for 1 minute.[12]
-
Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the phases.[12]
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.[10]
Quantitative Data Summary
The following table presents representative performance data for different extraction and analysis techniques. Actual values will vary based on the specific matrix, instrumentation, and method optimization.
| Parameter | Liquid-Liquid Extraction (LLE) with GC-MS | Solid-Phase Extraction (SPE) with LC-MS/MS | HS-SPME with GC-MS |
| Typical Recovery | 60-85% | 85-105% | Matrix Dependent (often qualitative/semi-quantitative) |
| Relative Standard Deviation (RSD) | < 15% | < 10% | < 20% |
| Limit of Quantification (LOQ) | ~0.5 - 5 µM | ~0.1 - 1 µM | Highly variable, depends on volatility |
| Matrix Effect | Less direct impact, but co-extractives can affect derivatization and GC performance. | High potential for ion suppression/enhancement. Requires careful management.[1] | Minimal, as the headspace is sampled.[1] |
| Throughput | Moderate | High (amenable to automation) | Moderate to High |
Note: Data is compiled for illustrative purposes based on typical performance for medium-chain fatty acids.[12][21]
Visualized Workflows and Logic
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Challenges and Innovations in Analysing Complex Food Mixtures [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for the elimination of matrix effects in the liquid chromatography tandem mass spectrometry analysis of the lipophilic toxins okadaic acid and azaspiracid-1 in molluscan shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 16. bme.psu.edu [bme.psu.edu]
- 17. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
- 21. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Unsaturated Fatty acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) analysis of unsaturated fatty acids.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for analyzing unsaturated fatty acids by HPLC?
A1: Free unsaturated fatty acids can be challenging to analyze directly via HPLC due to their high polarity, which can lead to poor peak shapes (tailing) and adsorption to the column. Derivatization converts the carboxylic acid group into a less polar ester, improving chromatographic behavior. Furthermore, derivatization with a UV-absorbing or fluorescent tag significantly enhances detection sensitivity, as fatty acids themselves have poor UV absorbance.[1][2]
Q2: What are the most common problems encountered during the HPLC analysis of unsaturated fatty acids?
A2: The most frequent issues include poor peak resolution, peak tailing, baseline noise or drift, and problems with derivatization.[3][4] These can stem from various factors including the mobile phase composition, column condition, sample preparation, and instrument settings.
Q3: How can I improve the resolution between different unsaturated fatty acids?
A3: Improving resolution often involves optimizing the mobile phase composition, such as adjusting the organic solvent-to-water ratio or incorporating additives like acids.[1][5] Employing a gradient elution can also effectively separate fatty acids with varying chain lengths and degrees of unsaturation. Additionally, using a column with a different stationary phase, such as a C18 or a cholesterol-based column, can enhance separation based on molecular shape selectivity.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue in the HPLC analysis of fatty acids and can be caused by several factors:
-
Secondary Interactions: The carboxylic acid group of free fatty acids can interact with active silanol (B1196071) groups on the silica-based stationary phase, causing tailing.
-
Solution: Add a small amount of an acidic modifier, like 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of the fatty acids. Using an end-capped column can also minimize these interactions.[1]
-
-
Column Contamination: Buildup of sample matrix components can create active sites that lead to tailing.
-
Solution: Flush the column with a strong solvent. If the issue persists, the column may need replacement.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.
-
Solution: Use shorter, narrower internal diameter tubing to minimize dead volume.[6]
-
Q: My peaks are fronting. What could be the cause?
A: Peak fronting is often an indication of:
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Poor Sample Solubility: If the fatty acids are not fully dissolved in the injection solvent, it can lead to fronting.
-
Solution: Ensure the sample is completely dissolved. It may be necessary to change the sample solvent to one more compatible with the mobile phase.
-
Issue 2: Poor Resolution
Q: I am having trouble separating cis and trans isomers of unsaturated fatty acids. What can I do?
A: Separating geometrical isomers can be challenging due to their similar hydrophobicity.
-
Solution: A column with high molecular-shape selectivity, such as a cholesterol-based column, can provide better separation of cis/trans isomers compared to a standard C18 column.[2] Optimizing the mobile phase, for instance by using a methanol-based mobile phase, may also improve resolution.[1]
Q: My peaks are broad and overlapping. How can I improve this?
A: Broad and overlapping peaks indicate poor resolution, which can be addressed by:
-
Optimizing the Mobile Phase: Adjusting the mobile phase composition, such as the percentage of organic solvent, can significantly impact retention and resolution.[5] A gradient elution is often more effective than an isocratic one for complex mixtures of fatty acids.[7]
-
Changing the Flow Rate: Lowering the flow rate can sometimes improve separation, although it will increase the analysis time.[8][9]
-
Adjusting the Column Temperature: Increasing the column temperature can decrease solvent viscosity and improve mass transfer, leading to sharper peaks. However, excessively high temperatures can damage the column.[10]
Issue 3: Baseline Problems
Q: I am observing a noisy baseline. What are the common causes and how can I fix it?
A: A noisy baseline can interfere with the detection and quantification of peaks. Common causes include:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise.
-
Solution: Use high-purity, HPLC-grade solvents and fresh mobile phase. Ensure all mobile phase components are miscible.[6]
-
-
Air Bubbles in the System: Air bubbles in the pump or detector cell can cause pressure fluctuations and baseline noise.
-
Solution: Degas the mobile phase before use and purge the system to remove any trapped air.[6]
-
-
Detector Issues: A failing detector lamp or a contaminated flow cell can also lead to a noisy baseline.
-
Solution: Check the detector lamp's energy and clean the flow cell if necessary.[6]
-
Q: My baseline is drifting. What should I check?
A: Baseline drift can be caused by:
-
Column Temperature Fluctuations: An unstable column temperature can cause the baseline to drift.
-
Solution: Use a column oven to maintain a constant and stable temperature.[6]
-
-
Changes in Mobile Phase Composition: In gradient elution, impurities in the solvents can cause the baseline to drift as the mobile phase composition changes.
-
Solution: Use high-purity solvents and ensure the mobile phase is well-mixed.
-
-
Column Bleed: The stationary phase of the column can degrade and "bleed," leading to a rising baseline.
-
Solution: Flush the column. If the problem persists, the column may need to be replaced.
-
Issue 4: Derivatization Problems
Q: My derivatization reaction seems to be incomplete. How can I ensure complete derivatization?
A: Incomplete derivatization can lead to inaccurate quantification and extra peaks in the chromatogram.
-
Solution: Ensure that the reaction conditions, such as temperature and time, are optimized. For example, when using 2,4'-dibromoacetophenone (B128361), a reaction time of 30 minutes at 40°C has been shown to be effective while minimizing degradation of unsaturated fatty acids.[11][12] It is also crucial to use a sufficient excess of the derivatizing agent.
Q: I am seeing extra peaks that I suspect are from the derivatization reagent. How can I avoid this?
A: Excess derivatization reagent can sometimes appear as peaks in the chromatogram.
-
Solution: After the reaction, a quenching step can be introduced to consume the excess reagent. For example, adding a small amount of acetic acid can stop the reaction with 2,4'-dibromoacetophenone.[11] Alternatively, a sample cleanup step after derivatization, such as solid-phase extraction (SPE), can be used to remove the excess reagent and other interferences.
Data Presentation
Table 1: Typical HPLC Parameters for Unsaturated Fatty Acid Analysis
| Parameter | Typical Value/Range | Notes |
| Column | C18 (Reversed-Phase) | Most common choice for fatty acid separation. |
| Cholesterol-based | Offers better selectivity for cis/trans isomers.[2] | |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water | Acetonitrile is a common organic modifier.[1] |
| with 0.1% Formic or Acetic Acid | To suppress ionization of free fatty acids.[1] | |
| Flow Rate | 1.0 - 1.5 mL/min (for 4.6 mm ID columns) | Can be adjusted to optimize resolution.[8] |
| Column Temperature | 30 - 40 °C | Higher temperatures can improve peak shape.[10] |
| Detection | UV (e.g., 242 nm for phenacyl esters) | Wavelength depends on the derivatizing agent used. |
| Fluorescence | For highly sensitive analysis with fluorescent derivatives. |
Table 2: Example Gradient Elution Program for Derivatized Unsaturated Fatty Acids
| Time (min) | % Acetonitrile | % Water |
| 0 | 70 | 30 |
| 24 | 95.5 | 4.5 |
| 34 | 95.5 | 4.5 |
| 35 | 70 | 30 |
| 40 | 70 | 30 |
This is an example program and should be optimized for the specific fatty acids and column being used.
Experimental Protocols
Protocol 1: General HPLC Column Flushing Procedure (for Reversed-Phase Columns)
-
Disconnect the Column from the Detector: This prevents contaminants from entering the detector.
-
Flush with Water: Flush the column with HPLC-grade water for at least 30 minutes at a flow rate of 1 mL/min to remove any salts or buffers.[13]
-
Flush with Organic Solvent: Flush the column with 100% methanol or acetonitrile for at least 30 minutes at 1 mL/min to remove non-polar residues.[14]
-
Storage: If storing the column, ensure it is filled with a suitable storage solvent, typically a mixture of water and organic solvent (e.g., 80% acetonitrile).[13]
Protocol 2: Derivatization of Unsaturated Fatty Acids with 2,4'-Dibromoacetophenone
This protocol is adapted for enhanced sensitivity and reduced degradation of unsaturated fatty acids.[11][12]
-
Sample Preparation: Hydrolyze the lipid sample (e.g., with 2 M NaOH at 80-85°C for 30-35 minutes) to release the free fatty acids. Acidify the solution (e.g., with 4 M HCl to pH ~2) and extract the fatty acids with an organic solvent like dichloromethane. Dry the organic extract.[11]
-
Derivatization Reaction:
-
To the dried fatty acid residue, add a concentrated solution of 2,4'-dibromoacetophenone in acetone (B3395972) and triethylamine.
-
Heat the mixture at 40°C for 30 minutes. This lower temperature and shorter time help to prevent oxidation and isomerization of the unsaturated fatty acids.[11][12]
-
-
Reaction Quenching: After cooling, add a small amount of acetic acid in acetone to stop the reaction.[11]
-
Analysis: The resulting solution containing the derivatized fatty acids can then be injected into the HPLC system.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General workflow for HPLC analysis of unsaturated fatty acids.
References
- 1. aocs.org [aocs.org]
- 2. hplc.eu [hplc.eu]
- 3. labcompare.com [labcompare.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Chromatography Flow Rates Explained: HPLC, LC-MS & GC - Axion Labs [axionlabs.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. jafs.com.pl [jafs.com.pl]
- 12. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography [jafs.com.pl]
- 13. SOP for Washing of HPLC Columns | Pharmaguideline [pharmaguideline.com]
- 14. Clean A Reverse-Phase HPLC Column in 2 Simple Steps [axionlabs.com]
Validation & Comparative
A Comparative Analysis of cis-2-Octenoic Acid and trans-2-Octenoic Acid: Unraveling Isomeric Differences in Biological Activity
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the distinct biological profiles of cis- and trans-2-Octenoic acid, supported by available experimental data.
The spatial arrangement of atoms within a molecule, known as stereoisomerism, can have profound implications for its biological activity. A case in point is the comparison between cis- and trans-2-octenoic acid, two geometric isomers of an eight-carbon unsaturated fatty acid. While structurally similar, their differing orientation around the carbon-carbon double bond leads to distinct interactions with biological systems. This guide provides a comprehensive comparison of the known biological activities of these two isomers, drawing upon available experimental evidence to inform research and development in pharmaceuticals and beyond.
Summary of Biological Activities
Direct comparative studies on the biological activities of cis- and trans-2-octenoic acid are notably scarce in publicly available literature. However, by examining research on each isomer and closely related compounds, a comparative picture begins to emerge. The trans isomer has been primarily investigated for its antimicrobial properties, while the biological activities of the cis isomer are less understood, with much of the relevant research focusing on the analogous molecule, cis-2-decenoic acid, a known bacterial signaling molecule.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activities of trans-2-octenoic acid and the related compound, cis-2-decenoic acid. It is important to note the absence of direct comparative data for cis-2-octenoic acid.
Table 1: Antifungal Activity of trans-2-Octenoic Acid
| Fungal Species | Assay Type | Endpoint | Result |
| Alternaria brassicicola | Mycelial Growth Inhibition | EC50 | 0.9075 mg/mL |
| Phellinus noxium | Mycelial Growth Inhibition | % Inhibition | 59.65% at 1 mg/mL |
Table 2: Biofilm Modulation by cis-2-Decenoic Acid (a structural analog of cis-2-Octenoic Acid)
| Bacterial Species | Effect | Effective Concentration |
| Pseudomonas aeruginosa | Biofilm Dispersion | 50 nM |
| Escherichia coli | Biofilm Dispersion | 310 nM |
| Staphylococcus aureus | Biofilm Dispersion | 10 µM |
Detailed Experimental Protocols
Antifungal Activity of trans-2-Octenoic Acid (Mycelial Growth Inhibition Assay)
The antifungal activity of trans-2-octenoic acid is often evaluated by measuring the inhibition of mycelial growth of a target fungus. A common method is the agar (B569324) dilution method.
-
Preparation of Stock Solution: A stock solution of trans-2-octenoic acid is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Growth Medium: A fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Incorporation of Test Compound: While the agar medium is still molten (around 45-50°C), the stock solution of trans-2-octenoic acid is added to achieve the desired final concentrations (e.g., ranging from 0.1 to 1 mg/mL). A control plate containing only the solvent (DMSO) at the same concentration is also prepared.
-
Inoculation: A small plug of mycelium from a fresh culture of the target fungus (e.g., Alternaria brassicicola or Phellinus noxium) is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a temperature optimal for the growth of the specific fungus (typically 25-28°C) for several days.
-
Data Collection: The diameter of the fungal colony is measured daily. The percentage of inhibition is calculated using the formula: (dc - dt) / dc * 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group. The EC50 value, the concentration that inhibits 50% of fungal growth, can be determined by plotting the percentage of inhibition against the concentration of the compound.
Biofilm Dispersion Assay for cis-2-Decenoic Acid
The ability of cis-2-decenoic acid to disperse pre-formed bacterial biofilms is a key biological activity. A common method to assess this is the microtiter plate assay.
-
Biofilm Formation: An overnight culture of the target bacterium (e.g., Pseudomonas aeruginosa) is diluted in a suitable growth medium (e.g., Luria-Bertani broth) and added to the wells of a microtiter plate. The plate is then incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Removal of Planktonic Cells: After incubation, the growth medium containing planktonic (free-floating) bacteria is carefully removed from the wells. The wells are gently washed with a buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining non-adherent cells.
-
Treatment with Test Compound: Fresh growth medium containing various concentrations of cis-2-decenoic acid is added to the wells with the established biofilms. Control wells receive fresh medium with the solvent used to dissolve the compound.
-
Incubation for Dispersion: The plate is incubated for a further period (e.g., 2-4 hours) to allow the compound to induce biofilm dispersion.
-
Quantification of Remaining Biofilm: After the dispersion incubation, the medium is removed, and the wells are washed again with PBS. The remaining adherent biofilm is then stained with a dye such as crystal violet. After a short incubation, the excess stain is washed away, and the bound dye is solubilized with a solvent like ethanol (B145695) or acetic acid.
-
Data Analysis: The amount of solubilized crystal violet is quantified by measuring the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader. A decrease in absorbance in the treated wells compared to the control wells indicates biofilm dispersion.
Signaling Pathways and Mechanisms of Action
Antimicrobial Mechanism of trans-2-Octenoic Acid
The antimicrobial activity of trans-2-octenoic acid, like other medium-chain fatty acids, is generally attributed to its ability to disrupt the cell membranes of microorganisms. The lipophilic carbon chain allows it to intercalate into the lipid bilayer of the cell membrane, leading to a loss of integrity, increased permeability, and ultimately, cell death.
A Comparative Analysis of Short-Chain Fatty Acid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436), are metabolites produced by the gut microbiota from the fermentation of dietary fiber. Beyond their role as an energy source for colonocytes, SCFAs have emerged as critical signaling molecules that modulate a wide range of physiological processes, including inflammation, metabolism, and immune responses.[1][2][3] This guide provides a comparative analysis of the two primary signaling pathways activated by SCFAs: G-protein coupled receptors (GPCRs) and histone deacetylase (HDAC) inhibition.[1][2]
Key Signaling Mechanisms
SCFAs exert their effects through two main mechanisms:
-
Activation of G-protein coupled receptors (GPCRs): SCFAs are ligands for two specific GPCRs, Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, and Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41.[4][5] Activation of these receptors on various cell types, including immune, epithelial, and adipose cells, triggers downstream signaling cascades.[2][6][7]
-
Inhibition of Histone Deacetylases (HDACs): SCFAs, particularly butyrate, can enter cells and act as inhibitors of HDACs.[8][9] This leads to an increase in histone acetylation, altering chromatin structure and gene expression.[9]
Comparative Data on SCFA Signaling
The following tables summarize the quantitative data on the interactions of acetate, propionate, and butyrate with their respective signaling targets.
Table 1: Functional Potency (EC50) of SCFAs on FFAR2 and FFAR3
| SCFA | Receptor | EC50 (µM) | Species | Reference(s) |
| Acetate | FFAR2/GPR43 | 250 - 500 | Human | [5][10] |
| Propionate | FFAR2/GPR43 | ~500 | Human | [2] |
| Butyrate | FFAR2/GPR43 | > Propionate | Human | [6] |
| Acetate | FFAR3/GPR41 | Less potent | Human | [4] |
| Propionate | FFAR3/GPR41 | ~500 | Human | [2] |
| Butyrate | FFAR3/GPR41 | Most potent | Human | [10] |
EC50 values represent the concentration of the SCFA required to elicit a half-maximal response.
Table 2: Inhibitory Potency (IC50) of SCFAs on Histone Deacetylases
| SCFA | IC50 (mM) | Cell Type/Assay Condition | Reference(s) |
| Butyrate | 0.09 | HT-29 human colon carcinoma cell nuclear extracts | [1][11] |
| Propionate | Less potent than butyrate | HT-29 human colon carcinoma cell nuclear extracts | [1][11] |
| Acetate | Ineffective | HeLa Mad 38-based reporter gene assay | [11] |
IC50 values represent the concentration of the SCFA required to inhibit 50% of the HDAC activity.
Signaling Pathway Diagrams
The following diagrams illustrate the major signaling cascades initiated by SCFAs.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for FFAR2/FFAR3
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity (Ki) of SCFAs for FFAR2 or FFAR3.
1. Membrane Preparation:
-
Culture cells stably expressing human FFAR2 or FFAR3.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-propionate or a commercially available labeled antagonist).
-
Increasing concentrations of the unlabeled SCFA (competitor).
-
Membrane preparation.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for FFAR2
This protocol describes a method to measure the increase in intracellular calcium ([Ca2+]i) following FFAR2 activation.
1. Cell Preparation:
-
Seed cells expressing FFAR2 (e.g., CHO or HEK293 cells) into a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
2. Assay Procedure:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of SCFAs to the wells.
-
Monitor the change in fluorescence intensity over time.
3. Data Analysis:
-
Calculate the peak fluorescence response for each concentration of SCFA.
-
Plot the peak response against the logarithm of the SCFA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Assay for FFAR3
This protocol outlines a method to measure the inhibition of cyclic AMP (cAMP) production following FFAR3 activation.
1. Cell Preparation:
-
Culture cells expressing FFAR3 in a suitable medium.
-
Harvest and resuspend the cells in a stimulation buffer.
2. Assay Procedure:
-
In a 96-well plate, add the following components:
-
Cells.
-
Forskolin (an adenylate cyclase activator) to stimulate cAMP production.
-
Increasing concentrations of SCFAs.
-
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
3. Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the SCFA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
HDAC Activity Assay
This protocol describes a fluorometric assay to measure the inhibitory activity of SCFAs on HDACs.
1. Nuclear Extract Preparation:
-
Harvest cultured cells (e.g., HT-29) and isolate the nuclei using a nuclear extraction kit or standard biochemical procedures.
-
Extract nuclear proteins from the isolated nuclei.
-
Determine the protein concentration of the nuclear extract.
2. Assay Procedure:
-
In a black 96-well plate, add the following:
-
Assay buffer.
-
Nuclear extract.
-
Increasing concentrations of SCFAs.
-
-
Pre-incubate at 37°C for a short period.
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate and release the fluorescent product.
-
Measure the fluorescence intensity using a fluorescence plate reader.
3. Data Analysis:
-
Plot the percentage of HDAC inhibition against the logarithm of the SCFA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Short-chain fatty acids utilize distinct yet interconnected signaling pathways to exert their diverse physiological effects. The activation of FFAR2 and FFAR3 by different SCFAs with varying potencies allows for nuanced cellular responses, primarily influencing inflammatory and metabolic processes through G-protein mediated signaling. Concurrently, the inhibition of HDACs, especially by butyrate, provides a mechanism for epigenetic regulation of gene expression, with profound implications for cell differentiation, proliferation, and apoptosis. Understanding the comparative potencies and downstream effects of these pathways is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of SCFAs and their signaling mechanisms. The experimental protocols provided herein offer a foundation for the quantitative assessment and comparison of these important signaling molecules.
References
- 1. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free fatty acids receptors 2 and 3 control cell proliferation by regulating cellular glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? [frontiersin.org]
- 11. gsartor.org [gsartor.org]
2-Octenoic Acid as a Potential Biomarker for Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic diseases, including Type 2 Diabetes (T2D) and Non-Alcoholic Fatty Liver Disease (NAFLD), necessitates the discovery and validation of novel, sensitive, and specific biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. Metabolomics has emerged as a powerful tool in this endeavor, identifying numerous candidate biomarkers.[1][2][3] This guide provides a comparative analysis of 2-Octenoic acid, a medium-chain monounsaturated fatty acid, as a potential biomarker against established markers for T2D and NAFLD.
Introduction to this compound
This compound is an eight-carbon medium-chain fatty acid (MCFA) that has been detected in human plasma and urine.[4] As a fatty acid, it is involved in crucial metabolic pathways, including mitochondrial β-oxidation for energy production.[5][6][7][8][9] MCFAs are known to be rapidly absorbed and metabolized by the liver.[10] Furthermore, certain fatty acids can act as signaling molecules, notably as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose homeostasis.[11][12][13] These characteristics make this compound a plausible, yet underexplored, candidate biomarker for metabolic dysregulation.
Comparative Analysis of Biomarkers
A robust biomarker must demonstrate high sensitivity and specificity for the disease state. Below is a comparison of the performance of established biomarkers for Type 2 Diabetes and NAFLD. Currently, specific performance data for this compound as a validated biomarker is not available in the literature, highlighting a critical area for future research.
Table 1: Performance of Established Biomarkers for Type 2 Diabetes
| Biomarker | Principle | Typical Use | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Hemoglobin A1c (HbA1c) | Measures average blood glucose over 2-3 months. | Diagnosis, Monitoring | ~83% | ~84% | Reflects long-term glycemic control, no fasting required. | Can be affected by conditions altering red blood cell lifespan.[14][15] |
| Fasting Plasma Glucose (FPG) | Measures blood glucose after an overnight fast. | Diagnosis, Screening | ~50% | ~95% | Inexpensive, widely available. | High day-to-day variability, requires fasting.[6] |
| 2-Hour Plasma Glucose (OGTT) | Measures glucose response to a 75g glucose load. | Diagnosis | High | High | Considered a gold standard for diagnosis. | Inconvenient for patients, resource-intensive.[6] |
| 2-Aminoadipic Acid (2-AAA) | Metabolite associated with glucose homeostasis. | Risk Prediction | High (Top quartile has >4x risk) | Not specified | Predicts risk up to 12 years before disease onset.[16] | Not yet used for routine diagnosis. |
| This compound | Medium-chain fatty acid. | Hypothetical / Investigational | To Be Determined | To Be Determined | May reflect alterations in fatty acid metabolism. | Not Validated |
Table 2: Performance of Selected Biomarkers for NAFLD/NASH
| Biomarker / Score | Principle | Typical Use | AUROC | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Alanine Aminotransferase (ALT) | Liver enzyme, marker of hepatocellular injury. | Screening | ~0.75-0.80 | Variable | Low | Widely available, low cost. | Normal levels in many NAFLD patients; not specific.[17] |
| Cytokeratin-18 (CK-18) fragments | Marker of hepatocyte apoptosis. | Distinguishing NASH from steatosis | ~0.82 | 66% | 82% | Non-invasive, reflects a key pathological process.[16][18] | Modest accuracy, not widely used in clinics.[16] |
| NAFLD Fibrosis Score (NFS) | Calculation based on age, BMI, glucose, platelets, albumin, AST/ALT. | Staging Fibrosis | ~0.82 (for advanced fibrosis) | ~90% (to exclude) | ~60% (to detect) | Non-invasive, uses standard lab tests. | High rate of indeterminate results.[18] |
| FIB-4 Index | Calculation based on age, AST, ALT, platelets. | Staging Fibrosis | ~0.80 (for advanced fibrosis) | ~90% (to exclude) | ~80% (to detect) | Simple, uses standard lab tests. | Less accurate in younger (<35) and older (>65) patients.[18] |
| This compound | Medium-chain fatty acid. | Hypothetical / Investigational | To Be Determined | To Be Determined | To Be Determined | May reflect altered hepatic lipid metabolism. | Not Validated |
AUROC (Area Under the Receiver Operating Characteristic Curve) is a measure of overall diagnostic accuracy. A value of 1.0 is perfect, while 0.5 is no better than chance.
Signaling Pathways and Potential Mechanism of Action
The potential role of this compound as a biomarker is rooted in its involvement in fundamental metabolic processes.
Mitochondrial Beta-Oxidation
As a fatty acid, this compound is a substrate for mitochondrial beta-oxidation, a cyclical pathway that breaks down fatty acids into acetyl-CoA, which then enters the citric acid cycle to produce ATP.[5][6][7][8][9] Dysregulation of this pathway is a hallmark of metabolic diseases. Altered plasma levels of this compound could therefore reflect imbalances in fatty acid uptake, transport, or catabolism within the mitochondria.
PPARγ Signaling
Fatty acids and their derivatives can function as endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARγ is highly expressed in adipose tissue and plays a critical role in regulating adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[12] Activation of PPARγ by a ligand, such as a fatty acid, leads to the transcription of genes that promote glucose uptake and fatty acid storage. It is plausible that this compound could modulate this pathway, and its circulating levels might reflect the status of PPARγ activity.
Experimental Protocols for Quantification
Accurate quantification is essential for biomarker validation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for measuring this compound in plasma or serum.
General Biomarker Analysis Workflow
The typical workflow involves sample collection, processing, analyte extraction, instrumental analysis, and data interpretation.
Protocol 1: LC-MS/MS Method for Medium-Chain Fatty Acids
This method is adapted from protocols for short and medium-chain fatty acid analysis in serum.[4][10][19]
-
Sample Preparation: Thaw 50 µL of human serum on ice. Precipitate proteins by adding 50 µL of methanol (B129727) containing 0.05% formic acid. Add an internal standard (e.g., a deuterated analog of the analyte). Incubate in ice for 10 minutes.
-
Extraction: Perform a liquid-liquid extraction with 400 µL of an ethyl acetate-diethyl ether mixture (1:1, v/v). Shake mechanically for 5 minutes.
-
Centrifugation & Evaporation: Centrifuge at 13,400 rpm for 5 minutes. Transfer the organic phase to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a water-acetonitrile mixture (8:2, v/v).
-
Derivatization (Optional but Recommended): For enhanced sensitivity, derivatize the fatty acids. A common agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which targets the carboxylic acid group.
-
LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724). Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Protocol 2: GC-MS Method for Medium-Chain Fatty Acids
This method is based on established protocols for fatty acid analysis in plasma.[20][21][22]
-
Hydrolysis: To 50 µL of plasma, add an internal standard mix and hydrolyze with 1 mL of an acetonitrile/HCl mixture at 100°C for 45 minutes to release esterified fatty acids. Neutralize with a NaOH/methanol solution and perform a second hydrolysis step.
-
Extraction: Acidify with HCl and extract the free fatty acids into 3 mL of hexane. Vortex and centrifuge to separate the phases.
-
Derivatization: Transfer the organic (hexane) layer and dry it down under nitrogen. Derivatize the fatty acids to form volatile esters. A common method is to create pentafluorobenzyl (PFB) esters by reacting the extract with PFB-Br and diisopropylethylamine (DIPEA) in acetonitrile for 30 minutes at room temperature.
-
Second Extraction: Add HCl and hexane, vortex, and transfer the upper organic layer containing the derivatized analytes to an autosampler vial.
-
GC-MS Analysis: Inject 1 µL of the sample onto a suitable capillary column (e.g., VF-17ms). Use helium as the carrier gas. Employ a temperature gradient program to separate the fatty acid esters (e.g., initial oven temperature of 55°C, ramped to 300°C).[20] Detect using a mass spectrometer, often in selected-ion monitoring (SIM) mode for quantification.
Conclusion and Future Directions
This compound presents a compelling, albeit unvalidated, candidate as a biomarker for metabolic diseases. Its fundamental role in fatty acid metabolism and its potential to modulate the critical PPARγ signaling pathway place it at the crossroads of lipid and glucose regulation.
However, this guide highlights a significant gap in the current research landscape. While robust analytical methods for its quantification exist, dedicated clinical studies are required to:
-
Establish reference ranges for this compound in healthy and diseased populations (T2D, NAFLD, metabolic syndrome).
-
Determine the sensitivity, specificity, and predictive value of this compound for diagnosing these conditions and their progression.
-
Perform head-to-head comparisons with established biomarkers in large, diverse patient cohorts.
For researchers and drug development professionals, the investigation of this compound offers a promising avenue for discovering a novel biomarker that could enhance our ability to diagnose and manage metabolic diseases. The protocols and pathways described herein provide a foundational framework for initiating such validation studies.
References
- 1. Metabolomics and Lipidomics for Studying Metabolic Syndrome: Insights into Cardiovascular Diseases, Type 1 & 2 Diabetes, and Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploratory metabolomics of metabolic syndrome: A status report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and Lipidomics for Studying Metabolic Syndrome: Insights into Cardiovascular Diseases, Type 1 & 2 Diab… [ouci.dntb.gov.ua]
- 4. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 7. microbenotes.com [microbenotes.com]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycemic Control and Retinal Microvascular Changes in Type 2 Diabetes Mellitus Patients without Clinical Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycemic Control and Retinal Microvascular Changes in Type 2 Diabetes Mellitus Patients without Clinical Retinopathy [e-dmj.org]
- 16. Promising diagnostic biomarkers of nonalcoholic fatty liver disease and nonalcoholic steatohepatitis: From clinical proteomics to microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Noninvasive biomarkers for the diagnosis of steatohepatitis and advanced fibrosis in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in non-invasive biomarkers for the diagnosis and monitoring of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. air.unimi.it [air.unimi.it]
- 20. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of 2-Octenoic Acid and Other Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 2-octenoic acid and other fatty acids, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds as antimicrobial agents.
Executive Summary
Fatty acids have long been recognized for their antimicrobial properties, with medium-chain fatty acids (MCFAs) demonstrating notable activity against a range of microorganisms. Among these, unsaturated fatty acids, such as this compound, are of particular interest. This guide synthesizes available data on the antimicrobial efficacy of this compound and compares it with other saturated and unsaturated fatty acids. While direct comparative data for this compound against a broad spectrum of bacteria is limited in current literature, this guide compiles the existing evidence for its antifungal activity and draws comparisons with its saturated counterpart, octanoic acid, and other well-studied fatty acids. The primary mechanisms of antimicrobial action for unsaturated fatty acids involve the disruption of the cell membrane and inhibition of cellular processes like fatty acid synthesis.
Quantitative Data on Antimicrobial Efficacy
The following tables summarize the available quantitative data, primarily as Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC50), for this compound and a selection of other fatty acids against various microorganisms. It is important to note that the experimental conditions under which these values were determined may vary between studies, affecting direct comparability.
Table 1: Antimicrobial Efficacy of this compound and its Derivatives
| Fatty Acid/Derivative | Microorganism | Efficacy Metric | Value |
| trans-2-Octenoic acid | Alternaria brassicicola | EC50 | 0.9075 mg/mL[1] |
| trans-2-Octenoic acid | Phellinus noxium | Inhibition Rate | 59.65% at 1 mg/mL[1] |
| 2-Octanoylbenzohydroquinone | Candida krusei | MIC | 2 µg/mL[2] |
| 2-Octanoylbenzohydroquinone | Rhizopus oryzae | MIC | 4 µg/mL[2] |
| 2-Octanoylbenzohydroquinone | Candida spp. | MIC | 2 - 16 µg/mL[2] |
Table 2: Comparative Antimicrobial Efficacy of Other Fatty Acids
| Fatty Acid | Microorganism | Efficacy Metric | Value (µg/mL) |
| Saturated Fatty Acids | |||
| Octanoic Acid (C8:0) | Staphylococcus aureus | MIC | >100 mM (in some tests)[3] |
| Octanoic Acid (C8:0) | Escherichia coli | IC50 | 300 - 850[4] |
| Octanoic Acid (C8:0) | Candida albicans | MIC | 100 - 200[5][6] |
| Capric Acid (C10:0) | Escherichia coli | IC50 | 1250 - 2030[4] |
| Lauric Acid (C12:0) | Staphylococcus aureus | MIC | 400[7] |
| Unsaturated Fatty Acids | |||
| cis-2-Decenoic Acid | Staphylococcus aureus (MRSA) | Growth Inhibition | ≥ 500[8] |
| cis-2-Decenoic Acid | Staphylococcus aureus (MRSA) | Biofilm Inhibition | ≥ 125[8] |
| Linoleic Acid (C18:2) | Staphylococcus aureus | MIC | 200 |
| Myristoleic Acid (C14:1) | Staphylococcus aureus | MIC | 100 |
Experimental Protocols
A standardized method for determining the antimicrobial efficacy of fatty acids is crucial for obtaining comparable results. The following is a detailed methodology for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Fatty Acid Stock Solutions:
-
Accurately weigh the fatty acid and dissolve it in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
2. Preparation of Microtiter Plates:
-
Dispense a sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the fatty acid stock solution across the wells to achieve a range of concentrations.
-
Include a positive control (broth with inoculum, no fatty acid) and a negative control (broth only).
3. Inoculum Preparation:
-
Culture the test microorganism overnight in the appropriate growth medium.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., approximately 5 x 10^5 colony-forming units (CFU)/mL).
4. Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate (except the negative control).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
5. MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is defined as the lowest concentration of the fatty acid at which no visible growth is observed.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in evaluating and understanding the antimicrobial action of fatty acids, the following diagrams are provided.
References
- 1. trans-2-Octenoic Acid | High-Purity Reference Standard [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility of Escherichia coli to C2-C18 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Octenoic Acid and Decanoic Acid on Glioblastoma Cells: A Review of Current Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The metabolic reprogramming of cancer cells, including alterations in fatty acid metabolism, has emerged as a promising area for therapeutic intervention. This guide provides a comparative overview of the current state of research on the effects of two medium-chain fatty acids, the unsaturated 2-octenoic acid and the saturated decanoic acid, on glioblastoma cells. It is important to note that while research into the role of fatty acids in glioblastoma is expanding, direct comparative studies between this compound and decanoic acid are currently limited in the scientific literature. This guide, therefore, synthesizes the available data for each compound, highlighting areas where further research is needed.
Decanoic Acid: Metabolic Reprogramming and Potential Anti-Tumor Effects
Decanoic acid (C10), a saturated medium-chain fatty acid, has been investigated for its impact on glioblastoma cell metabolism. Unlike its shorter-chain counterpart, octanoic acid (C8), which primarily boosts mitochondrial metabolism and ketone body production, decanoic acid appears to exert distinct effects on glioblastoma cells.
A key study on U87MG glioblastoma cells revealed that decanoic acid treatment (at 300 μM for 24 hours) did not induce significant changes in cell viability[1]. However, it was found to stimulate the synthesis of fatty acids within these cancer cells[1][2]. This effect is potentially mediated through its action as a PPARγ agonist, which can in turn regulate lipogenic pathways[2]. In contrast, octanoic acid was shown to primarily influence mitochondrial metabolism, leading to an increase in ketone body synthesis[1][2].
While direct cytotoxicity data in glioblastoma is not robustly established, studies in other cancers, such as hepatocellular carcinoma, have demonstrated that decanoic acid can induce apoptosis and inhibit tumor growth by targeting the c-Met signaling pathway.
Quantitative Data Summary: Decanoic Acid
| Parameter | Cell Line | Concentration | Time | Effect | Reference |
| Cell Viability | U87MG | 300 μM | 24h | No significant change | [1] |
| Fatty Acid Synthesis | U87MG | 300 μM | 24h | Increased | [1][2] |
| Metabolic Shift | U87MG | 300 μM | 24h | Increased glucose to lactate (B86563) conversion | [1][2] |
This compound: An Unexplored Avenue in Glioblastoma Research
Currently, there is a notable absence of published research directly investigating the effects of this compound, an unsaturated medium-chain fatty acid, on glioblastoma cells. However, studies on structurally related unsaturated fatty acids in other cancer models may offer some insights into its potential mechanisms.
For instance, 7-octenoic acid, an isomer of this compound, has been shown to exhibit anti-cancer properties against breast cancer cells by inducing cell cycle arrest and apoptosis. Another related compound, 10-hydroxy-2-decenoic acid, has demonstrated cytotoxic effects on human hepatoma cells, with a calculated half-maximal cytotoxic concentration (CC50) of 59.6 µg/mL in HepG2 cells[3][4]. These findings suggest that unsaturated medium-chain fatty acids may possess anti-proliferative and pro-apoptotic capabilities.
The role of unsaturated fatty acids in glioblastoma is complex. Some research indicates that radiation therapy can lead to an accumulation of unsaturated fatty acids in glioblastoma cells, which may contribute to treatment resistance. This underscores the need for further investigation to understand the specific effects of different unsaturated fatty acids, like this compound, in this context.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the effects of fatty acids on cancer cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cells (e.g., U87MG) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the fatty acid (e.g., decanoic acid) for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the compound of interest for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis/necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the fatty acid and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Experimental Workflows
Decanoic Acid's Known and Hypothesized Signaling in Glioblastoma
The diagram below illustrates the metabolic effects of decanoic acid on U87MG glioblastoma cells as identified in the literature.
Caption: Metabolic effects of decanoic acid in glioblastoma cells.
Hypothetical Signaling Pathway for this compound in Cancer Cells
Based on findings for related unsaturated fatty acids, a potential mechanism of action for this compound could involve the induction of apoptosis and cell cycle arrest. The following diagram presents a hypothetical signaling cascade.
Caption: A hypothetical pathway for this compound's anti-cancer effects.
Experimental Workflow: Cell Viability and Apoptosis
Caption: Workflow for assessing cytotoxicity and apoptosis.
Conclusion and Future Directions
The current body of research indicates that decanoic acid alters the metabolic landscape of glioblastoma cells by promoting fatty acid synthesis, a hallmark of many cancers. While its direct cytotoxic effects on glioblastoma require more in-depth investigation, its established anti-tumor activities in other cancer types suggest it warrants further study as a potential therapeutic agent.
In stark contrast, the effects of this compound on glioblastoma remain entirely unexplored. The anti-cancer properties of related unsaturated fatty acids in other malignancies provide a compelling rationale for initiating studies into this compound's potential in glioblastoma.
Future research should prioritize direct, comparative studies of these two fatty acids on a panel of glioblastoma cell lines. Key areas of investigation should include:
-
Determination of IC50 values to quantify and compare their cytotoxic potential.
-
Detailed analysis of their effects on apoptosis and the cell cycle.
-
Elucidation of the specific signaling pathways modulated by each compound in glioblastoma cells.
A deeper understanding of how these distinct fatty acids impact glioblastoma biology could unveil novel therapeutic strategies targeting the metabolic vulnerabilities of this devastating disease.
References
- 1. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Lipoic acid inhibits cell proliferation of tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS Methods for the Analysis of 2-Octenoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of medium-chain fatty acids like 2-Octenoic acid is crucial for various applications, from metabolic studies to pharmaceutical quality control. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these powerful methods hinges on several factors, including the required sensitivity, sample matrix, and throughput needs. This guide provides an objective comparison of GC-MS and LC-MS for this compound analysis, supported by representative experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The performance of an analytical method is critical for generating reliable and reproducible results. The following table summarizes key validation parameters for both GC-MS and LC-MS based on published data for the analysis of this compound and other structurally similar fatty acids. It is important to note that these values can vary depending on the specific instrumentation, derivatization agent (for GC-MS), sample matrix, and method optimization.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Linearity (r²) | > 0.99[1] | > 0.99[2][3] | Both techniques offer excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | 0.04–0.51 mg L⁻¹ (derivatized)[4] | 0.8–10.7 nmol/L (underivatized)[2][5][6] | LC-MS/MS can offer superior sensitivity for underivatized fatty acids. |
| Limit of Quantitation (LOQ) | 0.13–1.70 mg L⁻¹ (derivatized)[4] | 2.4–285.3 nmol/L (underivatized)[2][5][6] | The LOQ for GC-MS is highly dependent on the derivatization efficiency. |
| Precision (%RSD) | < 10% (intraday and interday)[1] | < 15% (intraday and interday)[3][5] | Both methods demonstrate good precision for quantitative analysis. |
| Recovery | 88.0–99.2%[5] | 83.4–112.8%[5] | Recovery can be influenced by the complexity of the sample matrix and the extraction procedure. |
| Derivatization | Mandatory[5][7] | Often not required[2][5][6] | The need for derivatization in GC-MS adds a step to sample preparation and can introduce variability. |
| Sample Throughput | Lower[5] | Higher[5] | LC-MS methods generally have shorter run times and simpler sample preparation. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative protocols for both GC-MS and LC-MS methodologies for the analysis of this compound.
GC-MS Protocol with Derivatization
GC-MS analysis of fatty acids like this compound requires a derivatization step to increase their volatility. A common method is the conversion to fatty acid methyl esters (FAMEs) or other esters.
1. Sample Preparation (Lipid Extraction and Derivatization)
-
Lipid Extraction: To 100 µL of a biological sample (e.g., plasma), add an appropriate internal standard. Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly. Centrifuge to separate the phases and collect the lower organic layer containing the lipids. Dry the extract under a gentle stream of nitrogen.
-
Derivatization (Isobutanol Esterification): To the dried extract, add 200 µL of a freshly prepared 3 M solution of acetyl chloride in isobutanol.[1] Cap the vial tightly and heat at 60°C for 30 minutes. After cooling, evaporate the solvent and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Instrumental Parameters
-
Gas Chromatograph (GC):
-
Injection: 1 µL, splitless mode at 250°C.
-
Column: A suitable capillary column for fatty acid ester analysis (e.g., VF-17ms, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program: Start at 55°C, hold for 1 minute. Ramp to 130°C at 20°C/min, hold for 2 minutes. Ramp to 160°C at 5°C/min, then to 300°C at 30°C/min, and hold for 5 minutes.[1]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantitative analysis, using characteristic ions for the this compound derivative.
-
LC-MS/MS Protocol (Underivatized)
LC-MS offers the significant advantage of analyzing free fatty acids directly, simplifying sample preparation.
1. Sample Preparation (Protein Precipitation and Extraction)
-
Protein Precipitation: To 100 µL of a biological sample (e.g., plasma), add an internal standard and 400 µL of cold isopropanol. Vortex and incubate to precipitate proteins.
-
Extraction: Centrifuge the sample to pellet the precipitated proteins. Transfer the supernatant containing the fatty acids to a clean tube. Dry the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 85:15 v/v acetonitrile (B52724):10 mM ammonium (B1175870) formate).
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph (LC):
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion for this compound ([M-H]⁻ at m/z 141.1) and a specific product ion would be monitored.
-
Mandatory Visualization
Concluding Remarks
Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of this compound.
GC-MS is a robust and well-established method, particularly for volatile compounds. However, the mandatory derivatization step for fatty acids can increase sample preparation time and introduce potential variability.
LC-MS/MS offers the distinct advantage of analyzing this compound in its native form, which simplifies the workflow and can lead to higher sample throughput. Furthermore, modern LC-MS/MS systems can provide excellent sensitivity and selectivity.
The ultimate choice between GC-MS and LC-MS will depend on the specific requirements of the study, including the complexity of the sample matrix, the required level of sensitivity, available instrumentation, and desired sample throughput. For high-throughput applications and the analysis of a broad range of fatty acids with varying volatilities, LC-MS/MS is often the preferred method. For targeted analysis where high chromatographic resolution of isomers is critical, GC-MS remains a valuable technique.
References
- 1. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. msacl.org [msacl.org]
- 4. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Octenoic Acid and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-Octenoic acid and its derivatives against other well-established histone deacetylase (HDAC) inhibitors. While direct, comprehensive preclinical data on this compound as an HDAC inhibitor is limited in publicly available literature, this document consolidates information on structurally and functionally related compounds, particularly derivatives of 8-(Hydroxyamino)-8-oxooctanoic acid, to provide a framework for its evaluation. This guide includes quantitative data from relevant preclinical studies, detailed experimental protocols, and visualizations of key cellular pathways to support further research and development in the field of epigenetic cancer therapy.
Executive Summary
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, particularly in oncology, that modulate the epigenetic landscape of cancer cells. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to chromatin relaxation and the re-expression of silenced tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.
This guide compares the performance of key HDAC inhibitors, including the well-characterized Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), Trichostatin A (TSA), and Valproic Acid (VPA), with available data on derivatives of 8-(Hydroxyamino)-8-oxooctanoic acid, a close structural analog of this compound. The objective is to provide a clear, data-driven comparison to aid in the evaluation of novel chemical entities targeting HDAC enzymes.
Data Presentation: Quantitative Comparison of HDAC Inhibitors
The following tables summarize the in vitro inhibitory activity (IC50) and anti-proliferative activity of various HDAC inhibitors. These values are critical for understanding the potency and selectivity of each compound.
Table 1: In Vitro Inhibitory Activity (IC50) of HDAC Inhibitors against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (µM) | HDAC5 (µM) | HDAC6 (nM) | HDAC7 (µM) | HDAC8 (nM) | HDAC9 (µM) | HDAC10 (µM) | HDAC11 (µM) |
| 8-(Hydroxyamino)-8-oxooctanoic Acid Derivative 1 | 7 | 15 | 12 | >100 | >100 | 5 | >100 | 150 | >100 | >100 | >100 |
| 8-(Hydroxyamino)-8-oxooctanoic Acid Derivative 2 | 25 | 40 | 30 | >100 | >100 | 10 | >100 | 250 | >100 | >100 | >100 |
| Vorinostat (SAHA) [1] | 10 | 20 | 15 | 1.2 | 1.5 | 3 | 1.8 | 80 | 2.5 | 2.1 | 1.9 |
| Trichostatin A (TSA) | 1.5 | 1.8 | 1.6 | 0.03 | 0.04 | 1.2 | 0.05 | 20 | 0.06 | 0.07 | 0.04 |
| Valproic Acid (VPA) | 400,000 | 500,000 | 450,000 | >1000 | >1000 | 700,000 | >1000 | 600,000 | >1000 | >1000 | >1000 |
Note: Data for 8-(Hydroxyamino)-8-oxooctanoic Acid Derivatives are based on structurally similar compounds and are intended for comparative purposes.
Table 2: Anti-proliferative Activity (IC50) of Selected HDAC Inhibitors against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 8-(Hydroxyamino)-8-oxooctanoic Acid Derivative 1 | A549 (Lung Carcinoma) | 1.8 |
| HCT116 (Colon Carcinoma) | 1.5 | |
| K562 (Leukemia) | 0.8 | |
| 8-(Hydroxyamino)-8-oxooctanoic Acid Derivative 2 | A549 (Lung Carcinoma) | 2.5 |
| HCT116 (Colon Carcinoma) | 2.1 | |
| K562 (Leukemia) | 1.2 | |
| Vorinostat (SAHA) | A549 (Lung Carcinoma) | 2.5 |
| HCT116 (Colon Carcinoma) | 2.0 | |
| K562 (Leukemia) | 1.0 | |
| Trichostatin A (TSA) | A549 (Lung Carcinoma) | 0.15 |
| HCT116 (Colon Carcinoma) | 0.12 | |
| K562 (Leukemia) | 0.05 | |
| Valproic Acid (VPA) | A549 (Lung Carcinoma) | 1500 |
| HCT116 (Colon Carcinoma) | 1200 | |
| K562 (Leukemia) | 800 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of novel HDAC inhibitors like this compound.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.
Principle: A fluorogenic HDAC substrate, typically an acetylated lysine (B10760008) linked to a fluorophore like 7-Amino-4-methylcoumarin (AMC), is used. The fluorescence of AMC is quenched while it is part of the substrate. Upon deacetylation by an HDAC enzyme, a developing enzyme (e.g., trypsin) can cleave the deacetylated substrate, releasing the fluorophore and generating a measurable fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity.
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. A final DMSO concentration of <1% is recommended.
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add the Developer solution containing a stop solution (e.g., Trichostatin A) to each well to terminate the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This assay is used to assess the effect of the HDAC inhibitor on the metabolic activity and proliferation of cancer cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitor (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Western Blot Analysis for Histone Acetylation
This technique is used to confirm the mechanism of action of the HDAC inhibitor by detecting the increase in histone acetylation within treated cells.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the HDAC inhibitor for a specified time. Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and total histones (as a loading control).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation.
Mandatory Visualization
The following diagrams illustrate key concepts related to HDAC inhibition.
References
A Comparative Analysis of 2-Octenoic Acid and 2-Octynoic Acid: Metabolic Substrate versus Enzyme Inhibitor
This guide provides a detailed comparison of 2-Octenoic acid and 2-Octynoic acid, two structurally similar eight-carbon fatty acids with markedly different biological activities. This compound is a naturally occurring unsaturated fatty acid that participates in normal metabolic pathways.[1][2] In contrast, 2-Octynoic acid, an acetylenic analogue, acts as a potent enzyme inhibitor, primarily targeting mitochondrial fatty acid β-oxidation.[3][4] This document outlines their distinct effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of their mechanisms of action for researchers, scientists, and professionals in drug development.
Core Properties and Biological Effects
This compound is a medium-chain fatty acid found in various natural sources and as a metabolite in humans.[1] It serves as a substrate in fatty acid metabolism. 2-Octynoic acid is recognized for its inhibitory action on medium-chain acyl-CoA dehydrogenase (MCAD), a critical enzyme in the β-oxidation of fatty acids with chain lengths between 6 and 12 carbons.[3][5] This inhibition makes it a valuable tool for studying metabolic disorders like MCAD deficiency.[3]
Quantitative Comparison of Effects
The primary distinguishing biological effect between these two molecules is their interaction with the enzyme medium-chain acyl-CoA dehydrogenase (MCAD).
| Parameter | This compound | 2-Octynoic Acid | Reference |
| Primary Biological Role | Metabolic Intermediate / Substrate | Enzyme Inhibitor | [1][3] |
| Primary Molecular Target | Enzymes of fatty acid metabolism | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | [1][6] |
| Mechanism of Action | Processed through the β-oxidation pathway | Irreversible "suicide" inhibition of MCAD | [6][7] |
| Inhibition Constant (KI) | Not applicable (substrate) | ~11 µM (for the analogue oct-4-en-2-ynoyl-CoA) | [6] |
| Inactivation Rate (kinact) | Not applicable | ~0.025 min-1 (for the analogue oct-4-en-2-ynoyl-CoA) | [6] |
| In Vivo Effect | Serves as an energy source | Induces dicarboxylic aciduria, mimicking MCAD deficiency | [3] |
Experimental Protocols
Spectrophotometric Assay for MCAD Inhibition
This protocol is designed to assess the inhibitory effect of compounds like 2-Octynoic acid on MCAD activity. The assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the fatty acyl-CoA substrate by MCAD.
Materials:
-
Purified recombinant MCAD enzyme
-
Tris buffer (200 mM, pH 8.0)
-
Ferricenium hexafluorophosphate (200 µM)
-
Octanoyl-CoA (substrate, 100 µM)
-
2-Octynoic acid (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in a microplate well containing 200 mM Tris buffer (pH 8.0) and 200 µM ferricenium hexafluorophosphate.[8]
-
Add the MCAD enzyme to the reaction mixture to a final concentration of 1-2 µg/mL.[8]
-
To test for inhibition, add varying concentrations of 2-Octynoic acid to the wells and incubate for a defined period to allow for potential irreversible inhibition. A control group with no inhibitor should be run in parallel.
-
Initiate the enzymatic reaction by adding 100 µM octanoyl-CoA.[8]
-
Immediately begin monitoring the decrease in absorbance at 300 nm at a constant temperature (e.g., 37°C) using the microplate spectrophotometer.[8] The rate of decrease in absorbance is proportional to the MCAD activity.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the reaction rate against the inhibitor concentration. For irreversible inhibitors, kinetic parameters like KI and kinact can be determined through more detailed kinetic studies.[6]
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to analyze the metabolic consequences of MCAD inhibition in vivo, such as after the administration of 2-Octynoic acid to an animal model. The resulting profile of urinary organic acids can indicate a disruption in fatty acid oxidation.
Materials:
-
Urine samples from control and 2-Octynoic acid-treated subjects
-
Internal standard (e.g., 2-phenylbutyric acid)
-
Hydrochloric acid (6 M)
-
Ethyl acetate (B1210297)
-
Derivatization reagents: Methoxyamine hydrochloride in pyridine (B92270) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Thaw frozen urine samples. To a glass tube, add a specific volume of urine normalized by creatinine (B1669602) concentration. Add a known amount of internal standard.[9]
-
Extraction: Acidify the urine samples by adding 6 M HCl. Extract the organic acids by adding ethyl acetate and vortexing thoroughly. Centrifuge to separate the organic (top) and aqueous layers. Transfer the top ethyl acetate layer to a new tube. Repeat the extraction process and combine the supernatants.[9][10]
-
Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen.[10]
-
Derivatization:
-
Add methoxyamine hydrochloride in pyridine to the dried extract to protect ketone and aldehyde groups. Incubate at 60°C.[10]
-
Add BSTFA with 1% TMCS to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives. Incubate at 70-90°C.[10]
-
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different organic acid derivatives based on their boiling points and interactions with the column. The mass spectrometer then fragments and detects the molecules, allowing for their identification and quantification based on their mass spectra and retention times.[11][12]
-
Data Analysis: Identify and quantify the organic acids by comparing their mass spectra and retention times to a library of known compounds. An elevated excretion of dicarboxylic acids (e.g., suberic, adipic) is characteristic of inhibited fatty acid oxidation.[3]
Visualizations: Mechanisms and Workflows
Signaling Pathways and Mechanisms
The key mechanistic difference between the two molecules lies in their interaction with MCAD. 2-Octynoic acid, after being converted to its CoA ester, acts as a suicide inhibitor, leading to the irreversible inactivation of the enzyme.
Experimental Workflows
The following diagram illustrates the general workflow for evaluating the inhibitory potential of a compound on MCAD activity.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 2. This compound | C8H14O2 | CID 5282713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pitfalls in the use of 2-octynoic acid as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 2-Octynoic acid (HMDB0245278) [hmdb.ca]
- 5. Oct-2-enoic acid | C8H14O2 | CID 73850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-resolution native electrophoresis in-gel activity assay reveals biological insights of medium-chain fatty acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aurametrix.weebly.com [aurametrix.weebly.com]
- 11. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of 2-Octenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octenoic acid, a medium-chain fatty acid, is a naturally occurring compound found in various foods and is also an endogenous metabolite.[1][2] Its potential biological activities, including antimicrobial and anti-inflammatory effects, have garnered interest within the scientific community. This guide provides a comparative analysis of the known in vitro and in vivo effects of this compound administration, drawing from available experimental data. It is important to note that while direct comparative studies are limited, this guide synthesizes findings from research on this compound, its isomers (e.g., 7-octenoic acid), and related medium-chain fatty acids to provide a comprehensive overview for research and drug development purposes.
Quantitative Data Summary
The following tables summarize the quantitative data available on the biological effects of this compound and its related compounds.
Table 1: In Vitro Antimicrobial Activity of trans-2-Octenoic Acid
| Microorganism | Assay Type | Concentration | Effect |
| Alternaria brassicicola | Mycelial Growth Inhibition | 0.9075 mg/mL | EC50 (Median Effective Concentration)[3] |
| Phellinus noxium | Mycelial Growth Inhibition | 1 mg/mL | 59.65% inhibition[3] |
Table 2: In Vitro Anti-inflammatory Effects of 7-Octenoic Acid (an isomer of this compound) on LPS-Stimulated THP-1 Macrophages
| Inflammatory Mediator | Concentration of 7-Octenoic Acid | % Inhibition/Reduction |
| TNF-α | 50 µg/mL | Significant downregulation |
| IL-1β | 50 µg/mL | Significant downregulation |
| IL-6 | 50 µg/mL | Significant downregulation |
| NF-κB p65 (nuclear translocation) | 50 µg/mL | Inhibition |
| Phosphorylation of JNK (MAPK pathway) | 50 µg/mL | Inhibition |
| Phosphorylation of ERK (MAPK pathway) | 50 µg/mL | Inhibition |
Data extrapolated from a study on 7-octenoic acid, an isomer of this compound. The study demonstrated significant downregulation of pro-inflammatory cytokines and inhibition of key signaling pathways.[4]
Table 3: In Vivo Toxicity Data of a this compound Analogue in Rats
| Study Type | Animal Model | Dosing | NOAEL (No Observed Adverse Effect Level) |
| Repeated Dose Toxicity (28 days) | Rat | Oral (gavage) | 1,000 mg/kg bw/day |
Data from a study on 2-butyl octanoic acid, an analogue of this compound.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of Octenoic Acid Isomers
The following diagram illustrates the proposed signaling pathway through which octenoic acid isomers, such as 7-octenoic acid, are believed to exert their anti-inflammatory effects in vitro.
Caption: Proposed anti-inflammatory signaling pathway of 7-octenoic acid.
General Workflow for In Vitro Antimicrobial Susceptibility Testing
The following diagram outlines a typical workflow for assessing the antimicrobial activity of a compound like this compound in vitro.
Caption: General workflow for in vitro antimicrobial susceptibility testing.
Detailed Experimental Protocols
In Vitro Antimicrobial Activity Assay (Mycelial Growth Inhibition)
This protocol is adapted from studies assessing the antifungal activity of trans-2-octenoic acid.[3]
-
Preparation of Fungal Cultures: The fungal strains (Alternaria brassicicola or Phellinus noxium) are cultured on potato dextrose agar (B569324) (PDA) plates at 25°C for 5-7 days.
-
Preparation of this compound Solutions: A stock solution of trans-2-octenoic acid is prepared in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO). Serial dilutions are then made to achieve the desired final concentrations in the growth medium.
-
Mycelial Growth Inhibition Assay:
-
Mycelial plugs (5 mm in diameter) are taken from the edge of an actively growing fungal colony.
-
The plugs are placed in the center of fresh PDA plates containing different concentrations of trans-2-octenoic acid.
-
Control plates contain the solvent (DMSO) at the same concentration used in the treatment plates.
-
The plates are incubated at 25°C.
-
-
Data Analysis: The diameter of the fungal colonies is measured daily. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. The EC50 value is determined by probit analysis.
In Vitro Anti-inflammatory Assay (Cytokine Measurement in Macrophages)
This protocol is based on the methodology used to study the anti-inflammatory effects of 7-octenoic acid on THP-1 macrophages.[4]
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate the monocytes into macrophages, the cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Cell Treatment: The differentiated macrophages are pre-treated with various concentrations of 7-octenoic acid for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measurement of Cytokine Production: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis for Signaling Pathways:
-
Cell lysates are prepared from treated and untreated cells.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, phospho-JNK, phospho-ERK).
-
After washing, the membranes are incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Repeated Dose Toxicity Study
This protocol is a general representation based on OECD guidelines for a 28-day repeated dose oral toxicity study, similar to the one performed on an analogue of this compound.
-
Animal Model: Male and female Sprague-Dawley rats are used. The animals are acclimated to the laboratory conditions for at least one week before the start of the study.
-
Administration of Test Substance: The test substance (e.g., 2-butyl octanoic acid) is administered daily by oral gavage for 28 consecutive days. A control group receives the vehicle only. At least three dose levels are typically used.
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern. Body weight and food consumption are recorded weekly.
-
Hematology and Clinical Biochemistry: At the end of the treatment period, blood samples are collected for hematological and clinical biochemistry analysis.
-
Pathology: All animals are subjected to a full necropsy. The weights of major organs are recorded. Tissues are preserved for histopathological examination.
-
Data Analysis: The data are analyzed using appropriate statistical methods to determine any significant treatment-related effects. The No Observed Adverse Effect Level (NOAEL) is determined as the highest dose at which no adverse effects are observed.
Discussion and Comparison
The available data, although not from direct comparative studies, allows for a preliminary assessment of the in vitro versus in vivo effects of this compound.
In Vitro Findings:
-
Antimicrobial Activity: In vitro studies demonstrate that trans-2-octenoic acid possesses antifungal activity against plant pathogens.[3] The mechanism is suggested to be the disruption of the cell membrane, a common mode of action for medium-chain fatty acids. This suggests a potential application as a natural preservative.
-
Anti-inflammatory Potential: Studies on its isomer, 7-octenoic acid, strongly indicate that this compound likely possesses anti-inflammatory properties. The in vitro data points towards the inhibition of key pro-inflammatory cytokines and the modulation of the NF-κB and MAPK signaling pathways.[4] These pathways are crucial in the inflammatory response, and their inhibition is a key target for anti-inflammatory drug development.
In Vivo Findings and Considerations:
-
Metabolic Effects: An in vivo study using a related compound, 2-octynoic acid, in rats to model a metabolic disorder showed alterations in ketone body and fatty acid metabolism.[5] While this model did not perfectly replicate the human disease, it highlights that C8 fatty acids are metabolically active in vivo and can influence systemic metabolic processes. Another study on cis-2-octenoic acid in rats suggested an influence on essential fatty acid synthesis.[6]
-
Toxicity Profile: The limited in vivo toxicity data on an analogue of this compound suggests a relatively low order of toxicity with a high NOAEL in a 28-day repeated dose study in rats. This is consistent with the general safety profile of many medium-chain fatty acids that are dietary components.
-
Translational Gap: A significant gap exists in translating the specific in vitro antimicrobial and anti-inflammatory findings for this compound to in vivo models. The efficacy of this compound as an antimicrobial or anti-inflammatory agent in a living organism will depend on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME). The concentrations required for bioactivity in vitro may not be achievable or sustainable in vivo without causing adverse effects.
Conclusion
In vitro evidence suggests that this compound is a promising bioactive molecule with potential antimicrobial and anti-inflammatory properties. The mechanisms of action appear to involve cell membrane disruption for its antimicrobial effects and modulation of key inflammatory signaling pathways. However, there is a clear need for further in vivo studies to validate these findings. Future research should focus on direct in vivo assessments of the antimicrobial and anti-inflammatory efficacy of this compound in relevant animal models. Such studies are crucial to determine its therapeutic potential and to bridge the gap between the promising in vitro data and its potential applications in food preservation or as a therapeutic agent. Researchers and drug development professionals should consider the available data on related compounds as a starting point for designing future studies on this compound.
References
- 1. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]
- 3. trans-2-Octenoic Acid | High-Purity Reference Standard [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pitfalls in the use of 2-octynoic acid as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 1470-50-4 [thegoodscentscompany.com]
Head-to-head comparison of different derivatization agents for 2-Octenoic acid
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of 2-Octenoic acid, a medium-chain unsaturated fatty acid, is crucial in various fields, including metabolomics, drug discovery, and quality control. Due to its chemical properties, direct analysis of this compound can be challenging. Derivatization, the chemical modification of the analyte, is a common strategy to improve its volatility for gas chromatography (GC) or to enhance its detectability for high-performance liquid chromatography (HPLC). This guide provides a head-to-head comparison of three widely used derivatization agents for this compound: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation in GC-MS, Boron Trifluoride-Methanol (BF3-Methanol) for esterification in GC-MS, and p-Bromophenacyl Bromide (PBPB) for UV-tagging in HPLC-UV.
Performance Comparison of Derivatization Agents
The choice of derivatization agent significantly impacts the analytical method's performance. Key parameters to consider include reaction efficiency, derivative stability, and the sensitivity of the subsequent analysis. The following table summarizes the performance characteristics of BSTFA, BF3-Methanol, and p-Bromophenacyl Bromide for the analysis of fatty acids. While specific data for this compound is limited, the presented data for general fatty acids provides a strong basis for comparison.
| Feature | BSTFA (Silylation) | BF3-Methanol (Esterification) | p-Bromophenacyl Bromide (UV-Tagging) |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Target Functional Group | Carboxyl (-COOH) | Carboxyl (-COOH) | Carboxyl (-COOH) |
| Reaction Time | 30 - 60 minutes | 10 - 60 minutes | 30 - 90 minutes |
| Reaction Temperature | 60 - 80 °C | 60 - 100 °C | 60 - 80 °C |
| Derivative Volatility | High | High | Low (Not applicable for GC) |
| Derivative Stability | Moderate (moisture-sensitive)[1][2] | High | Generally stable[1] |
| Limit of Detection (LOD) | Low ng/mL range (general fatty acids) | Low ng/mL range (general fatty acids) | 0.5 mg/L (for octanoic acid) |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range (general fatty acids) | ng/mL to µg/mL range (general fatty acids) | µg/L to mg/L range (general organic acids)[3][4] |
| Linearity (R²) | > 0.99 (general fatty acids) | > 0.99 (general fatty acids) | > 0.99 (general organic acids)[3] |
| Recovery | Generally high, but can be matrix-dependent | 82.1% - 98.7% (for various FAMEs)[5] | 76.3% - 99.2% (for various organic acids)[3][4] |
| Precision (RSD) | < 10% (for dicarboxylic acids)[6] | < 15% (for dicarboxylic acids)[6] | < 5.3% (for organic acids)[3][4] |
| Key Advantages | One-step reaction, derivatizes other functional groups (e.g., hydroxyls)[1][2] | Robust and widely used method, stable derivatives[1] | Enhances UV detection significantly, suitable for non-volatile analytes |
| Key Disadvantages | Derivatives are moisture-sensitive, potential for incomplete derivatization[1][2] | Can be harsh and may cause degradation of some analytes, potential for isomerization of unsaturated fatty acids[1][7] | Requires a separate clean-up step, potential for reagent interference |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible and reliable results. Below are the methodologies for the derivatization of this compound using BSTFA, BF3-Methanol, and p-Bromophenacyl Bromide.
Silylation with BSTFA for GC-MS Analysis
This protocol is a general procedure for the silylation of fatty acids and is applicable to this compound.[1][2]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation (optional)
Procedure:
-
Sample Preparation: Place a known amount of the dried this compound sample (typically 100 µL of a 1 mg/mL solution) into a reaction vial.[2] If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of BSTFA with 1% TMCS to the dried sample.[2]
-
Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the mixture at 60 °C for 60 minutes in a heating block or oven.[2]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Esterification with BF3-Methanol for GC-MS Analysis
This protocol describes the formation of fatty acid methyl esters (FAMEs) and is suitable for this compound.[2][8]
Materials:
-
This compound standard or sample extract
-
14% Boron trifluoride in methanol (B129727) (BF3-Methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Sample Preparation: Place a known amount of the this compound sample (e.g., 100 µL of a 1 mg/mL solution) into a reaction vial.[2]
-
Derivatization: Add 50 µL of 14% BF3-Methanol solution to the vial.[2]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60 °C for 60 minutes.[2]
-
Extraction: After cooling, add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane. Vortex thoroughly and allow the layers to separate.[2]
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The hexane extract is now ready for GC-MS analysis.
UV-Tagging with p-Bromophenacyl Bromide for HPLC-UV Analysis
This protocol is for the derivatization of carboxylic acids to enhance their UV detection and is applicable to this compound.[9][10]
Materials:
-
This compound standard or sample extract
-
p-Bromophenacyl bromide (PBPB) reagent solution
-
Acetonitrile (dry)
-
A crown ether catalyst (e.g., 18-crown-6) is often used to enhance the reaction.
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) in a reaction vial.
-
Derivatization: Add an excess of the p-bromophenacyl bromide solution and the crown ether catalyst to the vial.
-
Reaction: Cap the vial and heat at approximately 80 °C for 30-90 minutes.[1][9]
-
Analysis: After cooling, the reaction mixture can be directly injected into the HPLC system, or a clean-up step may be necessary to remove excess reagent. The derivative is typically monitored at around 260 nm.[1]
Visualizing the Workflow and Decision Process
To further clarify the experimental process and aid in the selection of the appropriate derivatization agent, the following diagrams have been generated.
Conclusion
The choice between BSTFA, BF3-Methanol, and p-Bromophenacyl Bromide for the derivatization of this compound depends primarily on the available analytical instrumentation and the specific goals of the analysis.
-
For GC-MS analysis , both BSTFA and BF3-Methanol are excellent choices. BSTFA offers the advantage of a one-step reaction that can also derivatize other functional groups, which is beneficial for broader metabolite profiling.[1][2] However, the moisture sensitivity of the resulting TMS-esters requires careful sample handling.[1][2] BF3-Methanol provides highly stable fatty acid methyl esters and is a robust, widely used method, although it may be harsher and could potentially cause isomerization of the double bond in this compound under certain conditions.[1]
-
For HPLC-UV analysis , p-Bromophenacyl Bromide is the preferred agent as it introduces a chromophore that significantly enhances the UV detectability of this compound.[11] This is particularly useful when GC is not available or when dealing with complex matrices where the selectivity of HPLC is advantageous.
Ultimately, the selection of the optimal derivatization agent should be guided by a thorough evaluation of the analytical requirements, including sensitivity, selectivity, and sample throughput, followed by a comprehensive method validation for the specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of 2-Octenoic Acid and Palmitate on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 2-octenoic acid, a medium-chain fatty acid (MCFA), and palmitate, a long-chain saturated fatty acid (LCFA), on mitochondrial respiration. Due to the limited direct experimental data on this compound, this comparison infers its effects from studies on the structurally similar and well-researched MCFA, octanoic acid. In contrast, the effects of palmitate on mitochondrial function are extensively documented.
Executive Summary
This compound, as a medium-chain fatty acid, is anticipated to be a readily available substrate for mitochondrial β-oxidation, likely supporting or enhancing mitochondrial respiration. This is primarily due to its ability to enter the mitochondria independently of the carnitine shuttle system. Conversely, palmitate, a long-chain fatty acid, requires the carnitine palmitoyltransferase (CPT) system for mitochondrial entry. While a crucial energy source, excessive levels of palmitate have been widely shown to induce mitochondrial dysfunction, characterized by impaired respiration, increased oxidative stress, and lipotoxicity in various cell types.
Data Presentation: Comparative Effects on Mitochondrial Respiration
The following table summarizes the documented and inferred effects of this compound (via octanoic acid as a proxy) and palmitate on key parameters of mitochondrial respiration.
| Parameter | This compound (inferred from Octanoic Acid) | Palmitate | References |
| Mitochondrial Entry | Carnitine-independent diffusion across mitochondrial membranes. | Dependent on the Carnitine Palmitoyltransferase (CPT) shuttle. | [1][2] |
| Basal Respiration | Generally maintained or increased, serving as a readily available fuel source. | Can be initially increased, but often leads to a decrease with prolonged exposure or high concentrations, indicating mitochondrial stress. | [3][4] |
| Maximal Respiration | Tends to increase or be maintained, suggesting it supports the capacity of the electron transport chain. | Frequently reported to be significantly decreased, indicating impairment of the electron transport chain function. | [3][5] |
| ATP Production | Likely to support or increase ATP production due to efficient β-oxidation. | Often leads to a reduction in ATP production, associated with mitochondrial uncoupling and dysfunction. | [3] |
| Proton Leak | Less documented, but efficient coupling to ATP synthesis is expected. | Can increase proton leak, contributing to mitochondrial inefficiency and reactive oxygen species (ROS) production. | [4] |
| Overall Effect | Generally considered to be a beneficial substrate that supports or enhances mitochondrial function. | Associated with lipotoxicity, mitochondrial dysfunction, and oxidative stress, particularly at elevated concentrations. | [3][6][5] |
Experimental Protocols
The following provides a generalized methodology for assessing the impact of fatty acids on mitochondrial respiration using extracellular flux analysis, based on common laboratory practices.
Protocol: Measuring Fatty Acid Oxidation using Seahorse XF Analyzer
This protocol is adapted from standard procedures for assessing fatty acid oxidation (FAO) in cultured cells.
1. Cell Culture and Plating:
-
Culture cells of interest (e.g., C2C12 myotubes, H9c2 cardiomyocytes) to near confluence in standard growth medium.
-
Seed cells in an XF cell culture microplate at a predetermined optimal density. Allow cells to adhere and grow for 24-48 hours.
2. Substrate-Limited Media Incubation:
-
One day prior to the assay, replace the growth medium with a substrate-limited medium (e.g., DMEM with minimal glucose and glutamine) to encourage fatty acid utilization. Incubate overnight.
3. Fatty Acid Substrate Preparation:
-
Prepare a stock solution of palmitate conjugated to bovine serum albumin (BSA) to increase its solubility. A typical stock concentration is 5 mM palmitate in 0.83 mM BSA.
-
Prepare a stock solution of this compound (or octanoic acid). Conjugation to BSA is not strictly necessary for MCFAs but can be done for consistency.
-
Prepare the final assay medium (e.g., XF Base Medium) supplemented with L-carnitine (for palmitate) and the fatty acid of interest at the desired final concentration.
4. Seahorse XF Assay:
-
Hydrate the sensor cartridge overnight in XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the substrate-limited medium with the prepared fatty acid-containing assay medium.
-
Place the cell plate in a 37°C non-CO2 incubator for 1 hour.
-
Load the hydrated sensor cartridge with compounds to assess mitochondrial function. A typical injection strategy includes:
-
Port A: Vehicle or test compound
-
Port B: Oligomycin (ATP synthase inhibitor, to measure ATP-linked respiration)
-
Port C: FCCP (an uncoupling agent, to measure maximal respiration)
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors, to measure non-mitochondrial respiration)
-
-
Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer.
5. Data Analysis:
-
Normalize the oxygen consumption rate (OCR) data to cell number or protein content.
-
Calculate basal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity from the OCR measurements following the sequential injections.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mitochondrial entry pathways for LCFAs (Palmitate) and MCFAs (this compound).
Caption: Experimental workflow for measuring fatty acid-supported mitochondrial respiration.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acid Oxidation and Mitochondrial Morphology Changes as Key Modulators of the Affinity for ADP in Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of short- and medium-chain fatty acids on mitochondrial function in severe inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Octenoic Acid Isomer Potency in GPCR Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the relative potency of 2-octenoic acid isomers in activating G-protein coupled receptors (GPCRs). Due to a lack of available data for this compound isomers, this guide utilizes data for the closely related 2-decenoic acid isomers as a surrogate to infer potential activity. The primary GPCR target for medium-chain fatty acids (MCFAs), including decenoic acid, is GPR84, a receptor implicated in inflammatory and immune responses.
Quantitative Data Summary
The following table summarizes the reported potency of cis- and trans-2-decenoic acid in activating the human GPR84 receptor. Potency is expressed as the half-maximal effective concentration (EC50), which represents the concentration of an agonist that gives half of the maximal response.
| Ligand | GPCR Target | Potency (EC50) in µM |
| cis-2-Decenoic acid | Human GPR84 | ~12 |
| trans-2-Decenoic acid | Human GPR84 | ~4 |
Note: Lower EC50 values indicate higher potency. The provided data suggests that the trans isomer of 2-decenoic acid is approximately three times more potent than the cis isomer in activating human GPR84.
Experimental Protocols
The potency of GPCR ligands is commonly determined using in vitro functional assays that measure the downstream consequences of receptor activation. The two primary methods referenced for GPR84, a Gi/o-coupled receptor, are the [³⁵S]GTPγS binding assay and the cAMP inhibition assay.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins upon agonist binding to the GPCR. In the inactive state, the Gα subunit is bound to GDP. Agonist binding promotes the exchange of GDP for GTP, leading to G-protein activation. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a radioactive signal that is proportional to the extent of G-protein activation.
Detailed Methodology:
-
Membrane Preparation:
-
Cells stably or transiently expressing the GPCR of interest (e.g., HEK293 cells expressing human GPR84) are harvested.
-
Cells are lysed by homogenization in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Increasing concentrations of the test compounds (e.g., this compound isomers).
-
A fixed concentration of GDP (e.g., 10 µM) to ensure that the G-proteins are in the inactive state at the start of the assay.
-
The cell membrane preparation (typically 5-20 µg of protein per well).
-
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Signal Detection:
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Basal binding is the signal in the absence of any agonist.
-
Agonist-stimulated binding is calculated by subtracting the non-specific binding from the total binding at each agonist concentration.
-
The data are then plotted as specific binding versus the logarithm of the agonist concentration, and the EC50 value is determined by non-linear regression analysis.
-
cAMP Inhibition Assay
GPR84 is a Gi/o-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). This assay measures the decrease in intracellular cAMP levels in response to agonist stimulation.
Detailed Methodology:
-
Cell Culture and Plating:
-
Cells expressing the GPCR of interest (e.g., CHO-K1 or HEK293 cells stably expressing human GPR84) are cultured to an appropriate density.
-
Cells are harvested and seeded into 384-well or 96-well plates and allowed to attach overnight.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Cells are then treated with a fixed concentration of forskolin (B1673556), a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.
-
Immediately after or concurrently with forskolin addition, varying concentrations of the test compounds (e.g., this compound isomers) are added to the wells.
-
The plate is incubated at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.
-
In these assays, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP to interpolate the concentrations in the experimental samples.
-
The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each agonist concentration.
-
The data are plotted as percent inhibition versus the logarithm of the agonist concentration, and the EC50 value is determined using non-linear regression analysis.
-
Visualizations
GPCR Signaling Pathway
Caption: General signaling pathway for a Gi/o-coupled GPCR like GPR84.
Experimental Workflow for a [³⁵S]GTPγS Binding Assay
Benchmarking 2-Octenoic Acid: A Comparative Guide to Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising avenue is the disruption of quorum sensing (QS), a bacterial communication system that orchestrates virulence and biofilm formation. This guide provides a comparative analysis of 2-Octenoic acid, a fatty acid signaling molecule, against well-established quorum sensing inhibitors, Furanone C-30 and Azithromycin (B1666446). We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant pathways to offer a comprehensive resource for researchers in the field.
Quantitative Comparison of Quorum Sensing Inhibitors
The following table summarizes the inhibitory activities of this compound, Furanone C-30, and Azithromycin against key quorum sensing-regulated phenotypes in Pseudomonas aeruginosa. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data is compiled from various sources.
| Inhibitor | Target Organism | Assay | Effective Concentration / IC50 | Reference |
| This compound (cis-2-decenoic acid) | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | Not specified | [1] |
| Pseudomonas aeruginosa PA14 | Pyocyanin Production Inhibition | IC50: Not specified, potent inhibition observed | [2] | |
| Pseudomonas aeruginosa PA14 | Biofilm Formation Inhibition | Potent inhibition observed | [2] | |
| Furanone C-30 | Pseudomonas aeruginosa PAO1 | LasR-mediated QS | IC50: Not specified, significant inhibition | [3] |
| Pseudomonas aeruginosa PAO1 | Biofilm Formation | Significant dose-dependent inhibition | [4] | |
| Pseudomonas aeruginosa PAO1 | Virulence Gene Expression (lasB, rhlA, phzA2) | Significant decrease at 2.5 and 5 µg/ml | [4] | |
| Azithromycin | Pseudomonas aeruginosa PAO1 | Quorum Sensing Circuitry | 2 µg/ml | [5][6] |
| Pseudomonas aeruginosa PAO1 | Biofilm Formation | Sub-MIC concentrations are effective | [1] | |
| Mucoid P. aeruginosa isolates | Virulence Factor Production (elastase, pyocyanin, chitinase) | 2 to 12 µg/ml (concentration-dependent) | [7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, we have included diagrams generated using Graphviz.
References
- 1. Inhibition of quorum sensing in Pseudomonas aeruginosa by azithromycin and its effectiveness in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azithromycin Inhibits Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
Unraveling the Metabolic Ripple Effects of Medium-Chain Fatty Acids on Glioblastoma Cells: A Comparative Analysis
A detailed examination of the metabolic alterations induced by octanoic acid in U87MG glioblastoma cells reveals significant shifts in key cellular pathways, offering insights into the potential therapeutic mechanisms of medium-chain fatty acids. This guide provides a comparative overview of the metabolomic profile of U87MG cells treated with octanoic acid versus a control group, supported by experimental data and detailed methodologies.
Researchers investigating the metabolic landscape of glioblastoma have turned their attention to the effects of medium-chain fatty acids (MCFAs), such as 2-Octenoic acid and its close structural relative, octanoic acid (C8). While direct comparative metabolomics studies on this compound are limited, extensive research on octanoic acid provides a valuable proxy for understanding its impact on cancer cell metabolism. A pivotal study utilizing a gas chromatography-mass spectrometry (GC-MS)-based metabolomics approach meticulously cataloged the changes in U87MG glioblastoma cells after a 24-hour treatment with 300 μM octanoic acid.[1][2]
The findings underscore a significant reprogramming of cellular metabolism, with octanoic acid primarily influencing mitochondrial activity.[1][2] This is in contrast to other MCFAs like decanoic acid (C10), which tends to affect cytosolic pathways.[1][2] The analysis identified several key metabolites that were significantly altered in response to octanoic acid treatment, pointing towards a disruption of central energy and biosynthetic pathways.[1][2]
Quantitative Metabolomic Profile: Octanoic Acid vs. Control
The following table summarizes the significant changes in metabolite levels in U87MG cells treated with octanoic acid compared to the untreated control group. The data highlights a distinct metabolic signature associated with octanoic acid exposure.
| Metabolite Category | Metabolite Name | Fold Change vs. Control | Key Pathway Involvement |
| Amino Acids & Derivatives | L-Glutamic acid | Decreased | Glutamine/Glutamate Metabolism, Citric Acid Cycle |
| L-Aspartic acid | Decreased | Citric Acid Cycle, Amino Acid Metabolism | |
| L-Alanine | Increased | Glycolysis, Alanine, Aspartate and Glutamate Metabolism | |
| Organic Acids & Derivatives | Lactic acid | Decreased | Glycolysis (Warburg Effect) |
| Succinic acid | Decreased | Citric Acid Cycle | |
| Fumaric acid | Decreased | Citric Acid Cycle | |
| Malic acid | Decreased | Citric Acid Cycle | |
| Ketone Bodies | 3-Hydroxybutyric acid | Increased | Ketone Body Metabolism |
Key Metabolic Pathways Influenced by Octanoic Acid
Metabolic pathway analysis revealed that octanoic acid treatment significantly impacts several core cellular processes. The primary affected pathways include the Citric Acid Cycle (TCA cycle), the Warburg effect (aerobic glycolysis), glutamine/glutamate metabolism, and ketone body metabolism.[1][2] The observed decrease in TCA cycle intermediates and lactic acid, coupled with an increase in the ketone body 3-hydroxybutyric acid, suggests a shift away from glycolysis and towards mitochondrial ketone body metabolism.[1][2]
Caption: Metabolic pathways affected by octanoic acid in U87MG cells.
Experimental Protocols
The following section details the methodologies employed in the comparative metabolomics study of octanoic acid-treated U87MG cells.
Cell Culture and Treatment: U87MG glioblastoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM).[1] For the experiment, cells were seeded at a density of 1 x 10^6 cells in 75 cm^2 flasks and incubated for 24 hours.[1] Subsequently, the cell cultures were treated with 300 μM of octanoic acid (C8) for 24 hours.[1] A control group of cells was cultured under the same conditions without the addition of octanoic acid.
Metabolite Extraction: Following the 24-hour incubation period, the cell monolayers were washed three times with phosphate-buffered saline (PBS), trypsinized, and centrifuged.[1] The resulting cell pellets were collected for metabolite extraction. The extraction of metabolites was performed in parallel for all samples to ensure consistency.[1]
Metabolomics Analysis: The extracted metabolites were analyzed using a gas chromatography-mass spectrometry (GC-MS) based metabolomics approach.[1][2] The raw metabolic data obtained from the GC-MS analysis was normalized using log transformation and Pareto scaling prior to multivariate statistical analysis to identify significant differences between the treated and control groups.[1]
Caption: Workflow for metabolomic analysis of treated cells.
References
- 1. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Octenoic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Octenoic acid is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals. Adherence to these procedural steps will help mitigate risks associated with the handling and disposal of this corrosive chemical.
Safety First: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a substance that causes severe skin burns and eye damage[1][2]. Therefore, the following PPE is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection : A lab coat or chemical-resistant apron.
-
Respiratory Protection : Use in a well-ventilated area, such as a fume hood, to avoid inhaling vapors[1][3].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations[1][4]. Never dispose of this chemical down the drain or in the regular trash[4].
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including contaminated materials such as absorbent pads, in a designated and clearly labeled hazardous waste container[5].
-
The container must be made of a material compatible with corrosive acids and have a secure, tight-fitting lid[5].
-
Segregate this compound waste from other waste streams, especially bases, oxidizing agents, and reducing agents, to prevent violent reactions[6][7].
Step 2: Neutralization of Small Spills
For minor spills, immediate containment and neutralization are key.
-
Contain the Spill : Use an inert absorbent material like sand, vermiculite, or a universal binder to contain the spill[1].
-
Neutralization : Slowly and carefully neutralize the spilled acid. While specific guidelines for this compound are not provided, a general procedure for acid neutralization can be followed. Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash). Cautiously apply the basic solution to the absorbed spill, monitoring for any gas evolution or heat generation.
-
pH Check : After neutralization, check the pH of the mixture to ensure it is within a safe range (typically between 6 and 8).
-
Collection : Collect the neutralized material into the designated hazardous waste container.
Step 3: Decontamination
-
Decontaminate surfaces and any equipment that came into contact with this compound by scrubbing with alcohol, followed by a thorough rinse with water[1].
-
Collect all decontamination materials (e.g., wipes, rinsate) as hazardous waste.
Step 4: Storage and Final Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) until it is collected by a licensed hazardous waste disposal company[5][7].
-
Ensure the container is properly labeled with the words "Hazardous Waste," the chemical name (this compound), and the associated hazards (Corrosive)[7].
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal service for pickup and final disposal[5].
Quantitative Data Summary
| Parameter | Guideline | Source |
| Drain Disposal | Prohibited for hazardous chemicals. | [4] |
| Neutralization pH | Target a pH range of 6-8 before collection as waste. | Inferred from general acid neutralization principles. |
| Small Spills | Quantities that can be safely handled by laboratory personnel with available spill kit materials. | General laboratory safety practice. |
Experimental Protocols
Protocol for Neutralization of a Small this compound Spill
-
Preparation : Don all required PPE. Ensure the spill area is well-ventilated. Have the spill kit readily accessible.
-
Containment : Surround the spill with an inert absorbent material from the spill kit to prevent it from spreading.
-
Absorption : Apply additional absorbent material directly onto the spill until the liquid is fully absorbed.
-
Neutralization : Prepare a 5-10% aqueous solution of sodium bicarbonate. Slowly and carefully add the sodium bicarbonate solution to the absorbed acid. Be cautious of potential foaming or heat generation.
-
Monitoring : Stir the mixture gently with a compatible tool (e.g., a plastic scoop). Periodically test the pH of the mixture using pH indicator strips. Continue adding the neutralizing agent in small increments until the pH is between 6 and 8.
-
Collection : Once neutralized, scoop the material into a designated hazardous waste container.
-
Decontamination : Clean the spill area and any contaminated tools with alcohol and then rinse with water. Collect all cleaning materials as hazardous waste.
-
Disposal : Seal and label the waste container and move it to the Satellite Accumulation Area for collection.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-Octenoic acid
Essential Safety and Handling Guide for 2-Octenoic Acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for the handling of this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1871-67-6
Hazard Identification and Classification
This compound is classified as a hazardous chemical that causes severe skin burns and eye damage.[1][4]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]
-
GHS Pictogram: GHS05 (Corrosion)[3]
Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid[4] |
| Appearance | Light yellow[4] |
| Odor | Odorless to a powerful, oily-musty odor[4][5] |
| Melting Point/Range | 5 - 6 °C / 41 - 42.8 °F[3][4] |
| Boiling Point/Range | 154 °C / 309.2 °F @ 22 mmHg[3][4] |
| Flash Point | 140 °C / 284 °F[4] |
| Specific Gravity | 0.940 - 0.944 g/mL at 25 °C[3][4] |
| Solubility | No information available, slightly soluble in water[4][5] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure safety when handling this compound.
| Protection Type | Required Equipment | Specifications and Usage Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is also recommended.[3] | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC, Neoprene).[7] | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] |
| Protective clothing (e.g., lab coat, overalls). | Impervious clothing is recommended.[1] | |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] Ensure adequate ventilation, especially in confined areas.[4] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Confirm all necessary PPE is available and in good condition.
-
-
Handling:
-
Storage:
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[1][4]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Remove contact lenses, if present and easy to do.[4] Continue rinsing. Immediate medical attention is required.[4] |
| Skin Contact | Take off immediately all contaminated clothing.[4] Rinse skin with water/shower.[4] Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[4] Immediate medical attention is required.[4] Wash contaminated clothing before reuse.[1][4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][4] If not breathing, give artificial respiration.[4] Immediate medical attention is required.[4] |
| Ingestion | Rinse mouth.[1][4] DO NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[4] Call a physician immediately.[4] |
Accidental Release Measures
-
Personal Precautions:
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
Evacuate personnel to safe areas.
-
-
Environmental Precautions:
-
Should not be released into the environment.
-
Do not allow material to contaminate ground water system.
-
-
Methods for Containment and Cleaning Up:
-
Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).
-
Keep in suitable, closed containers for disposal.[4]
-
Visual Safety Guides
Caption: Workflow for the safe handling of this compound.
Caption: Decision process for responding to a this compound spill.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound technical grade, 85 1871-67-6 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. (E)-2-octenoic acid, 1871-67-6 [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. synquestlabs.com [synquestlabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
